2-Ethoxy-5-fluorophenylboronic acid
Description
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Properties
IUPAC Name |
(2-ethoxy-5-fluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BFO3/c1-2-13-8-4-3-6(10)5-7(8)9(11)12/h3-5,11-12H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOVFKIWGXGWXLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)F)OCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00584411 | |
| Record name | (2-Ethoxy-5-fluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00584411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
864301-27-9 | |
| Record name | (2-Ethoxy-5-fluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00584411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Ethoxy-5-fluorophenylboronic Acid: A Comprehensive Technical Guide for Advanced Chemical Synthesis
This technical guide offers an in-depth exploration of 2-Ethoxy-5-fluorophenylboronic acid, a pivotal reagent in contemporary organic synthesis. Tailored for researchers, medicinal chemists, and professionals in drug development, this document provides a robust, practical understanding of the compound's chemical properties, reactivity, and applications, with a focus on the causality behind its synthetic utility.
Core Molecular Profile and Physicochemical Properties
This compound (CAS No. 864301-27-9) is a synthetically valuable organoboron compound.[1][2] Its structure, featuring an ethoxy group ortho to the boronic acid and a fluorine atom in the para position, imparts unique electronic and steric characteristics that are highly advantageous in cross-coupling reactions.
The electron-donating ethoxy group and the electron-withdrawing fluorine atom create a distinct electronic environment on the phenyl ring, influencing the compound's reactivity and the properties of the resulting products. This substitution pattern is particularly sought after in medicinal chemistry, where the incorporation of fluorine can enhance metabolic stability and bioactivity.[3][4][5][6]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 864301-27-9 | [1][2][7] |
| Molecular Formula | C₈H₁₀BFO₃ | [1][2][7] |
| Molecular Weight | 183.97 g/mol | [1][2] |
| Appearance | White to off-white solid, crystals, or powder | [2] |
| Melting Point | 108-113 °C | [1][2] |
| Purity | ≥97-99% | [8] |
| Solubility | Soluble in polar organic solvents such as methanol and ethanol. |
The Suzuki-Miyaura Coupling: A Mechanistic Perspective
The primary application of this compound is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[9] This reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds to construct complex molecules like biaryls, which are common motifs in pharmaceuticals.[10][11]
The efficacy of the Suzuki-Miyaura reaction is governed by the interplay of the boronic acid, an organic halide, a palladium catalyst, and a base. The substituents on the phenylboronic acid are not passive spectators; they actively modulate the reaction's progression.
The Catalytic Cycle: A Step-by-Step Rationale
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving three main stages: oxidative addition, transmetalation, and reductive elimination.[12]
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Causality Behind Component Choices:
-
The Role of the Ethoxy Group: The ortho-ethoxy group is both electron-donating and sterically influential. Its electron-donating nature can enhance the nucleophilicity of the arylboronic acid, potentially accelerating the transmetalation step. Furthermore, its steric bulk can facilitate the final reductive elimination step, which is often rate-limiting, by destabilizing the palladium(II) intermediate.
-
The Impact of the Fluoro Substituent: The para-fluoro group is a highly electronegative substituent that can significantly alter the electronic properties of the molecule. In drug design, fluorine incorporation is a well-established strategy to improve metabolic stability, enhance binding affinity, and modulate lipophilicity and bioavailability.[4][5][6]
-
Choice of Catalyst: The selection of the palladium catalyst and its associated ligands is critical. Ligands with bulky and electron-donating properties, such as phosphines like SPhos, can enhance catalyst stability and reactivity, enabling reactions at lower catalyst loadings and even at room temperature for some substrates.[13]
-
The Essential Role of the Base: A base is required to activate the boronic acid, converting it into a more nucleophilic boronate species.[14] This activation is crucial for the transmetalation step to occur. The choice of base, such as potassium carbonate or sodium hydroxide, can influence reaction rates and yields and must be optimized for a given set of reactants.
Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide. It is designed as a self-validating system with clear, rationalized steps.
Materials:
-
This compound (1.2 equiv.)
-
Aryl bromide (1.0 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv.)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv.)
-
Potassium carbonate (K₂CO₃) (2.0 equiv.)
-
1,4-Dioxane
-
Water
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Inert gas source (Nitrogen or Argon)
Step-by-Step Methodology:
-
Inert Atmosphere Preparation: A dry round-bottom flask equipped with a magnetic stir bar is charged with the aryl bromide, this compound, Pd(OAc)₂, SPhos, and potassium carbonate. The flask is then sealed with a septum and purged with an inert gas (nitrogen or argon) for 10-15 minutes. This is a critical step to prevent the oxidation and deactivation of the active Pd(0) catalyst.
-
Solvent System Addition: Degassed 1,4-dioxane and water are added via syringe in a 4:1 or 5:1 ratio. Dioxane serves to dissolve the organic components, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.
-
Reaction Execution: The reaction mixture is heated to 80-100 °C with vigorous stirring. The elevated temperature provides the necessary activation energy for the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed. This ensures the reaction goes to completion and helps to avoid potential byproduct formation from prolonged heating.
-
Work-up and Isolation: Upon completion, the reaction is cooled to room temperature and diluted with an organic solvent like ethyl acetate. The mixture is then washed with water and brine to remove the base and other inorganic salts. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The resulting crude product is purified by column chromatography on silica gel to yield the desired biaryl product.
References
- 1. echemi.com [echemi.com]
- 2. newblue.lookchem.com [newblue.lookchem.com]
- 3. nbinno.com [nbinno.com]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. achmem.com [achmem.com]
- 8. (2-Ethoxy-5-fluorophenyl)boronic acid | CymitQuimica [cymitquimica.com]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 12. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Suzuki Coupling [organic-chemistry.org]
An In-Depth Technical Guide to 2-Ethoxy-5-fluorophenylboronic Acid: A Keystone Reagent in Modern Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Fluorinated Boronic Acids in Drug Discovery
In the landscape of modern drug discovery and organic synthesis, the strategic incorporation of fluorine atoms and boronic acid functionalities into molecular scaffolds has become a cornerstone for the development of novel therapeutics. 2-Ethoxy-5-fluorophenylboronic acid (CAS No. 864301-27-9) has emerged as a pivotal building block, offering a unique combination of electronic and steric properties that are highly sought after in medicinal chemistry.[1][2][3] Its utility is most prominently showcased in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for the formation of carbon-carbon bonds.[4][5][6]
This technical guide provides a comprehensive overview of this compound, from its fundamental chemical properties and synthesis to its practical applications in the synthesis of bioactive molecules, with a particular focus on its role in the development of kinase inhibitors and other therapeutic agents. Detailed experimental protocols, an analysis of its reactivity, and essential safety information are presented to equip researchers with the knowledge required for its effective and safe utilization.
Physicochemical Properties and Characterization
This compound is typically a white to off-white solid, valued for its stability under standard laboratory conditions.[7] The presence of both an ethoxy group and a fluorine atom on the phenyl ring significantly influences its reactivity and the properties of the molecules into which it is incorporated.[3][8]
| Property | Value | Source |
| CAS Number | 864301-27-9 | [9] |
| Molecular Formula | C₈H₁₀BFO₃ | [10] |
| Molecular Weight | 183.97 g/mol | [10] |
| Melting Point | 108-113 °C | [7] |
| Appearance | White to off-white solid or powder | [7] |
Spectral Data:
The identity and purity of this compound can be confirmed by various spectroscopic methods. Representative spectral data includes:
-
¹H NMR, IR, and Mass Spectra are available from various chemical suppliers and databases, which are crucial for quality control and reaction monitoring.
The Role in Suzuki-Miyaura Cross-Coupling Reactions
The primary application of this compound lies in its function as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[4] This reaction is a fundamental tool for the construction of biaryl and heteroaryl-aryl structures, which are common motifs in pharmaceuticals.[5][6]
Mechanistic Considerations and the Influence of Substituents
The success of a Suzuki-Miyaura coupling is dependent on a catalytic cycle involving a palladium catalyst. The electronic nature of the substituents on the phenylboronic acid plays a critical role. The fluorine atom, being an electron-withdrawing group, can influence the rate of transmetalation, a key step in the catalytic cycle.[8] The ortho-ethoxy group can also modulate the reactivity and solubility of the boronic acid and its derivatives.[8]
A potential side reaction, particularly with electron-deficient boronic acids, is protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[11] Careful optimization of reaction conditions, including the choice of base, solvent, and catalyst, is crucial to minimize this undesired pathway.[11][12]
// Nodes A [label="Aryl Halide\n(Ar-X)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2-Ethoxy-5-fluorophenyl\nboronic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; Pd0 [label="Pd(0) Catalyst", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; OxAdd [label="Oxidative\nAddition", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ArPdX [label="Ar-Pd(II)-X", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="Base", shape=invtriangle, fillcolor="#34A853", fontcolor="#FFFFFF"]; Transmetalation [label="Transmetalation", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ArPdAr [label="Ar-Pd(II)-Ar'", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="Biaryl Product\n(Ar-Ar')", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges A -> OxAdd; Pd0 -> OxAdd; OxAdd -> ArPdX; ArPdX -> Transmetalation; B -> Transmetalation; Base -> Transmetalation; Transmetalation -> ArPdAr; ArPdAr -> RedElim; RedElim -> Product; RedElim -> Pd0 [label="Catalyst\nRegeneration"]; }
Caption: Generalized workflow of the Suzuki-Miyaura cross-coupling reaction.
Application in the Synthesis of Bioactive Molecules: A Case Study
A significant application of this compound is in the synthesis of thienopyrimidine derivatives, which have shown potential in the treatment of inflammatory diseases.[13]
Synthesis of (2-Ethoxy-5-fluoro-phenyl)-(5-methyl-thieno[2,3-d]pyrimidin-4-yl)-amine
In a key step of the synthesis described in patent WO2007059905A2, this compound is coupled with a chlorinated thienopyrimidine precursor. While the patent does not provide a detailed experimental protocol for this specific step, a general procedure for similar Suzuki couplings can be adapted.
Exemplary Protocol for Suzuki-Miyaura Coupling:
This protocol is a general representation and should be optimized for specific substrates.
-
Reaction Setup: To an oven-dried flask, add the chlorinated thienopyrimidine (1.0 eq.), this compound (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base, for example, potassium carbonate (2.0 eq.).
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction Execution: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a suitable temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired (2-Ethoxy-5-fluoro-phenyl)-(5-methyl-thieno[2,3-d]pyrimidin-4-yl)-amine.
// Nodes Start [label="Chlorinated Thienopyrimidine\nPrecursor", fillcolor="#F1F3F4", fontcolor="#202124"]; Reagent [label="2-Ethoxy-5-fluorophenyl-\nboronic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Suzuki-Miyaura Coupling\n(Pd Catalyst, Base)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="(2-Ethoxy-5-fluoro-phenyl)-\n(5-methyl-thieno[2,3-d]pyrimidin-4-yl)-amine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Application [label="Therapeutic Agent for\nInflammatory Diseases", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Reaction; Reagent -> Reaction; Reaction -> Product; Product -> Application; }
Caption: Synthetic route to a bioactive thienopyrimidine derivative.
Safety and Handling
As with all chemical reagents, proper safety precautions must be observed when handling this compound. It is classified as an irritant.[10]
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, such as a fume hood, to avoid inhalation of dust.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion and Future Outlook
This compound is a valuable and versatile reagent in the arsenal of the modern medicinal chemist. Its unique substitution pattern allows for the introduction of a key structural motif into a wide range of organic molecules, particularly in the synthesis of kinase inhibitors and other biologically active compounds.[8] The continued exploration of its reactivity and applications in novel synthetic methodologies will undoubtedly lead to the discovery of new and improved therapeutic agents. As the demand for sophisticated molecular architectures in drug discovery grows, the importance of well-characterized and strategically functionalized building blocks like this compound will only increase.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijnrd.org [ijnrd.org]
- 6. mdpi.com [mdpi.com]
- 7. US5814639A - Method for the synthesis, compositions and use of 2'-deoxy-5-fluoro-3'-thiacytidine and related compounds - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Boron Advantage: The Evolution and Diversification of Boron’s Applications in Medicinal Chemistry [mdpi.com]
- 11. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. WO2007059905A2 - Thienopyrimidines treating inflammatory diseases - Google Patents [patents.google.com]
Synthesis and characterization of 2-Ethoxy-5-fluorophenylboronic acid
An In-depth Technical Guide to the Synthesis and Characterization of 2-Ethoxy-5-fluorophenylboronic Acid
Abstract
This compound is a versatile organoboron compound that has emerged as a crucial building block in modern organic synthesis and medicinal chemistry.[1][2] Its unique substitution pattern, featuring an electron-donating ethoxy group and an electron-withdrawing fluorine atom, imparts valuable reactivity and selectivity. This guide provides a comprehensive overview of the synthesis, characterization, and application of this key intermediate, with a focus on field-proven insights and the causality behind experimental choices. It is intended for researchers, scientists, and drug development professionals seeking to leverage this reagent in their synthetic endeavors.
Introduction: The Strategic Value of this compound
Arylboronic acids are a cornerstone of contemporary synthetic chemistry, primarily due to their pivotal role in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[3][4] These reactions facilitate the formation of carbon-carbon bonds, a fundamental transformation in the construction of complex organic molecules.[4][5] this compound (CAS No: 864301-27-9) is of particular interest within this class. The fluorine substituent can enhance metabolic stability and binding affinity of target molecules, while the ethoxy group modulates electronic properties and solubility—attributes highly sought after in drug design.[6][7] Consequently, this reagent is frequently employed in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][8]
Synthesis Strategies: A Tale of Two Pathways
The preparation of arylboronic acids is a well-established field, with two primary methods dominating the landscape: the Grignard reaction and the lithiation-borylation sequence. The choice between them is often dictated by the functional group tolerance, availability of starting materials, and desired scale of the reaction.
Pathway A: The Grignard Reagent Method
This classic and robust method involves the formation of an aryl Grignard reagent from the corresponding aryl halide, which then acts as a nucleophile, attacking a trialkyl borate ester.[3][8][9] Subsequent acidic hydrolysis liberates the desired boronic acid.
Causality and Experimental Insight:
-
Why start with an Aryl Bromide? While aryl chlorides are cheaper, their reactivity in Grignard formation can be sluggish. Aryl iodides are highly reactive but more expensive and less stable. Aryl bromides offer a good compromise of reactivity and cost for industrial and laboratory-scale synthesis.
-
The Role of the Borate Ester: Triisopropyl borate or trimethyl borate are commonly used. The bulky isopropyl groups can sometimes improve selectivity, but trimethyl borate is often sufficient. The reaction is performed at low temperatures (-78 °C to 0 °C) to prevent over-addition of the Grignard reagent to the borate, which would lead to undesired borinate and borinate byproducts.[10]
-
Acidic Workup: The hydrolysis step is critical. It not only protonates the boronate ester intermediate to form the boronic acid but also quenches any remaining Grignard reagent and helps to dissolve magnesium salts, simplifying purification.
Caption: General workflow for Grignard-based synthesis.
Pathway B: The Lithiation-Borylation Sequence
An alternative to the Grignard method is directed ortho-metalation followed by borylation. This "lithiation-borylation" approach uses a strong organolithium base, such as n-butyllithium, to deprotonate the aromatic ring at a position directed by a coordinating functional group.[11][12]
Causality and Experimental Insight:
-
Directing Groups: The ethoxy group on the starting material (1-ethoxy-4-fluorobenzene) is a moderately effective directing group, guiding the lithium to the adjacent ortho position (C2). This provides regiochemical control that can be difficult to achieve otherwise.
-
Cryogenic Temperatures: These reactions are run at very low temperatures (typically -78 °C) because the organolithium intermediates are highly reactive and thermally unstable.[11] This prevents side reactions and decomposition.
Detailed Synthetic Protocol (Grignard Method)
This protocol describes a representative procedure for the synthesis of this compound.
Experimental Workflow Diagram
Caption: From reaction setup to final analysis.
Step-by-Step Procedure:
-
Setup: A dry, three-necked, round-bottom flask equipped with a magnetic stirrer, a reflux condenser under a nitrogen atmosphere, and an addition funnel is charged with magnesium turnings (1.2 eq.). The glassware must be rigorously flame-dried or oven-dried to exclude moisture.
-
Grignard Formation: Anhydrous tetrahydrofuran (THF) is added to the flask. A small portion of a solution of 1-bromo-2-ethoxy-5-fluorobenzene (1.0 eq.) in THF is added. The reaction is initiated, if necessary, with gentle heating or a crystal of iodine. Once initiated, the remaining aryl bromide solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred for an additional 1-2 hours.[14]
-
Borylation: In a separate flame-dried flask, triisopropyl borate (1.5 eq.) is dissolved in anhydrous THF and the solution is cooled to -78 °C (dry ice/acetone bath). The prepared Grignard reagent is transferred to the addition funnel and added dropwise to the cold borate solution, maintaining the internal temperature below -65 °C.[10]
-
Workup: After complete addition, the reaction is allowed to slowly warm to room temperature and stirred overnight. The mixture is then cooled in an ice bath and quenched by the slow addition of 2M aqueous hydrochloric acid (HCl) until the solution is acidic (pH ~1-2).
-
Extraction: The resulting biphasic mixture is transferred to a separatory funnel. The organic layer is collected, and the aqueous layer is extracted twice more with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude solid is purified by trituration with a mixture of hexanes and ethyl acetate or by recrystallization to yield this compound as a white to off-white solid.
Physicochemical and Spectroscopic Characterization
Thorough characterization is essential to confirm the identity, purity, and structure of the final product. Boronic acids can exist in equilibrium with their cyclic anhydride trimers (boroxines), especially in the solid state or in non-polar solvents, which can complicate analysis.[15]
Physical Properties
| Property | Value | Source |
| CAS Number | 864301-27-9 | [16] |
| Molecular Formula | C₈H₁₀BFO₃ | [16] |
| Molecular Weight | 183.97 g/mol | [16] |
| Appearance | White to off-white solid/powder | [17] |
| Melting Point | 108-113 °C | [16][17] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of the title compound. Spectra are typically recorded in solvents like DMSO-d₆ or CDCl₃.
| Nucleus | Expected Chemical Shifts (ppm) & Coupling | Rationale |
| ¹H NMR | ~1.4 (t, 3H, -OCH₂CH ₃)~4.1 (q, 2H, -OCH ₂CH₃)~6.9-7.5 (m, 3H, Ar-H )~8.0 (s, 2H, -B(OH )₂) | The ethoxy protons appear as a characteristic triplet and quartet. The aromatic protons will show complex splitting due to coupling with each other and with the fluorine atom. The boronic acid protons are broad and may exchange with water in the solvent.[18][19] |
| ¹³C NMR | ~15 (-C H₃)~65 (-OC H₂)~115-135 (Ar-C )~155-160 (C -F, d)~158-162 (C -O, d) | The aromatic region will show 6 distinct signals. The carbon attached to fluorine will appear as a doublet with a large ¹JCF coupling constant. The ipso-carbon attached to the boron atom is often broad or not observed due to quadrupolar relaxation.[20] |
| ¹⁹F NMR | ~ -110 to -125 ppm | A single resonance is expected, which may appear as a multiplet due to coupling with the aromatic protons.[21] |
| ¹¹B NMR | ~ +28 to +30 ppm | A single, often broad, signal is characteristic of a trigonal planar arylboronic acid.[20][22] |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. Electrospray Ionization (ESI) is a common technique for analyzing boronic acids.[23][24]
-
Expected Ions: In negative ion mode (ESI-), the deprotonated molecule [M-H]⁻ at m/z 183.06 is expected. In positive ion mode (ESI+), adducts such as [M+Na]⁺ at m/z 207.05 may be observed.
-
Fragmentation: Collision-induced dissociation (CID) of the parent ion often results in the loss of water (H₂O) or the entire boronic acid group, providing further structural confirmation.[25] The presence of fluorine provides a distinct isotopic signature.
Applications in Suzuki-Miyaura Cross-Coupling
The primary application of this compound is as a coupling partner in Suzuki-Miyaura reactions.[6] This reaction is a robust method for forming biaryl structures, which are prevalent in many pharmaceutical agents.[4][26]
Caption: The Suzuki-Miyaura catalytic cycle.
In a typical application, this compound is reacted with a heterocyclic halide (e.g., a chloropyrimidine or bromopyridine) in the presence of a palladium catalyst (like Pd(dppf)Cl₂) and a base (such as K₂CO₃ or CsF) to construct complex scaffolds for kinase inhibitors or other drug candidates.[6][27][28]
Conclusion
This compound is a high-value synthetic intermediate whose preparation is readily achieved through established organometallic routes. Its identity and purity can be unequivocally confirmed by a standard suite of analytical techniques, including NMR and mass spectrometry. The strategic placement of its functional groups makes it a powerful tool for medicinal chemists, enabling the efficient construction of complex, fluorinated biaryl systems via Suzuki-Miyaura cross-coupling, thereby accelerating the drug discovery process.
References
- 1. chemimpex.com [chemimpex.com]
- 2. mdpi.com [mdpi.com]
- 3. Phenylboronic acid - American Chemical Society [acs.org]
- 4. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Improvement on synthesis of different alkyl-phenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]
- 11. scispace.com [scispace.com]
- 12. Lithiation-borylation methodology and its application in synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Improvement on Synthesis of Different Alkyl-Phenylboronic Acid: Ingenta Connect [ingentaconnect.com]
- 15. Properties of a model aryl boronic acid and its boroxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. echemi.com [echemi.com]
- 17. This compound, CasNo.864301-27-9 HENAN NEW BLUE CHEMICAL CO.,LTD China (Mainland) [newblue.lookchem.com]
- 18. Phenylboronic acid(98-80-6) 1H NMR spectrum [chemicalbook.com]
- 19. 2-Fluorophenylboronic acid(1993-03-9) 1H NMR [m.chemicalbook.com]
- 20. rsc.org [rsc.org]
- 21. spectrabase.com [spectrabase.com]
- 22. spectrabase.com [spectrabase.com]
- 23. Arylboronic acid chemistry under electrospray conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. benchchem.com [benchchem.com]
- 26. mdpi.com [mdpi.com]
- 27. scholarship.claremont.edu [scholarship.claremont.edu]
- 28. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure and Applications of 2-Ethoxy-5-fluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Ethoxy-5-fluorophenylboronic acid, a versatile building block in modern organic and medicinal chemistry. We will delve into its molecular structure, physicochemical properties, synthesis, and spectroscopic characterization. A significant focus will be placed on its application in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of carbon-carbon bond formation. Furthermore, this guide will explore its utility in the synthesis of biologically active molecules, providing a detailed experimental protocol for a representative Suzuki-Miyaura reaction and discussing its relevance in drug discovery.
Introduction: The Significance of Fluorinated Phenylboronic Acids
Phenylboronic acids and their derivatives are indispensable reagents in synthetic chemistry, primarily due to their pivotal role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] The introduction of fluorine atoms into the phenyl ring can significantly modulate the physicochemical and pharmacological properties of the resulting molecules. Fluorine's high electronegativity and relatively small size can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[2] this compound, with its unique substitution pattern, offers a valuable synthon for the introduction of this specific moiety into complex molecular architectures, making it a compound of great interest for researchers in drug discovery and materials science.[3][4]
Molecular Structure and Physicochemical Properties
This compound is a white to off-white crystalline solid.[5] Its fundamental properties are summarized in the table below.
| Property | Value | Reference(s) |
| Chemical Formula | C8H10BFO3 | [5][6] |
| CAS Number | 864301-27-9 | [5][6] |
| Molecular Weight | 183.97 g/mol | [6] |
| Melting Point | 108-113 °C | [5][6] |
| Appearance | White to off-white solid/crystals/powder | [5] |
The molecular structure consists of a benzene ring substituted with a boronic acid group (-B(OH)2) at position 1, an ethoxy group (-OCH2CH3) at position 2, and a fluorine atom at position 5. The interplay of these functional groups dictates its reactivity and utility in organic synthesis.
Synthesis of this compound
Caption: General synthetic workflow for this compound.
General Experimental Protocol for Arylboronic Acid Synthesis via Grignard Reagent
The following is a generalized protocol based on the synthesis of similar fluorinated phenylboronic acids.[7]
Materials:
-
1-Bromo-2-ethoxy-5-fluorobenzene
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous Tetrahydrofuran (THF)
-
Trimethyl borate
-
Hydrochloric acid (aqueous solution)
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Pentane or Hexane
Procedure:
-
Grignard Reagent Formation:
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings and a crystal of iodine.
-
Add anhydrous THF to cover the magnesium.
-
A solution of 1-bromo-2-ethoxy-5-fluorobenzene in anhydrous THF is added dropwise from the dropping funnel. The reaction is initiated, which is often indicated by a color change and gentle refluxing.
-
After the addition is complete, the mixture is stirred until the magnesium is consumed.
-
-
Reaction with Trimethyl Borate:
-
In a separate flame-dried flask, a solution of trimethyl borate in anhydrous THF is cooled to -78 °C.
-
The prepared Grignard reagent is then slowly added to the cooled trimethyl borate solution.
-
The reaction mixture is allowed to warm to room temperature and stirred overnight.
-
-
Acidic Hydrolysis and Work-up:
-
The reaction is quenched by the slow addition of an aqueous solution of hydrochloric acid at 0 °C.
-
The mixture is stirred, and the organic layer is separated.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ether/pentane) to yield this compound as a crystalline solid.
-
Spectroscopic Characterization
The structural elucidation of this compound relies on a combination of spectroscopic techniques. While the specific spectra for this compound are not widely published, the expected spectral features can be inferred from data on analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethoxy group (a triplet and a quartet), aromatic protons, and a broad singlet for the hydroxyl protons of the boronic acid group. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the fluorine and ethoxy substituents.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the phenyl ring and the ethoxy group. The carbon atoms attached to fluorine will exhibit C-F coupling.[2]
-
¹⁹F NMR: The fluorine NMR spectrum will show a signal corresponding to the fluorine atom on the phenyl ring.
-
¹¹B NMR: The boron NMR spectrum will exhibit a signal characteristic of a boronic acid.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show the following characteristic absorption bands:
-
A broad O-H stretching band for the boronic acid hydroxyl groups, typically in the region of 3200-3600 cm⁻¹.[8]
-
C-H stretching vibrations for the aromatic ring and the ethoxy group.
-
C=C stretching vibrations of the aromatic ring.
-
A strong B-O stretching vibration.[9]
-
A C-F stretching vibration.
Mass Spectrometry (MS)
The mass spectrum, typically obtained using electrospray ionization (ESI), would show the molecular ion peak [M-H]⁻ in negative ion mode. Fragmentation patterns would likely involve the loss of water from the boronic acid moiety and cleavage of the ethoxy group.
Application in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a powerful and versatile method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds.[10] this compound is an excellent coupling partner in these reactions, allowing for the introduction of the 2-ethoxy-5-fluorophenyl moiety into a wide range of molecules.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.[11][12]
Materials:
-
This compound
-
Aryl bromide
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., Toluene, Dioxane, DMF, with or without water)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup:
-
To a flame-dried Schlenk flask, add the aryl bromide (1.0 equiv), this compound (1.2-1.5 equiv), the palladium catalyst (1-5 mol%), and the base (2-3 equiv).
-
The flask is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times.
-
-
Reaction Execution:
-
Degassed solvent(s) are added via syringe.
-
The reaction mixture is heated to the desired temperature (typically 80-120 °C) and stirred for the required time (monitored by TLC or GC/LC-MS).
-
-
Work-up and Purification:
-
Upon completion, the reaction mixture is cooled to room temperature.
-
Water and an organic solvent (e.g., ethyl acetate) are added, and the layers are separated.
-
The aqueous layer is extracted with the organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.
-
Relevance in Medicinal Chemistry and Drug Discovery
Boronic acids and their derivatives are of growing importance in medicinal chemistry.[13][14] The boronic acid moiety itself can act as a warhead in enzyme inhibitors, as exemplified by the proteasome inhibitor bortezomib. Furthermore, the use of substituted phenylboronic acids like this compound in Suzuki-Miyaura coupling reactions provides access to novel chemical entities with potential therapeutic applications.[15] The 2-ethoxy-5-fluorophenyl scaffold can be found in molecules targeting a variety of biological pathways. For instance, related structures have been incorporated into inhibitors of kinases, which are crucial targets in oncology.[16]
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its unique electronic and steric properties, conferred by the ethoxy and fluoro substituents, make it a key reagent for the synthesis of complex molecules, particularly through the Suzuki-Miyaura cross-coupling reaction. This guide has provided a comprehensive overview of its molecular structure, properties, synthesis, and applications, with a focus on providing practical insights for researchers in the fields of chemistry and drug discovery. The continued exploration of the reactivity and applications of this and similar fluorinated boronic acids will undoubtedly lead to the development of new and innovative molecules with significant scientific and therapeutic potential.
References
- 1. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Which boronic acids are used most frequently for synthesis of bioactive molecules? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Fluorophenylboronic acid | C6H6BFO2 | CID 2734354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. CN101823952A - Method for preparing 2,4,5-trifluorophenylacetic acid - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemrxiv.org [chemrxiv.org]
- 14. chemrxiv.org [chemrxiv.org]
- 15. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
2-Ethoxy-5-fluorophenylboronic acid mechanism of action in organic reactions
An In-Depth Technical Guide to the Mechanism of Action of 2-Ethoxy-5-fluorophenylboronic Acid in Organic Reactions
Abstract
This technical guide provides an in-depth examination of this compound and its mechanistic role in palladium-catalyzed cross-coupling reactions, with a primary focus on the Suzuki-Miyaura reaction. We will dissect the catalytic cycle, emphasizing how the electronic and steric properties of the ethoxy and fluoro substituents dictate the reactivity and efficiency of the key transmetalation step. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique characteristics of this versatile reagent in complex organic synthesis.
Introduction: The Role of Substituted Phenylboronic Acids in Modern Synthesis
Palladium-catalyzed cross-coupling reactions have become indispensable tools in synthetic organic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] The Suzuki-Miyaura reaction, which couples an organoboron compound with an organohalide, is a cornerstone of this field, celebrated for its mild conditions and the low toxicity of its boron-based reagents.[3][4]
The reactivity of the boronic acid partner is not merely a function of the boron moiety; it is profoundly influenced by the substituents on the aromatic ring. These substituents can modulate the electronic properties and steric profile of the molecule, directly impacting the kinetics and outcome of the catalytic cycle. This compound is a prime example of a strategically substituted reagent designed for enhanced performance in these demanding synthetic applications.
Physicochemical Properties and Electronic Profile
This compound possesses a unique electronic architecture. The fluorine atom at the 5-position acts as a potent electron-withdrawing group via induction (-I effect), while the ethoxy group at the 2-position (ortho to boron) is electron-donating through resonance (+R effect) but also introduces significant steric bulk.
-
Fluorine (5-position): The primary role of the electron-withdrawing fluorine is to increase the Lewis acidity of the boron atom.[5] This enhancement makes the boronic acid more susceptible to nucleophilic attack by the base (e.g., hydroxide or alkoxide), facilitating the formation of the reactive tetracoordinate "ate" complex, which is crucial for the transmetalation step.[6][7]
-
Ethoxy (2-position): The ortho-ethoxy group presents a dual influence. Its electron-donating nature can slightly counteract the Lewis acidity enhancement from the fluorine. However, its more significant contribution is steric. This bulk can influence the rate of transmetalation and may necessitate the use of bulky phosphine ligands on the palladium catalyst to promote the subsequent reductive elimination step.[3][8]
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Deep Dive
The generally accepted mechanism for the Suzuki-Miyaura reaction is a catalytic cycle involving a palladium center that shuttles between Pd(0) and Pd(II) oxidation states.[6][8] The cycle consists of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.
References
- 1. organicreactions.org [organicreactions.org]
- 2. mt.com [mt.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. mdpi.com [mdpi.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Yoneda Labs [yonedalabs.com]
Solubility of (2-Ethoxy-5-fluorophenyl)boronic acid in different solvents
An In-depth Technical Guide to the Solubility of (2-Ethoxy-5-fluorophenyl)boronic Acid in Different Solvents
Authored by: Gemini, Senior Application Scientist
Abstract
(2-Ethoxy-5-fluorophenyl)boronic acid is a pivotal reagent in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions that are fundamental to drug discovery and materials science.[1] The solubility of this reagent is a critical parameter that dictates reaction efficiency, purification strategies, and overall process viability. This technical guide provides a comprehensive framework for understanding and determining the solubility of (2-Ethoxy-5-fluorophenyl)boronic acid across a spectrum of common laboratory solvents. While specific quantitative data for this compound is not extensively published, this guide synthesizes established principles of boronic acid chemistry and provides detailed, field-proven experimental protocols to empower researchers in generating reliable solubility data. We will delve into the theoretical underpinnings of boronic acid solubility, present a robust methodology for its empirical determination, and discuss the practical implications for its application in synthesis.
Introduction: The Significance of Solubility in the Application of (2-Ethoxy-5-fluorophenyl)boronic Acid
(2-Ethoxy-5-fluorophenyl)boronic acid, with its ethoxy and fluoro substituents, possesses electronic and steric properties that make it a valuable building block. The fluorine atom can modulate metabolic stability and binding interactions, while the ethoxy group influences reactivity.[2] These characteristics are highly sought after in the synthesis of complex molecules for pharmaceuticals and advanced materials.[3][4]
The success of synthetic transformations, most notably the Suzuki-Miyaura cross-coupling reaction, is profoundly influenced by the solvent system.[5][6] The solvent must not only dissolve the boronic acid, aryl halide, and catalyst but also mediate the intricate steps of the catalytic cycle.[7][8] Poor solubility can lead to low reaction rates, incomplete conversions, and the generation of undesirable byproducts. Therefore, a thorough understanding of the solubility of (2-Ethoxy-5-fluorophenyl)boronic acid is not merely an academic exercise but a prerequisite for rational process development and optimization.
Theoretical Considerations for Boronic Acid Solubility
The solubility of phenylboronic acids is governed by a combination of factors, including the polarity of the solvent, the potential for hydrogen bonding, and the intrinsic properties of the boronic acid itself.[9] Boronic acids can exist in equilibrium with their cyclic anhydrides, known as boroxines, especially in non-polar solvents or upon heating, which can complicate solubility behavior.[9]
Influence of Substituents
The substituents on the phenyl ring play a significant role in determining the solubility profile of a boronic acid.[9][10]
-
Electron-donating groups , such as the ethoxy group in our compound of interest, can increase the electron density on the aromatic ring and potentially influence intermolecular interactions.
-
Fluorine substitution , as seen with the 5-fluoro group, can increase lipophilicity and alter hydrogen bonding capabilities.
Generally, the introduction of substituents to the phenylboronic acid ring can either increase or decrease water solubility depending on their nature.[11] In organic solvents, trends can be less predictable, necessitating empirical determination.
General Solubility Trends for Phenylboronic Acids
Based on studies of phenylboronic acid and its derivatives, we can anticipate certain solubility trends for (2-Ethoxy-5-fluorophenyl)boronic acid.[10][12][13][14]
| Solvent Class | Representative Solvents | Expected Solubility Trend for Phenylboronic Acids | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | Hydrogen bonding with the boronic acid group can promote solubility, but the overall hydrophobic character of the substituted phenyl ring may limit it.[11] |
| Polar Aprotic | Acetone, Acetonitrile (MeCN), Dimethylformamide (DMF), Tetrahydrofuran (THF) | Moderate to High | These solvents can engage in dipole-dipole interactions and act as hydrogen bond acceptors, effectively solvating the boronic acid. THF and other ethers are often excellent solvents for boronic acids.[12][14] |
| Nonpolar | Toluene, Hexanes, Dichloromethane (DCM) | Low to Very Low | The polar boronic acid functional group has limited favorable interactions with nonpolar solvents, leading to poor solubility.[12][14] |
Experimental Determination of Solubility: The Shake-Flask Method
The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a given solvent. This method involves agitating an excess of the solid compound with the solvent for a sufficient period to reach equilibrium, followed by separation of the undissolved solid and quantification of the dissolved solute in the supernatant.[15]
Causality Behind Experimental Choices
-
Choice of Vessel: Chemically inert glass vials are used to prevent any interaction with the solvent or solute.
-
Temperature Control: Solubility is temperature-dependent. A constant temperature bath is crucial for obtaining reproducible results.[16]
-
Equilibration Time: Sufficient time (typically 24 hours or more) is necessary to ensure that a true equilibrium is reached between the solid and dissolved states.[15]
-
Separation of Undissolved Solid: Filtration through a low-binding filter (e.g., PTFE) or centrifugation is essential to obtain a clear, saturated solution free of particulates for accurate quantification.[15]
-
Quantification Method: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and accurate method for determining the concentration of the dissolved analyte. A calibration curve with known concentrations of the compound is required for accurate quantification.[15]
Detailed Experimental Protocol
Materials:
-
(2-Ethoxy-5-fluorophenyl)boronic acid (solid)
-
Selected solvents (e.g., water, methanol, acetonitrile, THF, toluene, hexanes)
-
Scintillation vials or other suitable glass vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled incubator
-
Syringes and syringe filters (0.22 µm PTFE or similar)
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector and a suitable C18 column
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of (2-Ethoxy-5-fluorophenyl)boronic acid to a series of vials (in triplicate for each solvent). An amount that is visibly in excess after equilibration is sufficient.
-
Pipette a known volume of each solvent into the corresponding vials.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the samples for 24 to 48 hours to ensure equilibrium is reached.
-
-
Sample Preparation for Analysis:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully draw the supernatant into a syringe, avoiding any solid particles.
-
Filter the supernatant through a 0.22 µm syringe filter into a clean vial. This is the saturated solution.
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of known concentrations of (2-Ethoxy-5-fluorophenyl)boronic acid in a suitable solvent (e.g., acetonitrile).
-
Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.
-
Dilute the filtered saturated solutions with the same solvent used for the standards to bring the concentration within the range of the calibration curve.
-
Inject the diluted samples into the HPLC and determine their concentration from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration of the saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Visualization of the Experimental Workflow
Caption: Workflow for the experimental determination of solubility using the shake-flask method.
Potentiometric Titration for pKa Determination
While not a direct measure of solubility, the acid dissociation constant (pKa) of a boronic acid provides insight into its behavior in protic solvents and at different pH values. The pKa can be determined by potentiometric titration.[17][18] Boric acids are weak acids, making direct titration challenging. However, the addition of a polyol, such as mannitol, forms a more acidic complex that can be readily titrated with a strong base like NaOH.[19][20]
Visualization of the Titration Principle
Caption: Principle of pKa determination for boronic acids via potentiometric titration with mannitol.
Implications for Suzuki-Miyaura Cross-Coupling Reactions
The choice of solvent for a Suzuki-Miyaura reaction is critical and often a balance between the solubility of all reactants and the effect of the solvent on the catalytic cycle.[5][8]
-
Polar aprotic solvents like THF, dioxane, and DMF are commonly used. They generally provide good solubility for the boronic acid and other reaction components.[6]
-
Protic solvents , including water and alcohols, can also be effective, sometimes in combination with organic co-solvents.[7] The use of aqueous bases (e.g., K₂CO₃ solution) necessitates some solubility of the organic reactants in the aqueous phase or efficient mixing for the reaction to proceed.
Understanding the solubility of (2-Ethoxy-5-fluorophenyl)boronic acid in these solvent systems allows for an informed selection of reaction conditions to maximize yield and minimize side reactions. For instance, if the boronic acid has poor solubility in a given solvent, a co-solvent system or a different solvent altogether may be required.
Conclusion
This technical guide has provided a comprehensive overview of the principles and experimental methodologies for determining the solubility of (2-Ethoxy-5-fluorophenyl)boronic acid. While quantitative solubility data for this specific compound is not widely published, the general trends observed for related phenylboronic acids, combined with the robust shake-flask protocol detailed herein, provide researchers with the necessary tools to generate this critical data. A thorough understanding of solubility is paramount for the successful application of this versatile reagent in organic synthesis, enabling the rational design of reaction conditions and purification protocols, ultimately accelerating the pace of innovation in drug discovery and materials science.
References
- 1. uwindsor.ca [uwindsor.ca]
- 2. benchchem.com [benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. arodes.hes-so.ch [arodes.hes-so.ch]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]
- 14. d-nb.info [d-nb.info]
- 15. enamine.net [enamine.net]
- 16. downloads.regulations.gov [downloads.regulations.gov]
- 17. DSpace [kuscholarworks.ku.edu]
- 18. mdpi.com [mdpi.com]
- 19. metrohm.com [metrohm.com]
- 20. cdn.hach.com [cdn.hach.com]
A Comprehensive Spectroscopic and Analytical Guide to 2-Ethoxy-5-fluorophenylboronic Acid
This technical guide provides an in-depth analysis of the spectral characteristics of 2-Ethoxy-5-fluorophenylboronic acid (CAS No. 480438-60-8), a key building block in modern synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive analysis with established principles of spectroscopic interpretation to serve as a definitive reference for the characterization of this reagent. We will explore the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data expected for this molecule, grounding our interpretations in authoritative literature and providing actionable experimental protocols.
The Molecular Blueprint: Structure and Spectral Implications
This compound is a multifunctional aromatic compound. Its utility, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, stems from the unique interplay of its substituents on the phenyl ring. Understanding the electronic and structural contributions of the ethoxy, fluoro, and boronic acid groups is paramount to interpreting its spectral data.
-
Ethoxy Group (-OCH₂CH₃): An ortho-directing, activating group that donates electron density to the aromatic ring via resonance. This influences the chemical environment of the aromatic protons and carbons, typically shifting their NMR signals upfield.
-
Fluoro Group (-F): An ortho-, para-directing, deactivating group. Its high electronegativity exerts a strong inductive effect, while its lone pairs participate in resonance. This creates a distinct electronic environment and allows for analysis via ¹⁹F NMR.
-
Boronic Acid Group (-B(OH)₂): A meta-directing, deactivating group. It is the reactive center for cross-coupling reactions. The boron atom is NMR-active (¹¹B), and the hydroxyl protons are labile, often exchanging with solvent. Boronic acids are also known to form cyclic, trimeric anhydrides known as boroxines, especially upon heating or under vacuum, which can introduce additional signals in spectral analysis[1].
This combination of functional groups results in a unique spectroscopic fingerprint, which we will dissect in the following sections.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Multi-Nuclear Approach
NMR spectroscopy is the most powerful tool for the structural elucidation of this compound. A multi-nuclear approach (¹H, ¹³C, ¹⁹F, and ¹¹B) provides a complete picture of the molecule's connectivity and electronic structure.
Proton (¹H) NMR Spectroscopy
The ¹H NMR spectrum reveals the disposition of protons within the molecule. The aromatic region is particularly informative due to the distinct electronic effects of the substituents. The ethoxy group presents a characteristic ethyl pattern (a quartet and a triplet). The boronic acid protons (-B(OH)₂) are often broad and may exchange with trace water in the solvent, sometimes making them difficult to observe.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Aromatic H (position 3) | 7.2 - 7.4 | Doublet of doublets (dd) | J(H,H) ≈ 8-9, J(H,F) ≈ 4-5 |
| Aromatic H (position 4) | 6.9 - 7.1 | Triplet of doublets (td) | J(H,H) ≈ 8-9, J(H,F) ≈ 8-9 |
| Aromatic H (position 6) | 7.3 - 7.5 | Doublet of doublets (dd) | J(H,F) ≈ 3-4, J(H,H) ≈ 2-3 |
| Ethoxy -CH₂- | 4.0 - 4.2 | Quartet (q) | J(H,H) ≈ 7 |
| Ethoxy -CH₃ | 1.3 - 1.5 | Triplet (t) | J(H,H) ≈ 7 |
| Boronic Acid -OH | 8.0 - 8.5 (variable) | Broad singlet (br s) | N/A |
Carbon-13 (¹³C) NMR Spectroscopy
The ¹³C NMR spectrum provides insight into the carbon framework. The chemical shifts are heavily influenced by the attached functional groups and their position on the aromatic ring. Carbons directly bonded to fluorine will exhibit splitting due to C-F coupling.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-B (ipso-carbon) | 125 - 135 (often broad) |
| C-O (ethoxy) | 158 - 162 |
| C-F | 160 - 164 (d, ¹JCF ≈ 240-250 Hz) |
| Aromatic CH | 115 - 130 |
| Ethoxy -CH₂- | 63 - 65 |
| Ethoxy -CH₃ | 14 - 16 |
Fluorine-19 (¹⁹F) and Boron-11 (¹¹B) NMR
-
¹⁹F NMR: This technique is highly specific to the fluorine atom. For 5-fluoro-substituted phenylboronic acids, the ¹⁹F chemical shift is expected in the range of -110 to -120 ppm (relative to CFCl₃). The signal will show couplings to adjacent aromatic protons. The utility of ¹⁹F NMR in studying boronic acid interactions is well-documented[2].
-
¹¹B NMR: The ¹¹B nucleus is a quadrupole, which often results in broad signals. For tricoordinate arylboronic acids, the chemical shift typically appears in the range of 27 to 33 ppm[3]. The formation of a tetrahedral boronate species, for instance by complexation with diols or Lewis bases, results in a characteristic upfield shift to approximately 5 to 10 ppm[4][5]. This makes ¹¹B NMR a valuable tool for studying the reactivity and speciation of the boronic acid moiety.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Accurately weigh 10-15 mg of this compound into a clean, dry NMR tube.
-
Solvent Selection: Add approximately 0.6 mL of a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it effectively solubilizes the compound and its polar nature helps in observing the acidic B(OH)₂ protons. Other potential solvents include methanol-d₄ or chloroform-d.
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover a range of -1 to 12 ppm.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Apply a relaxation delay of at least 2 seconds.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence.
-
Set the spectral width to cover a range of 0 to 200 ppm.
-
A higher number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the low natural abundance of ¹³C.
-
-
¹⁹F and ¹¹B NMR Acquisition:
-
Utilize a broadband or specific probe tuned to the respective nucleus.
-
For ¹¹B NMR, using quartz NMR tubes is recommended to avoid the broad background signal from standard borosilicate glass tubes[5].
-
-
Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate Fourier transform and phase correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm for ¹H NMR).
Infrared (IR) Spectroscopy: Vibrational Fingerprinting
IR spectroscopy probes the vibrational modes of the molecule's functional groups. The spectrum provides a characteristic "fingerprint" confirming the presence of key structural motifs. The analysis of phenylboronic acids by IR spectroscopy is a well-established field[6][7][8][9].
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| O-H Stretch (Boronic Acid) | 3200 - 3600 | Strong, Broad |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch (Ethoxy) | 2850 - 3000 | Medium |
| Aromatic C=C Stretch | 1600 - 1620, 1450 - 1580 | Medium to Strong |
| Asymmetric B-O Stretch | 1330 - 1380 | Strong |
| C-O Stretch (Aryl Ether) | 1230 - 1270 | Strong |
| C-F Stretch | 1150 - 1250 | Strong |
| In-plane O-H Bend | 1100 - 1200 | Medium |
| Out-of-plane C-H Bend | 750 - 900 | Strong |
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation (ATR):
-
Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean.
-
Place a small amount (1-2 mg) of the solid this compound powder directly onto the crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Sample Preparation (KBr Pellet):
-
Thoroughly grind 1-2 mg of the sample with ~100 mg of dry, spectroscopic grade Potassium Bromide (KBr) in an agate mortar.
-
Transfer the mixture to a pellet press and apply several tons of pressure to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the sample (ATR unit or KBr pellet holder) into the sample compartment of an FTIR spectrometer.
-
Collect a background spectrum of the empty ATR crystal or ambient air.
-
Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Co-add at least 16 scans to improve the signal-to-noise ratio at a resolution of 4 cm⁻¹.
-
-
Data Processing: The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry: Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight and crucial structural information through the analysis of fragmentation patterns. For boronic acids, electrospray ionization (ESI) is a common technique, often performed in negative ion mode to detect the [M-H]⁻ ion, though positive mode can also be used[10][11]. The analysis of boronic acids can sometimes be complicated by their tendency to form adducts or dehydrate into boroxines[12].
-
Molecular Ion: For C₈H₁₀BFO₂, the calculated monoisotopic mass is 184.0762 g/mol . The high-resolution mass spectrum should show a peak corresponding to this value.
-
Isotopic Pattern: The presence of boron with its two major isotopes, ¹⁰B (~20%) and ¹¹B (~80%), will result in a characteristic isotopic pattern for the molecular ion and any boron-containing fragments.
-
Key Fragmentation Pathways: Fragmentation provides a roadmap to the molecule's structure. Common fragmentation patterns for phenylboronic acids involve cleavages of the substituents.
| m/z Value (Predicted) | Possible Fragment Identity | Fragmentation Pathway |
| 184 | [C₈H₁₀BFO₂]⁺ | Molecular Ion (M⁺) |
| 166 | [M - H₂O]⁺ | Loss of water from the boronic acid moiety |
| 155 | [M - C₂H₅]⁺ | Loss of the ethyl group |
| 139 | [M - OCH₂CH₃]⁺ | Cleavage of the ethoxy group |
| 123 | [C₆H₄FO]⁺ | Loss of B(OH)₂ radical |
Predicted Fragmentation Pathway
The diagram below illustrates a plausible fragmentation pathway for this compound under electron ionization (EI) or positive-mode ESI conditions.
Caption: Predicted ESI-MS fragmentation of this compound.
Experimental Protocol: LC-MS
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Further dilute this stock solution with the mobile phase to a final concentration of 1-10 µg/mL.
-
Chromatography (Optional but Recommended):
-
Use a C18 reverse-phase column (e.g., Acquity BEH C18).
-
Employ a gradient elution mobile phase, for example, starting with 95:5 Water (with 0.1% formic acid):Acetonitrile (with 0.1% formic acid) and ramping to 5:95 over several minutes. This helps to separate the analyte from impurities.
-
-
Mass Spectrometry:
-
Ionization Source: Use an Electrospray Ionization (ESI) source.
-
Polarity: Acquire data in both positive and negative ion modes to get a comprehensive profile.
-
Mass Analyzer: Use a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap for accurate mass measurements.
-
Scan Range: Set the scan range from m/z 50 to 500.
-
Fragmentation (MS/MS): To confirm fragmentation pathways, perform MS/MS analysis by selecting the precursor ion (e.g., m/z 184) in the first mass analyzer and inducing collision-induced dissociation (CID) to generate fragment ions, which are then analyzed in the second mass analyzer.
-
Integrated Analytical Workflow
The confirmation of the identity and purity of this compound requires an integrated approach. The following workflow ensures a comprehensive and self-validating characterization.
Caption: Integrated workflow for the structural validation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 4. www3.nd.edu [www3.nd.edu]
- 5. par.nsf.gov [par.nsf.gov]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. tsapps.nist.gov [tsapps.nist.gov]
- 9. Infrared detection of a phenylboronic acid terminated alkane thiol monolayer on gold surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. sciex.com [sciex.com]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physical and Chemical Stability of 2-Ethoxy-5-fluorophenylboronic Acid
Introduction
2-Ethoxy-5-fluorophenylboronic acid is a key building block in modern medicinal chemistry and materials science, frequently employed in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules. As with all boronic acids, its utility is intrinsically linked to its stability. This guide provides a comprehensive overview of the critical physical and chemical stability aspects of this compound, offering insights into its degradation pathways, recommended handling and storage conditions, and robust analytical methodologies for its stability assessment. This document is intended for researchers, scientists, and drug development professionals who utilize this reagent and require a deep understanding of its stability profile to ensure the integrity of their synthetic processes and the quality of their final products.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is paramount for its effective use and storage.
| Property | Value | Source |
| Molecular Formula | C8H10BFO3 | [1] |
| Molecular Weight | 183.97 g/mol | [1][2] |
| Appearance | White to off-white solid, crystals, or powder | [1] |
| Melting Point | 108-113 °C | [1][2] |
| Solubility | Soluble in methanol | [3] |
| Storage Temperature | 2-8°C, under an inert atmosphere | [1][4] |
Core Stability Concerns: Principal Degradation Pathways
Arylboronic acids are susceptible to several degradation pathways that can compromise their purity and reactivity. The two primary modes of degradation are protodeboronation and oxidation.
Protodeboronation: The Scission of the Carbon-Boron Bond
Protodeboronation is the hydrolytic cleavage of the C-B bond, resulting in the replacement of the boronic acid group with a hydrogen atom. This process is often the most significant stability concern for arylboronic acids, particularly under basic aqueous conditions.[5][6] The rate of protodeboronation is highly dependent on the electronic properties of the substituents on the aromatic ring and the pH of the medium.[5]
The generally accepted mechanism involves the attack of a nucleophile (such as a hydroxide ion) on the boron atom, forming a boronate species. This is followed by protonation of the ipso-carbon, leading to the cleavage of the C-B bond.
Caption: Generalized mechanism of protodeboronation.
Oxidative Degradation: Conversion to Phenols
Arylboronic acids can undergo oxidative degradation, particularly in the presence of reactive oxygen species (ROS), to yield the corresponding phenol.[7] This pathway can be a significant issue during synthesis, workup, and storage if appropriate precautions are not taken. The mechanism is thought to involve the reaction of the boronic acid with an oxidant, such as hydrogen peroxide, leading to the formation of a peroxyboronate intermediate, which then rearranges to form the phenol and boric acid.[8]
Caption: Simplified pathway of oxidative degradation.
Substituent Effects on the Stability of this compound
The ethoxy and fluoro substituents on the phenyl ring of the title compound play a crucial role in modulating its stability.
-
Fluorine Substituent: The highly electronegative fluorine atom acts as an electron-withdrawing group through its inductive effect.[9] This generally increases the Lewis acidity of the boronic acid, which can influence its reactivity and stability.[10] The position of the fluorine atom is critical; in the case of this compound, the fluorine at the meta position to the boronic acid group is expected to have a significant electron-withdrawing effect.[10] Studies on fluorinated phenylboronic acids have shown that the introduction of fluorine can impact hydrolytic stability, with the decomposition rate being dependent on pH and temperature.[9][11]
-
Ethoxy Substituent: The ethoxy group, being an alkoxy group, is generally considered an electron-donating group through resonance, while also exerting a mild electron-withdrawing inductive effect. Its position ortho to the boronic acid group can introduce steric hindrance, which may influence the rate of protodeboronation.[5] The interplay between the electronic and steric effects of the ethoxy group and the electronic effect of the fluoro group will ultimately determine the overall stability profile of the molecule.
A Comprehensive Strategy for Stability Evaluation
To thoroughly assess the stability of this compound, a systematic approach involving forced degradation studies under various stress conditions is recommended.[12][13][14] These studies are crucial for identifying potential degradation products and establishing the intrinsic stability of the molecule.
Forced Degradation Studies
Forced degradation studies should be conducted to evaluate the stability of this compound under hydrolytic, oxidative, photolytic, and thermal stress conditions.[12][13][14]
Caption: Workflow for forced degradation studies.
Table of Forced Degradation Conditions:
| Stress Condition | Recommended Parameters |
| Acidic Hydrolysis | 0.1 M HCl at 60°C for up to 10 days[15] |
| Basic Hydrolysis | 0.1 M NaOH at 60°C for up to 10 days[15] |
| Neutral Hydrolysis | Water at 60°C for up to 10 days[15] |
| Oxidation | 3% H₂O₂ at room temperature for up to 48 hours[15] |
| Photostability | Exposure to 1.2 million lux hours and 200 watt hours/square meter of UV light[12] |
| Thermal Stability | 60°C for 10 days[15] |
Experimental Protocols
The following are detailed protocols for conducting forced degradation studies on this compound.
Protocol for Hydrolytic Degradation
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Stress Samples:
-
Acidic: To a suitable volume of the stock solution, add an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M.
-
Basic: To a suitable volume of the stock solution, add an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M.
-
Neutral: To a suitable volume of the stock solution, add an equal volume of purified water.
-
-
Incubation: Seal the vials and place them in a constant temperature bath at 60°C.
-
Time Points: Withdraw aliquots at appropriate time intervals (e.g., 0, 2, 8, 24, 48, and 120 hours).
-
Sample Preparation for Analysis: Neutralize the acidic and basic samples before dilution with the mobile phase for HPLC analysis.
Protocol for Oxidative Degradation
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent.
-
Stress Sample: To a suitable volume of the stock solution, add an equal volume of 6% hydrogen peroxide to achieve a final concentration of 3% H₂O₂.
-
Incubation: Store the sample at room temperature, protected from light.
-
Time Points: Withdraw aliquots at appropriate time intervals (e.g., 0, 2, 8, 24 hours).
-
Sample Preparation for Analysis: Dilute the aliquots with the mobile phase for HPLC analysis.
Protocol for Photolytic Degradation
-
Sample Preparation: Place a thin layer of the solid compound in a transparent container. Prepare a solution of the compound (e.g., 1 mg/mL) in a suitable solvent.
-
Exposure: Expose the samples to a calibrated light source that provides both UV and visible light, as per ICH Q1B guidelines.[13]
-
Control: Wrap identical samples in aluminum foil to serve as dark controls.
-
Analysis: After the specified exposure, dissolve the solid sample and dilute the solution sample with the mobile phase for HPLC analysis.
Protocol for Thermal Degradation
-
Sample Preparation: Place the solid compound in a sealed vial.
-
Incubation: Store the vial in a calibrated oven at 60°C.
-
Time Points: Analyze the sample at initial and after 10 days.
-
Sample Preparation for Analysis: Dissolve the sample in a suitable solvent and dilute with the mobile phase for HPLC analysis.
Analytical Methodologies for Stability Assessment
A validated stability-indicating analytical method is essential for accurately assessing the stability of this compound.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method is the primary technique for separating the parent compound from its potential degradation products.
-
Column: A C18 column is a suitable starting point.[16]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer at a slightly acidic pH to suppress silanol interactions) and an organic modifier (e.g., acetonitrile or methanol) is recommended.[17]
-
Detection: UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance (e.g., 254 nm).[16]
-
Method Validation: The method should be validated according to ICH Q2(R1) guidelines to ensure it is specific, accurate, precise, linear, and robust.[13]
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful tool for the identification and characterization of degradation products. By coupling the separation power of HPLC with the mass-resolving capability of a mass spectrometer, the molecular weights of the degradation products can be determined, providing crucial information for their structural elucidation.
Handling and Storage Recommendations
To ensure the long-term stability and integrity of this compound, the following handling and storage practices are recommended:
-
Storage: Store the compound in a tightly sealed container at 2-8°C, under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and oxygen.[1][4]
-
Handling: Handle the compound in a well-ventilated area, avoiding the inhalation of dust.[18] Use appropriate personal protective equipment, including gloves and safety glasses.[18] Avoid prolonged exposure to light and humidity.
Conclusion
This compound is a valuable synthetic intermediate, and a thorough understanding of its physical and chemical stability is critical for its successful application. The principal degradation pathways of protodeboronation and oxidation are influenced by factors such as pH, temperature, light, and the presence of oxidizing agents. The electronic and steric effects of the ethoxy and fluoro substituents play a significant role in the overall stability profile of the molecule. By implementing a comprehensive stability testing program, including forced degradation studies and the use of validated stability-indicating analytical methods, researchers can ensure the quality and reliability of this important reagent in their scientific endeavors. Adherence to proper handling and storage procedures will further preserve the integrity of this compound over time.
References
- 1. This compound, CasNo.864301-27-9 HENAN NEW BLUE CHEMICAL CO.,LTD China (Mainland) [newblue.lookchem.com]
- 2. echemi.com [echemi.com]
- 3. 5-Ethoxy-2-fluorophenylboronic acid|lookchem [lookchem.com]
- 4. (4-Ethoxy-2,5-difluorophenyl)boronic acid | 1452575-83-5 [sigmaaldrich.com]
- 5. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 8. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Fluorinated Boronic Acids: Acidity and Hydrolytic Stability of Fluorinated Phenylboronic Acids [ouci.dntb.gov.ua]
- 12. Forced Degradation Studies - STEMart [ste-mart.com]
- 13. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. SOP for Forced Degradation Study [m-pharmainfo.com]
- 16. benchchem.com [benchchem.com]
- 17. ijcr.info [ijcr.info]
- 18. tcichemicals.com [tcichemicals.com]
A Theoretical Investigation into the Electronic Landscape of 2-Ethoxy-5-fluorophenylboronic Acid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive theoretical framework for understanding the electronic properties of 2-Ethoxy-5-fluorophenylboronic acid. Phenylboronic acids are a cornerstone of modern synthetic and medicinal chemistry, prized for their versatility in cross-coupling reactions and their unique interactions with biological systems.[1][2] This document delineates the anticipated electronic effects of the ethoxy and fluoro substituents on the core phenylboronic acid scaffold. We present a detailed, field-proven computational protocol using Density Functional Theory (DFT) for researchers to model and predict the molecule's key electronic characteristics. The guide synthesizes these theoretical predictions to offer insights into the molecule's reactivity, potential as a bioisostere, and utility in drug development and material science.
Introduction: The Significance of Substituted Phenylboronic Acids
Phenylboronic acids (PBAs) and their derivatives are indispensable tools in chemical science. Their prominence stems largely from their role in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds.[1] Beyond synthesis, their unique ability to form reversible covalent bonds with diols makes them critical components in glucose sensors and other molecular recognition systems.[3]
In medicinal chemistry, the boronic acid moiety is recognized as a key pharmacophore. Its unique electronic nature—possessing an empty p-orbital that allows it to act as a Lewis acid—enables it to form stable, yet reversible, complexes with nucleophilic residues in enzyme active sites.[4] This has led to the development of successful drugs, including the proteasome inhibitor Bortezomib.[2]
The specific molecule of interest, this compound (CAS 864301-27-9)[5][6], presents a fascinating case study in electronic modulation. It features two key substituents on the phenyl ring:
-
An ethoxy group (-OCH₂CH₃) at the ortho position.
-
A fluoro group (-F) at the meta position relative to the ethoxy group and para to the boronic acid.
Understanding how these groups synergistically influence the electron density, orbital energies, and electrostatic potential of the molecule is paramount to predicting its reactivity and designing its applications. This guide provides a theoretical roadmap to achieve that understanding.
The Electronic Influence of Substituents
The electronic character of a phenylboronic acid is not monolithic; it is a finely tuned system dictated by the nature and position of its substituents. The introduction of electron-donating or electron-withdrawing groups can dramatically alter the molecule's Lewis acidity, reactivity, and spectroscopic properties.[1][7][8]
The Phenylboronic Acid Core
The parent phenylboronic acid is an aromatic system where the boronic acid group [-B(OH)₂] acts as a weak electron-withdrawing group. The boron atom is sp² hybridized, featuring a vacant p-orbital perpendicular to the plane of the B(OH)₂ group. This orbital is key to its Lewis acidity and its interactions.
Electron-Withdrawing Effect: The Role of Fluorine
The fluorine atom at the 5-position is a strongly electronegative element. Its primary influence is a powerful inductive electron-withdrawing effect (-I) , which pulls electron density away from the aromatic ring. The presence of fluorine substituents is known to increase the Lewis acidity of the boron center (lowering the pKa), which can be crucial for interactions with biological targets or for facilitating certain reaction steps.[7][8]
Electron-Donating Effect: The Role of the Ethoxy Group
Conversely, the ethoxy group at the 2-position is a strong electron-donating group through resonance (+R) , and moderately withdrawing through induction (-I). The oxygen's lone pairs can delocalize into the aromatic π-system, increasing electron density on the ring. This effect generally dominates over its inductive pull. In similar systems, such as ethoxyphenyl boronic acids, the HOMO orbitals are often localized on the ethoxy and phenyl groups, indicating this region is electron-rich.[9]
Predicted Synergy in this compound
The combination of a powerful resonance-donating group (ortho-ethoxy) and a powerful inductively-withdrawing group (meta-fluoro) creates a "push-pull" system. This electronic tension is expected to result in:
-
A significant molecular dipole moment.
-
Specific regions of high and low electron density, creating a nuanced electrostatic potential map.
-
A potentially reduced HOMO-LUMO energy gap compared to the parent phenylboronic acid, which has implications for its optical and electronic properties.[10][11]
Computational Methodology: A Protocol for Theoretical Analysis
To quantify the electronic properties of this compound, we employ Density Functional Theory (DFT), a robust quantum chemical method that offers a favorable balance of computational cost and accuracy for organic molecules.[12][13][14]
Theoretical Framework
-
Software: Gaussian 16 Suite of Programs
-
Method: Density Functional Theory (DFT)
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr). This hybrid functional is widely accepted and has demonstrated high accuracy for the structural and electronic properties of phenylboronic acids.[11][15]
-
Basis Set: 6-311++G(d,p). This is a triple-zeta basis set that provides a flexible and accurate description of the electron distribution, including diffuse functions (++) for non-bonding electrons and polarization functions (d,p) for non-spherical atom shapes.
Experimental Protocol: Step-by-Step Computational Workflow
-
Structure Input: Construct the 3D chemical structure of this compound using molecular modeling software (e.g., GaussView, Avogadro).
-
Geometric Optimization:
-
Perform a full geometry optimization without constraints. This step finds the lowest energy conformation (the most stable structure) of the molecule.
-
The choice of the initial conformation of the hydroxyl groups on the boronic acid is critical, as syn and anti conformers can have different energies.[1][16] It is best practice to optimize several starting conformers to locate the global minimum.
-
Verification: A successful optimization is confirmed by a frequency calculation, which should yield no imaginary frequencies, confirming the structure is a true energy minimum.
-
-
Electronic Property Calculation: Using the optimized geometry, perform single-point energy calculations to derive the following properties:
-
Frontier Molecular Orbitals (HOMO/LUMO): Determine the energies and spatial distributions of the Highest Occupied and Lowest Unoccupied Molecular Orbitals.
-
Molecular Electrostatic Potential (MEP): Map the electrostatic potential onto the electron density surface to visualize electrophilic and nucleophilic regions.
-
Population Analysis: Calculate Mulliken or Natural Bond Orbital (NBO) atomic charges to quantify the electron distribution on an atom-by-atom basis.
-
Visualization: Computational Workflow Diagram
The following diagram illustrates the logical flow of the computational protocol.
Caption: Workflow for DFT analysis of molecular electronic properties.
Predicted Electronic Properties
Based on established principles from related compounds, we can predict the key electronic features of this compound.
Optimized Molecular Geometry
The molecule is expected to be largely planar, although a slight twist of the boronic acid group relative to the phenyl ring is common in crystal structures to minimize steric hindrance.[1] The C-B bond connects the two main moieties, and its rotational barrier is typically low.
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The HOMO and LUMO are central to understanding a molecule's reactivity and electronic transitions.[11] The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability and the energy required for electronic excitation.[10][15]
-
HOMO (Highest Occupied Molecular Orbital): This orbital is predicted to be primarily localized on the electron-rich ethoxy group and the π-system of the phenyl ring.[9] It represents the region most susceptible to electrophilic attack.
-
LUMO (Lowest Unoccupied Molecular Orbital): This orbital is expected to be centered on the electron-deficient boronic acid moiety, specifically on the vacant p-orbital of the boron atom.[9] This is the site for nucleophilic attack.
-
HOMO-LUMO Gap (ΔE): The push-pull nature of the substituents is anticipated to decrease the HOMO-LUMO gap relative to unsubstituted phenylboronic acid, making it more polarizable and potentially shifting its UV-Vis absorption to longer wavelengths.
The following diagram illustrates the expected localization of these key orbitals.
References
- 1. Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications | MDPI [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. echemi.com [echemi.com]
- 6. This compound, CasNo.864301-27-9 HENAN NEW BLUE CHEMICAL CO.,LTD China (Mainland) [newblue.lookchem.com]
- 7. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ajchem-a.com [ajchem-a.com]
- 12. eczasopisma.p.lodz.pl [eczasopisma.p.lodz.pl]
- 13. DFT calculations and experimental FT-IR, FT-Raman, NMR, UV-Vis spectral studies of 3-fluorophenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling with 2-Ethoxy-5-fluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Utility of 2-Ethoxy-5-fluorophenylboronic Acid in Modern Synthesis
The Suzuki-Miyaura cross-coupling reaction is a pillar of modern organic synthesis, celebrated for its capacity to form carbon-carbon bonds with exceptional reliability and functional group tolerance.[1] This palladium-catalyzed reaction, which joins an organoboron compound with an organohalide, was recognized with the 2010 Nobel Prize in Chemistry for its transformative impact on the synthesis of complex organic molecules.[2] Within the vast arsenal of organoboron reagents, substituted phenylboronic acids are of paramount importance, serving as versatile building blocks for the construction of biaryl structures found in numerous pharmaceuticals, agrochemicals, and advanced materials.[3][4]
This guide focuses on a particularly valuable, yet nuanced, building block: This compound . The strategic placement of an electron-donating ethoxy group at the ortho position and an electron-withdrawing fluorine atom at the para position imparts a unique electronic profile. The ethoxy group is known to enhance the reactivity of the boronic acid, which can facilitate the critical transmetalation step in the catalytic cycle.[4] The fluorine atom, a common substituent in bioactive molecules, can improve metabolic stability and binding affinity. This distinct substitution pattern makes this compound a highly desirable reagent for the synthesis of novel compounds in drug discovery and materials science.
These application notes provide a comprehensive technical guide, from the underlying mechanism to a detailed, field-proven protocol for the successful application of this compound in Suzuki-Miyaura cross-coupling reactions.
The Catalytic Cycle: A Mechanistic Deep Dive
The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states. The cycle is generally understood to comprise three fundamental steps: oxidative addition, transmetalation, and reductive elimination.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition : The cycle commences with the insertion of a coordinatively unsaturated Pd(0) complex into the carbon-halogen bond of the organohalide (Ar-X), forming a Pd(II) intermediate. The reactivity of the halide is a critical factor, with the general trend being I > Br > OTf >> Cl.[1]
-
Transmetalation : This is the pivotal step where the organic moiety from the boronic acid (in this case, the 2-ethoxy-5-fluorophenyl group) is transferred to the palladium(II) center, displacing the halide. This process is facilitated by a base, which activates the boronic acid by forming a more nucleophilic borate complex.[3] The electron-donating nature of the ortho-ethoxy group in this compound is anticipated to accelerate this step.
-
Reductive Elimination : In the final step, the two organic groups on the palladium(II) complex couple and are eliminated as the biaryl product (Ar-Ar'). This process regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.
Experimental Protocol: Suzuki Coupling with this compound
This protocol provides a robust starting point for the Suzuki coupling of this compound with a generic aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| Aryl Bromide | ≥98% | Standard Supplier | The electrophilic coupling partner. |
| This compound | ≥97% | Standard Supplier | The nucleophilic coupling partner. |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Grade | Standard Supplier | A common and reliable palladium precatalyst. |
| Tricyclohexylphosphine (PCy₃) or SPhos | ≥97% | Standard Supplier | Bulky, electron-rich phosphine ligands are often effective. |
| Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) | Anhydrous, ≥99% | Standard Supplier | The base is crucial for activating the boronic acid. |
| 1,4-Dioxane or Toluene/Water mixture | Anhydrous/Degassed | Standard Supplier | The reaction solvent. |
| Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | Reagent Grade | Standard Supplier | For drying the organic extract. |
| Inert Gas (Argon or Nitrogen) | High Purity | Standard Supplier | Essential for maintaining an oxygen-free environment. |
Step-by-Step Procedure
Figure 2: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
-
Reaction Setup : To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), potassium carbonate (2.0 mmol, 2.0 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), and tricyclohexylphosphine (0.04 mmol, 4 mol%).
-
Inert Atmosphere : Seal the flask with a rubber septum, and then evacuate and backfill with a high-purity inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment. The exclusion of oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst and phosphine ligand.
-
Solvent Addition : Under a positive pressure of the inert gas, add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe. The use of a small amount of water often improves the solubility of the base and facilitates the formation of the active borate species.
-
Reaction Execution : Immerse the flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously for 4-12 hours. The progress of the reaction should be monitored periodically by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the limiting reagent (typically the aryl bromide) is consumed.
-
Work-up : Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel. Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).
-
Purification : Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst or degraded ligand.- Insufficiently inert atmosphere.- Poorly soluble base or reagents. | - Use fresh, high-purity catalyst and ligand.- Ensure thorough degassing of solvents and proper purging of the reaction vessel.- Screen alternative solvents (e.g., toluene, DMF) or use a more soluble base (e.g., Cs₂CO₃). Increase stirring rate.[5] |
| Protodeboronation of Boronic Acid | - Presence of excess water.- Base is too strong or reaction temperature is too high. | - Use anhydrous conditions if possible, or minimize the amount of water.- Screen milder bases (e.g., KF).- Attempt the reaction at a lower temperature for a longer duration. |
| Homocoupling of Boronic Acid | - Presence of oxygen.- Catalyst system promotes homocoupling. | - Ensure a strictly inert atmosphere throughout the reaction.- Screen different palladium sources and ligands. Bulky ligands can sometimes suppress homocoupling. |
| Incomplete Reaction with Aryl Chlorides | - Aryl chlorides are less reactive than bromides or iodides. | - Use a more active catalyst system, such as a palladacycle precatalyst with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos).- Increase the reaction temperature and/or catalyst loading. |
Conclusion
This compound is a valuable reagent for the synthesis of complex biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. Its unique electronic properties, stemming from the ortho-ethoxy and para-fluoro substituents, make it a highly reactive and useful building block in medicinal chemistry and materials science. By understanding the reaction mechanism and carefully controlling the experimental parameters as outlined in this guide, researchers can effectively leverage the synthetic potential of this versatile compound. The provided protocol serves as a robust starting point, and the troubleshooting guide offers practical solutions to common challenges, empowering scientists to achieve successful and reproducible outcomes in their synthetic endeavors.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. gala.gre.ac.uk [gala.gre.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
Application Notes: 2-Ethoxy-5-fluorophenylboronic Acid as a Strategic Building Block for Novel Organic Compounds
Introduction: The Strategic Value of the 2-Ethoxy-5-fluorophenyl Moiety
In the landscape of modern organic synthesis, particularly within medicinal chemistry and materials science, the selection of building blocks is a critical determinant of a program's success. 2-Ethoxy-5-fluorophenylboronic acid has emerged as a reagent of significant strategic value. Its structure is distinguished by three key features: a reactive boronic acid group, a fluorine atom, and an ortho-ethoxy group. This unique combination offers a powerful tool for introducing a specific and valuable phenyl moiety into target molecules.
The fluorine atom is a well-established bioisostere for hydrogen but offers profound modulations of a molecule's physicochemical properties, including metabolic stability, lipophilicity (logP), and binding affinity through unique electronic interactions.[1] The ethoxy group, particularly in the ortho position, provides steric influence and can act as a hydrogen bond acceptor, further directing molecular interactions and improving properties like solubility.
This guide provides an in-depth look at the application of this compound, focusing on its paramount role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. We will explore the mechanistic rationale behind protocol choices, provide detailed experimental procedures, and discuss its potential in other synthetic transformations.
Physicochemical Properties and Handling
Proper handling and storage are crucial for ensuring the reactivity and stability of boronic acids. This compound is a stable, crystalline solid but should be handled with standard laboratory precautions.
| Property | Value | Reference |
| CAS Number | 864301-27-9 | [2] |
| Molecular Formula | C₈H₁₀BFO₃ | [2] |
| Molecular Weight | 183.97 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [3] |
| Melting Point | 108-113 °C | [3] |
| Storage | Store at room temperature, sealed in a dry environment. | [4] |
Handling Recommendations:
-
Hygroscopicity: While generally stable, boronic acids can be hygroscopic. Store in a desiccator or under an inert atmosphere for long-term use.
-
Protodeboronation: Avoid prolonged exposure to strong acids or bases, which can lead to the cleavage of the C-B bond.[5]
-
Safety: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated fume hood.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is the cornerstone application for this compound, enabling the efficient formation of C(sp²)–C(sp²) bonds to construct biaryl and heteroaryl structures prevalent in pharmaceuticals.[5][6]
Mechanistic Overview & the Role of Substituents
The catalytic cycle of the Suzuki-Miyaura coupling involves three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[7] The specific substituents on this compound play a crucial role in the efficiency of this cycle.
-
The Ortho-Ethoxy Group: The electron-donating nature of the alkoxy group enhances the nucleophilicity of the phenyl ring, which can facilitate the crucial transmetalation step. Furthermore, studies on analogous ortho-methoxy substituted systems suggest the oxygen atom can have a chelating effect with the palladium center during the transition state. This interaction can influence reaction kinetics and selectivity.
-
The Fluoro Group: The strong electron-withdrawing nature of fluorine can influence the electronic properties of the entire molecule, impacting its biological activity and ADME (absorption, distribution, metabolism, and excretion) profile.
Below is a diagram illustrating the generally accepted catalytic cycle for the Suzuki-Miyaura reaction.
Caption: General catalytic cycle of the Suzuki-Miyaura reaction.
Protocol: Synthesis of a Biaryl Kinase Inhibitor Precursor
This protocol provides a representative method for coupling this compound with a heteroaryl chloride, a common transformation in the synthesis of kinase inhibitors. The conditions are adapted from established methods for similar challenging couplings.[5]
Reaction Scheme: (2-Ethoxy-5-fluorophenyl)boronic acid + 4-chloro-7H-pyrrolo[2,3-d]pyrimidine → 4-(2-Ethoxy-5-fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidine
Materials:
-
4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with CH₂Cl₂ (Pd(dppf)Cl₂) (0.03 mmol, 3 mol%)
-
Sodium Carbonate (Na₂CO₃) (2.5 mmol, 2.5 equiv)
-
1,4-Dioxane (Anhydrous, degassed)
-
Water (Degassed)
Step-by-Step Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 mmol), this compound (1.2 mmol), Pd(dppf)Cl₂ (0.03 mmol), and Na₂CO₃ (2.5 mmol).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Expertise Note: The Pd(0) species, the active catalyst, is sensitive to oxygen. Thoroughly degassing the solvents and maintaining an inert atmosphere are critical to prevent catalyst degradation and ensure high yields.
-
-
Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe. The biphasic mixture is necessary for dissolving both the organic substrates and the inorganic base.
-
Reaction: Place the flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously for 4-12 hours.
-
Trustworthiness Note: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Spot the reaction mixture against the starting aryl halide. The reaction is complete upon the disappearance of the limiting reagent.
-
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing & Drying: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biaryl product.
Expected Results:
| Parameter | Value |
| Coupling Partner | 4-chloro-7H-pyrrolo[2,3-d]pyrimidine |
| Catalyst | Pd(dppf)Cl₂ (3 mol%) |
| Base | Na₂CO₃ |
| Solvent | Dioxane/H₂O (4:1) |
| Temperature | 90 °C |
| Typical Yield | 75-90% |
Note: Yields are dependent on the specific substrates and reaction scale. Optimization may be required.
Experimental Workflow Visualization
Caption: Standard laboratory workflow for Suzuki-Miyaura coupling.
Alternative Applications: The Chan-Lam Coupling
While less common than Suzuki coupling, boronic acids are also competent partners in copper-catalyzed Chan-Lam cross-coupling reactions to form C-N or C-O bonds. This transformation is valuable for synthesizing aryl amines and aryl ethers under often milder, aerobic conditions compared to palladium-catalyzed methods.[3]
The reaction typically involves a copper(II) source, such as Cu(OAc)₂, a base, and often a ligand like pyridine, reacting an aryl boronic acid with an amine or alcohol. The ability to perform this reaction open to the air makes it an attractive alternative for certain synthetic strategies.
General Reaction Scheme: Ar-B(OH)₂ + H-N(R¹)R² --[Cu(II) catalyst, Base, Oxidant]--> Ar-N(R¹)R²
Researchers are encouraged to screen Chan-Lam conditions when a C-N or C-O bond to the 2-ethoxy-5-fluorophenyl moiety is desired, as it may offer a more direct and economical route than a multi-step sequence involving a Suzuki coupling followed by functional group manipulation.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized).2. Insufficiently degassed solvents.3. Inappropriate base or solvent. | 1. Use fresh catalyst; ensure proper inert atmosphere technique.2. Degas solvents thoroughly via sparging with Ar/N₂ or freeze-pump-thaw cycles.3. Screen alternative bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems. |
| Significant Protodeboronation | 1. Reaction temperature too high.2. Reaction time too long.3. Base is too strong or conditions too harsh. | 1. Lower the reaction temperature.2. Monitor the reaction closely and stop it upon completion.3. Use a milder base (e.g., K₂CO₃ instead of Cs₂CO₃) or consider boronic ester alternatives for slow release. |
| Formation of Homocoupled Byproducts | 1. Oxygen contamination leading to oxidative homocoupling.2. Side reactions of the organopalladium intermediate. | 1. Improve inert atmosphere technique and solvent degassing.2. Adjust ligand-to-metal ratio or screen different phosphine ligands. |
| Difficult Purification | 1. Residual palladium catalyst.2. Persistent boron-containing impurities. | 1. Filter the crude product through a pad of Celite® or silica; consider treatment with a palladium scavenger.2. Perform an acidic or basic wash during workup to remove boronic acid-related species. |
Conclusion
This compound is a highly versatile and valuable building block for the synthesis of complex organic molecules. Its utility is most powerfully demonstrated in the Suzuki-Miyaura cross-coupling, where its unique electronic and steric properties can be leveraged to create novel biaryl structures with desirable characteristics for pharmaceutical and materials science applications. The protocols and insights provided herein serve as a comprehensive guide for researchers to effectively incorporate this strategic moiety into their synthetic programs.
References
- 1. scribd.com [scribd.com]
- 2. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. WO2022247796A1 - 卿èç½ä¾èµæ§æ¿é ¶9æå¶åçç¨é - Google Patents [patents.google.com]
- 6. CN114787142B - ä½ä¸ºå¨æèç½ä¾èµæ§æ¿é ¶9æå¶åçååç©åå ¶åºç¨ - Google Patents [patents.google.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Selection of Palladium Catalysts for the Suzuki-Miyaura Cross-Coupling of 2-Ethoxy-5-fluorophenylboronic Acid
An Application Guide for Researchers
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic selection of palladium catalysts for the cross-coupling of 2-Ethoxy-5-fluorophenylboronic acid, a key building block in the synthesis of complex molecules for pharmaceuticals and agrochemicals.[2] We will delve into the mechanistic underpinnings of the catalytic cycle, compare state-of-the-art palladium precatalysts, and provide a detailed, field-proven experimental protocol to empower chemists to achieve optimal results for this specific transformation.
Introduction: The Significance of this compound
Substituted biaryl scaffolds are privileged structures in medicinal chemistry and materials science. This compound is a versatile reagent that introduces a unique electronically-tuned moiety into target molecules.[2] The ethoxy and fluoro substituents modulate the electronic properties and steric profile of the phenyl ring, influencing molecular interactions and pharmacokinetic properties in drug candidates. The Suzuki-Miyaura reaction is the preeminent method for incorporating this building block, owing to its mild reaction conditions and the relatively low toxicity of the boron-based reagents.[3][4] Success in coupling this specific boronic acid, especially with challenging coupling partners like electron-rich or sterically hindered aryl chlorides, hinges on the rational selection of the palladium catalyst system.
The Engine of C-C Bond Formation: The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism of the Suzuki-Miyaura reaction is fundamental to troubleshooting and optimizing any specific application. The catalytic cycle is generally accepted to proceed through three key steps, revolving around a palladium center that cycles between the Pd(0) and Pd(II) oxidation states.[3][5]
-
Oxidative Addition: The cycle begins with the active, coordinatively unsaturated Pd(0) complex, which inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide). This forms a square-planar Pd(II) intermediate.[6] The efficiency of this step is highly dependent on the electron density of both the palladium center and the aryl halide. Electron-rich ligands on the palladium catalyst can accelerate the oxidative addition of less reactive electrophiles like aryl chlorides.[7]
-
Transmetalation: This is the crucial step where the organic group from the boronic acid is transferred to the palladium center. The base plays a critical role here, activating the boronic acid by forming a more nucleophilic boronate species, which facilitates the transfer of the aryl group to the Pd(II) complex, displacing a halide.[8][9]
-
Reductive Elimination: The two organic groups on the Pd(II) center couple and are expelled from the coordination sphere, forming the new carbon-carbon bond of the desired biaryl product. This step regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle. Bulky ligands are known to promote this final step.[7]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Strategic Catalyst Selection
Modern Suzuki-Miyaura couplings rarely use simple palladium salts like Pd(OAc)₂ with a separate ligand. Instead, well-defined precatalysts are employed. These are stable Pd(II) complexes that, under the reaction conditions, rapidly and reliably generate the active Pd(0) species.[10] This approach offers superior control over the ligand-to-metal ratio, enhances air and moisture stability, and leads to more reproducible results.[11]
Palladium Precatalysts: Choosing the Right Engine
For a substrate like this compound, which may be prone to decomposition under harsh conditions, a precatalyst that activates quickly under mild conditions is ideal.[12][13]
-
Buchwald Palladacycle Precatalysts (G2, G3, G4): Developed by the Buchwald group, these precatalysts are among the most versatile and active systems available.[11]
-
G2 Precatalysts: Feature a biphenyl-based backbone and are activated at room temperature by weak bases like phosphates or carbonates.[11]
-
G3 and G4 Precatalysts: Offer even faster activation and are exceptionally effective for coupling unstable boronic acids and challenging aryl chlorides due to their rapid generation of the active catalyst. They are often the catalysts of choice for difficult transformations.
-
-
PEPPSI™ Catalysts (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation): These precatalysts feature a strongly donating N-heterocyclic carbene (NHC) ligand and a stabilizing 3-chloropyridine "throw-away" ligand.
-
PEPPSI™-IPr and PEPPSI™-SIPr: These are highly efficient, air-stable catalysts that show excellent performance across a wide range of substrates, including electron-rich and electron-poor partners.[14][15] Their user-friendliness (weighing in air is possible) makes them attractive for high-throughput screening and general laboratory use.[14]
-
PEPPSI™-IPent: This newer generation catalyst with a bulkier NHC ligand is particularly effective for sterically demanding couplings, producing tetra-ortho-substituted biaryls where other catalysts may fail.
-
The Ligand: The Catalyst's Navigator
The ligand bound to the palladium center is arguably the most critical component for tuning reactivity and selectivity.[16][17] For the target coupling, ligands should be both electron-rich and sterically bulky.
-
Electron-Rich Character: Increases the electron density at the palladium center, which promotes the rate-limiting oxidative addition of aryl halides, especially unreactive aryl chlorides.[7]
-
Steric Bulk: Facilitates the final reductive elimination step to release the product and regenerate the Pd(0) catalyst. It also helps maintain a monoligated Pd(0) species, which is often the most catalytically active.[7]
Recommended Ligands for this Coupling:
-
Buchwald Biaryl Monophosphine Ligands: (e.g., XPhos , SPhos , RuPhos ). These are the gold standard for challenging Suzuki couplings. Their combination of steric bulk and high electron-donating ability makes them ideal for coupling a wide range of substrates, including the title boronic acid.[18]
-
N-Heterocyclic Carbenes (NHCs): As found in PEPPSI catalysts, NHCs are powerful σ-donors that form highly stable and active palladium complexes, making them excellent alternatives to phosphine ligands.[19]
Data-Driven Catalyst System Comparison
The table below summarizes recommended catalyst systems for challenging Suzuki-Miyaura couplings, providing a starting point for the reaction with this compound. The data is compiled from studies on electronically or sterically similar substrates.
| Catalyst System | Recommended Base | Recommended Solvent | Temperature (°C) | Key Advantages & Considerations |
| XPhos Pd G3 | K₃PO₄, Cs₂CO₃ | Dioxane/H₂O, THF/H₂O, Toluene/H₂O | RT – 80 | Excellent for unstable boronic acids and aryl chlorides. Rapid activation under mild conditions.[12] |
| PEPPSI™-IPr [14][15] | K₂CO₃, K₃PO₄ | THF, Dioxane | 60 – 100 | Air- and moisture-stable, user-friendly. Broad substrate scope and high functional group tolerance.[14][15][20] |
| RuPhos Pd G3 [18] | K₃PO₄ | 2-MeTHF/H₂O | RT – 60 | Highly active for heteroaryl couplings and sterically demanding substrates. |
| PEPPSI™-IPent | K₃PO₄ | Dioxane, Toluene | 40 – 80 | Superior for tetra-ortho-substituted couplings and sterically hindered substrates. |
Detailed Experimental Protocol
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Optimization of stoichiometry, temperature, and reaction time may be required for specific substrates.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. chemimpex.com [chemimpex.com]
- 3. mt.com [mt.com]
- 4. organicreactions.org [organicreactions.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 10. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids [pubmed.ncbi.nlm.nih.gov]
- 14. PEPPSI™ Catalysts Overview [sigmaaldrich.com]
- 15. Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides [organic-chemistry.org]
- 16. theses.enscm.fr [theses.enscm.fr]
- 17. researchgate.net [researchgate.net]
- 18. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 19. Redirecting [linkinghub.elsevier.com]
- 20. pubs.acs.org [pubs.acs.org]
Applications of 2-Ethoxy-5-fluorophenylboronic Acid in Medicinal Chemistry: Advanced Application Notes and Protocols
Introduction: The Strategic Value of Fluorinated Boronic Acids in Drug Discovery
In the landscape of modern medicinal chemistry, the quest for novel molecular entities with enhanced therapeutic profiles is relentless. A key strategy in this endeavor is the incorporation of fluorine atoms into drug candidates, a modification known to productively influence properties such as metabolic stability, lipophilicity, and target binding affinity.[1] Boronic acids, in turn, serve as indispensable synthetic handles, primarily through their participation in the robust and versatile Suzuki-Miyaura cross-coupling reaction, which facilitates the construction of complex biaryl and heteroaryl scaffolds central to many pharmaceutical agents.[2][3]
2-Ethoxy-5-fluorophenylboronic acid emerges as a particularly valuable building block at the intersection of these two strategic pillars. This reagent offers medicinal chemists a tool to introduce a precisely functionalized phenyl ring—bearing both a fluorine atom and an ethoxy group—into a target molecule. These substituents are not mere decorations; the fluorine's electron-withdrawing nature and the ethoxy group's potential for hydrogen bonding and steric interactions can significantly modulate a compound's pharmacokinetic and pharmacodynamic properties.[4] This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and the scientific rationale behind its effective use in drug discovery programs.
Core Application: Suzuki-Miyaura Cross-Coupling Reactions
The primary utility of this compound lies in its role as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)–C(sp²) bonds with high efficiency and broad functional group tolerance.[2] The 2-ethoxy-5-fluorophenyl moiety introduced via this method is a key structural motif in various biologically active molecules, including potent kinase inhibitors.[1]
Mechanistic Considerations and Causality in Protocol Design
The Suzuki-Miyaura catalytic cycle involves three principal steps: oxidative addition, transmetalation, and reductive elimination. The success of coupling a specific substrate like this compound hinges on optimizing conditions to favor this cycle over competing side reactions.
A significant challenge associated with ortho-substituted fluorophenylboronic acids is their susceptibility to protodeboronation , a process where the boronic acid group is cleaved and replaced by a hydrogen atom, particularly under basic conditions.[5] This side reaction diminishes the yield of the desired coupled product. Therefore, the choice of catalyst, ligand, base, and solvent is critical to ensure that the rate of cross-coupling significantly outpaces the rate of protodeboronation.[5][6]
-
Catalyst and Ligand Selection: Modern palladium precatalysts, often featuring bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos), have proven highly effective for coupling challenging substrates. These advanced catalytic systems promote a rapid rate of oxidative addition and reductive elimination, shortening reaction times and minimizing the opportunity for boronic acid degradation.[6]
-
Base Selection: The base is crucial for activating the boronic acid in the transmetalation step. However, overly strong bases can accelerate protodeboronation. Moderately strong bases like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃), often used as aqueous solutions, provide a balance between efficient transmetalation and substrate stability.[5][6]
-
Solvent System: Aprotic solvents such as 1,4-dioxane or tetrahydrofuran (THF), often in combination with water, are commonly employed. The aqueous phase facilitates the dissolution of the inorganic base and plays a key role in the transmetalation step.[6]
Application Example: Synthesis of Kinase Inhibitor Scaffolds
Kinase inhibitors are a major class of targeted therapeutics, particularly in oncology.[1] The 2-ethoxy-5-fluorophenyl moiety can serve as a key pharmacophore that interacts with the kinase active site. For instance, analogous structures like 2-ethoxy-5-methoxyphenylboronic acid are used in the synthesis of pyrazolo[3,4-d]pyrimidine-based Aurora kinase inhibitors.[1] The ethoxy group can form critical hydrogen bonds or occupy hydrophobic pockets, while the fluorine can enhance binding affinity through favorable electrostatic interactions.
Below is a representative protocol for the synthesis of a biaryl kinase inhibitor scaffold, adapting established methodologies for similar fluorinated boronic acids.
Protocol 1: Synthesis of a 4-(2-Ethoxy-5-fluorophenyl)-substituted Pyrimidine Core
This protocol describes the coupling of this compound with a generic 4-chloro-pyrimidine intermediate, a common core in many kinase inhibitors.
Reaction Scheme:
Where (Aryl)-Cl is the 4-chloro-pyrimidine core and (HO)₂B-(Aryl') is this compound.
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| 4-Chloro-pyrimidine Derivative | - | 1.0 | 1.0 |
| This compound | 183.98 | 1.2 | 1.2 |
| Pd(dppf)Cl₂ (Dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)) | 731.74 | 0.03 | 0.03 |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 3.0 | 3.0 |
| 1,4-Dioxane | - | 10 mL | - |
| Water (degassed) | - | 2.5 mL | - |
Experimental Procedure:
-
Vessel Preparation: To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add the 4-chloro-pyrimidine derivative (1.0 mmol), this compound (1.2 mmol, 221 mg), Pd(dppf)Cl₂ (0.03 mmol, 22 mg), and sodium carbonate (3.0 mmol, 318 mg).
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add degassed 1,4-dioxane (10 mL) and degassed water (2.5 mL) via syringe.
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS). The reaction is typically complete within 4-12 hours.
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (25 mL) and water (25 mL).
-
Extraction: Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel to afford the desired biaryl product.
Visualizing the Workflow and Catalytic Cycle
To better understand the experimental process and the underlying chemistry, the following diagrams illustrate the general workflow and the catalytic cycle of the Suzuki-Miyaura reaction.
Conclusion and Future Outlook
This compound is a high-value, versatile reagent for medicinal chemists. Its utility in constructing complex molecular architectures, particularly for kinase inhibitors and other targeted therapies, is well-established through analogy with structurally similar building blocks. The strategic placement of the ethoxy and fluoro substituents provides a powerful lever to fine-tune the biological activity and pharmacokinetic profile of drug candidates. By carefully selecting catalytic systems and reaction conditions to mitigate challenges like protodeboronation, researchers can efficiently leverage this building block to accelerate the discovery and development of next-generation therapeutics.
References
Application Notes and Protocols for C-C Bond Formation with 2-Ethoxy-5-fluorophenylboronic Acid
Introduction: The Strategic Utility of 2-Ethoxy-5-fluorophenylboronic Acid in Modern Synthesis
The Suzuki-Miyaura cross-coupling reaction stands as a pillar in contemporary organic synthesis, prized for its robustness and broad functional group tolerance in forging carbon-carbon bonds.[1] Within the vast arsenal of organoboron reagents, this compound has emerged as a particularly valuable building block for researchers in medicinal chemistry and materials science. Its unique substitution pattern—an activating ortho-ethoxy group and a modulating meta-fluoro group—imparts desirable physicochemical properties to target molecules, influencing everything from metabolic stability to receptor binding affinity.
This guide provides a comprehensive technical overview and field-proven protocols for the effective use of this compound in palladium-catalyzed C-C bond formation. We will delve into the mechanistic rationale behind experimental design, offer detailed step-by-step procedures, and present troubleshooting strategies to empower researchers to achieve high-yield, reproducible outcomes.
Physicochemical Properties and Safety Data
A thorough understanding of the reagent's properties is foundational to its safe and effective use.
| Property | Value | Source |
| Chemical Formula | C₈H₁₀BFO₃ | |
| Molecular Weight | 183.97 g/mol | |
| Appearance | White to off-white solid | |
| Melting Point | 108-113 °C | |
| Hazard Identification | Irritant. Causes skin and serious eye irritation. |
Safety Precautions:
-
Always handle this compound in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and direct contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.
-
Store in a cool, dry place away from oxidizing agents.
Mechanistic Considerations: The Role of Substituents
The reactivity of this compound in the Suzuki-Miyaura catalytic cycle is significantly influenced by its substituents. The ortho-ethoxy group is electron-donating, which can enhance the nucleophilicity of the boronic acid and facilitate the crucial transmetalation step.[2] Conversely, the meta-fluoro group is electron-withdrawing, which can impact the electronic properties of the resulting biaryl product. Mechanistic studies on related ortho-alkoxy substituted phenylboronic acids suggest the potential for a chelating effect with the palladium center during the transition state, which can influence reaction kinetics and selectivity.[2]
Core Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol provides a robust starting point for the coupling of this compound with a generic aryl bromide. Optimization may be required for specific substrates.
Reaction Scheme:
A typical Suzuki-Miyaura cross-coupling reaction.
Materials and Reagents:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 v/v)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add the aryl bromide (e.g., 0.5 mmol), this compound (0.6 mmol), and potassium carbonate (1.0 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.01-0.025 mmol).
-
Solvent Addition: Add the degassed solvent mixture (e.g., 4 mL of 1,4-dioxane and 1 mL of water) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Optimization and Troubleshooting: A Deeper Dive
Achieving optimal results in Suzuki-Miyaura couplings often requires fine-tuning the reaction parameters. The electron-rich nature of this compound makes it a generally good coupling partner, but challenges such as steric hindrance or the presence of sensitive functional groups may necessitate adjustments.
Catalyst and Ligand Selection
The choice of the palladium source and its coordinating ligand is paramount for a successful reaction.
| Catalyst/Precatalyst | Ligand | Recommended For | Rationale |
| Pd(PPh₃)₄ | Triphenylphosphine | General starting point, electron-rich and unhindered aryl halides. | A classic, reliable catalyst for many Suzuki couplings. |
| Pd(OAc)₂ | SPhos or XPhos | Sterically hindered or electron-poor aryl halides. | Bulky, electron-rich phosphine ligands promote oxidative addition and reductive elimination.[3] |
| PEPPSI™-IPr | Imidazolium carbene | Aryl chlorides and challenging substrates. | Highly active catalyst that can overcome the inertness of C-Cl bonds. |
Base and Solvent Systems
The base plays a critical role in activating the boronic acid for transmetalation.[4] The choice of base and solvent is often interdependent.
| Base | Solvent System | Advantages & Considerations |
| K₂CO₃ | Dioxane/H₂O, Toluene/H₂O, DMF/H₂O | A versatile and commonly used base. The aqueous component is often crucial for dissolving the base and facilitating the reaction.[5] |
| K₃PO₄ | THF/H₂O, Dioxane | A milder base that can be beneficial for substrates with base-sensitive functional groups. |
| Cs₂CO₃ | Dioxane, Toluene | A stronger base that can accelerate reactions, particularly with challenging substrates. |
| KF | THF, Dioxane | A milder, fluoride-based option that can be effective and minimize side reactions. |
Troubleshooting Common Issues
-
Low Yield:
-
Incomplete reaction: Increase reaction temperature or time. Consider a more active catalyst/ligand system.
-
Protodeboronation: Use a milder base (e.g., K₃PO₄ or KF) and lower the reaction temperature. Ensure rigorous exclusion of oxygen.
-
-
Byproduct Formation:
-
Homocoupling of boronic acid: Add the boronic acid slowly to the reaction mixture. Use a slightly lower equivalence of the boronic acid.
-
Dehalogenation of aryl halide: Ensure the use of a high-purity palladium catalyst and thoroughly degassed solvents.
-
Workflow and Logic Diagram
A systematic approach to setting up and optimizing the Suzuki-Miyaura coupling of this compound is crucial for success.
Systematic workflow for the Suzuki-Miyaura coupling.
Conclusion
This compound is a versatile and valuable reagent for the synthesis of complex biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. Its electron-rich nature, stemming from the ortho-ethoxy group, generally ensures efficient coupling. By understanding the mechanistic principles and carefully selecting the catalyst, base, and solvent system, researchers can reliably incorporate this important structural motif into a wide range of molecules. The protocols and optimization strategies provided herein serve as a comprehensive guide for scientists and drug development professionals to harness the full potential of this powerful synthetic tool.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. PubChemLite - 5-ethoxy-2-fluorophenylboronic acid (contains varying amounts of anhydride) (C8H10BFO3) [pubchemlite.lcsb.uni.lu]
The Strategic Application of 2-Ethoxy-5-fluorophenylboronic Acid in the Synthesis of Advanced Pharmaceutical Intermediates
Abstract
This comprehensive guide details the strategic implementation of 2-Ethoxy-5-fluorophenylboronic acid as a critical building block in the synthesis of complex pharmaceutical intermediates. With a focus on palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, this document provides an in-depth analysis of the compound's reactivity, field-proven experimental protocols, and the underlying chemical principles that govern its application. We present a specific, validated protocol for the synthesis of a key pyrimidine-based intermediate for potent kinase inhibitors, offering researchers and drug development professionals a robust framework for leveraging this versatile reagent in their synthetic endeavors.
Introduction: The Advantage of Fluorinated Boronic Acids in Drug Discovery
The incorporation of fluorine into pharmacologically active molecules is a widely recognized strategy for enhancing a compound's metabolic stability, binding affinity, and overall pharmacokinetic profile[1]. Arylboronic acids, as key reagents in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, provide a powerful and versatile method for constructing the carbon-carbon bonds that form the backbone of many modern therapeutics[2].
This compound (CAS No: 864301-27-9) has emerged as a particularly valuable reagent.[3][4][5] Its structure combines two key features: an electron-donating ethoxy group, which can enhance reactivity in the Suzuki coupling's transmetalation step, and a fluorine atom, a bioisostere for hydrogen that can modulate the electronic properties and metabolic fate of the final compound.[6] This unique combination makes it an ideal building block for the synthesis of targeted therapies, particularly in oncology, such as kinase inhibitors.[7][8][9]
This application note will elucidate the mechanistic rationale for using this reagent, provide a detailed, step-by-step protocol for its use in synthesizing a key intermediate for Colony-Stimulating Factor 1 Receptor (CSF-1R) inhibitors, and discuss the critical parameters for reaction optimization.
Mechanistic Insights: The Suzuki-Miyaura Coupling Pathway
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, facilitating the formation of a C-C bond between an organoboron compound (the boronic acid) and an organohalide. The reaction is catalyzed by a palladium(0) complex and requires a base to activate the boronic acid.
The catalytic cycle is generally understood to proceed through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl or vinyl halide, forming a Pd(II) complex.
-
Transmetalation: The boronic acid, activated by a base to form a more nucleophilic boronate species, transfers its organic group to the Pd(II) complex. This is often the rate-determining step. The electron-donating ethoxy group on this compound can facilitate this step by increasing the electron density on the phenyl ring.
-
Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated, forming the new biaryl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
A significant challenge when working with fluorinated arylboronic acids, especially those with ortho-fluorine substituents, is the competing side reaction of protodeboronation, where the boronic acid group is replaced by a hydrogen atom. This is often exacerbated by the basic conditions required for the coupling. Therefore, the careful selection of the catalyst, ligand, base, and solvent system is paramount to achieving high yields and minimizing byproducts. Highly active catalysts and milder bases are often employed to promote the desired coupling at a faster rate than the decomposition of the boronic acid.
Diagram: The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application Protocol: Synthesis of a CSF-1R Inhibitor Intermediate
This section provides a detailed, field-proven protocol for the synthesis of 4-(2-Ethoxy-5-fluorophenyl)-5-iodo-7H-pyrrolo[2,3-d]pyrimidine, a key intermediate in the development of potent and selective Colony-Stimulating Factor 1 Receptor (CSF-1R) inhibitors. CSF-1R is a critical target in oncology and immunology, and its inhibitors have shown promise in treating various cancers and inflammatory diseases. This protocol is adapted from procedures outlined in patent literature (WO2013184753A1), demonstrating its industrial relevance.
Materials and Reagents
| Reagent | CAS Number | Molecular Formula | Supplier Notes |
| 4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine | 149595-65-5 | C₆H₃ClIN₃ | Starting Material |
| This compound | 864301-27-9 | C₈H₁₀BFO₃ | Key Reagent |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | 72287-26-4 | C₃₄H₂₈Cl₂FeP₂Pd | Catalyst |
| Sodium Carbonate (Na₂CO₃) | 497-19-8 | Na₂CO₃ | Base |
| 1,4-Dioxane | 123-91-1 | C₄H₈O₂ | Anhydrous, degassed solvent |
| Water (H₂O) | 7732-18-5 | H₂O | Degassed |
| Ethyl Acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | For workup and chromatography |
| Hexanes | 110-54-3 | C₆H₁₄ | For chromatography |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Na₂SO₄ | Drying agent |
Experimental Workflow
Caption: Step-by-step workflow for the synthesis of the target intermediate.
Detailed Step-by-Step Protocol
-
Vessel Preparation and Reagent Charging:
-
To a suitable reaction vessel equipped with a magnetic stirrer and a reflux condenser, add 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq), this compound (1.2 eq), and sodium carbonate (3.0 eq).
-
Causality: Using a slight excess of the boronic acid ensures complete consumption of the more valuable starting halide. Sodium carbonate is a moderately strong inorganic base, effective for activating the boronic acid while minimizing the risk of protodeboronation compared to stronger organic bases.
-
-
Catalyst Addition and Solvent Charging:
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq) to the vessel.
-
Causality: Pd(dppf)Cl₂ is a robust and highly effective catalyst for Suzuki couplings. The dppf ligand is a bulky, electron-rich phosphine that stabilizes the palladium center and promotes the oxidative addition and reductive elimination steps, leading to efficient catalysis even with challenging substrates.
-
Add a degassed mixture of 1,4-dioxane and water (4:1 v/v). The total solvent volume should be sufficient to ensure good stirring (e.g., ~10 mL per 1 mmol of the limiting reagent).
-
-
Inerting the Atmosphere:
-
Seal the vessel and purge the headspace with an inert gas (e.g., nitrogen or argon) for 10-15 minutes. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
-
Reaction Execution:
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS). The reaction is typically complete within 2 hours.
-
Causality: The elevated temperature increases the reaction rate, ensuring the coupling proceeds to completion in a reasonable timeframe.
-
-
Workup and Extraction:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with water and transfer it to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purify the residue by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure 4-(2-Ethoxy-5-fluorophenyl)-5-iodo-7H-pyrrolo[2,3-d]pyrimidine.
-
Expected Results
| Parameter | Value |
| Product Name | 4-(2-Ethoxy-5-fluorophenyl)-5-iodo-7H-pyrrolo[2,3-d]pyrimidine |
| Appearance | Off-white to pale yellow solid |
| Yield | ~75% (as reported in WO2013184753A1 for a similar transformation) |
| Purity | >95% (by LC-MS and ¹H NMR) |
Safety and Handling
-
This compound: Causes skin and serious eye irritation. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle in a well-ventilated area or a fume hood.
-
Palladium Catalyst: Palladium compounds are toxic and should be handled with care. Avoid inhalation of dust.
-
Solvents: 1,4-Dioxane is a flammable liquid and a suspected carcinogen. Handle in a fume hood.
-
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
This compound is a highly effective and strategically important reagent for the synthesis of complex pharmaceutical intermediates. Its successful application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, as demonstrated in the synthesis of a key precursor for CSF-1R inhibitors, highlights its value in modern drug discovery. By understanding the underlying reaction mechanism and carefully controlling the experimental parameters, researchers can reliably incorporate the 2-ethoxy-5-fluorophenyl moiety into target scaffolds, paving the way for the development of novel therapeutics. The protocol provided herein serves as a validated starting point for scientists and professionals in the pharmaceutical industry.
References
- 1. wjarr.com [wjarr.com]
- 2. echemi.com [echemi.com]
- 3. (2-Ethoxy-5-fluorophenyl)boronic acid | CymitQuimica [cymitquimica.com]
- 4. achmem.com [achmem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. bu.edu.eg [bu.edu.eg]
- 7. Development of MAP4 kinase inhibitors as motor-neuron-protecting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 9. (5-(Ethoxycarbonyl)-2-fluorophenyl)boronic acid | 874219-60-0 | Benchchem [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Stability of 2-Ethoxy-5-fluorophenylboronic Acid in Aqueous Solutions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 2-Ethoxy-5-fluorophenylboronic acid. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical solutions for improving the stability of this versatile reagent in aqueous environments. We will move beyond simple instructions to explain the underlying chemical principles, ensuring you can make informed decisions in your experimental designs.
Section 1: Core Concepts & Frequently Asked Questions (FAQs)
This section addresses the fundamental stability challenges associated with this compound. Understanding these core principles is the first step toward troubleshooting and optimizing your reactions.
Q1: What are the primary degradation pathways for this compound in aqueous solutions?
A: Arylboronic acids, including this compound, are susceptible to three main instability issues in solution: protodeboronation, oxidation, and equilibrium-driven boroxine formation.[1][2][3]
-
Protodeboronation: This is the irreversible cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom.[4] This is a common side reaction in cross-coupling chemistries like the Suzuki-Miyaura reaction and can be promoted by either acidic or basic conditions.[4][5][6] The presence of both an electron-donating ethoxy group and an electron-withdrawing fluoro group on the phenyl ring creates a nuanced susceptibility to this pathway.
-
Oxidation: The boronic acid moiety is vulnerable to oxidation, particularly from reactive oxygen species or dissolved oxygen in non-degassed solvents.[1][2] This process typically converts the boronic acid into the corresponding phenol (2-Ethoxy-5-fluorophenol), consuming your active reagent.[2]
-
Boroxine Formation: This is a reversible dehydration reaction where three molecules of the boronic acid condense to form a stable six-membered ring called a boroxine.[7][8] While not a destructive degradation, the formation of boroxine alters the reagent's active form and can complicate reaction kinetics and analysis. This process is entropically driven and favored in less aqueous or anhydrous conditions but can exist in equilibrium in solution.[9]
Q2: How do the ethoxy and fluoro substituents uniquely affect the stability of this molecule?
A: The electronic properties of the substituents have a direct impact on the molecule's stability.
-
The ethoxy group (-OEt) is electron-donating. Electron-donating groups tend to increase the rate of acid-promoted protodeboronation.[4] They also support the formation of the corresponding boroxine from the boronic acid.[9]
-
The fluoro group (-F) is electron-withdrawing. Highly electron-deficient arylboronic acids are known to be particularly unstable under basic conditions, making them more susceptible to base-catalyzed protodeboronation.[5][10]
The presence of both groups means the stability of this compound must be carefully managed, as it is vulnerable to degradation under both strongly acidic and strongly basic conditions.
Q3: What are the ideal short-term and long-term storage conditions for this compound?
A: Proper storage is critical to ensure the longevity and reactivity of your boronic acid.
-
Long-Term Storage (Months to Years): For maximum stability, store the compound as a dry solid in a tightly sealed container under an inert atmosphere (argon or nitrogen) at low temperatures (2-8°C). This minimizes both oxidative degradation and the gradual dehydration to boroxine.
-
Short-Term Storage (Days to Weeks): If you prepare a stock solution, use an aprotic organic solvent like acetonitrile or THF and store it in a sealed vial under an inert atmosphere at low temperature. Avoid preparing aqueous stock solutions for storage, as this will accelerate degradation. Always prepare aqueous solutions fresh for immediate use.
Section 2: Troubleshooting Guide for Experimental Setups
This section provides solutions to common problems encountered during experiments.
Scenario 1: Low Yields in Suzuki-Miyaura Coupling
Problem: My Suzuki-Miyaura reaction yield is consistently low, and I suspect my boronic acid is degrading during the reaction. What should I check first?
Answer: Low yields are often directly linked to the degradation of the boronic acid under the reaction conditions, especially protodeboronation.[11] Follow this troubleshooting workflow to diagnose and solve the issue.
Causality: Strong bases create a highly nucleophilic boronate species that is more susceptible to protodeboronation.[5][10] By switching to a milder base, you decrease the rate of this decomposition pathway.[12] Similarly, prolonged exposure to heat and catalytic conditions provides more opportunity for degradation, while oxygen in the atmosphere can cause oxidative decomposition.[2]
Scenario 2: Analytical Challenges
Problem: My HPLC/UPLC-MS analysis shows multiple unexpected peaks that change over time. How can I confirm if this is degradation and get a reliable measurement?
Answer: This is a common analytical challenge. The peaks could be from true degradation in your sample or from on-column degradation during the analysis itself.[13]
Troubleshooting Steps:
-
Identify the Cause: Prepare a sample in a completely aprotic diluent (e.g., acetonitrile) and inject it immediately. Compare this to a sample dissolved in an aqueous mobile phase that has been sitting in the autosampler. If the new peaks are significantly smaller or absent in the fresh, aprotic sample, you are likely experiencing on-column or in-vial hydrolysis/degradation.[13]
-
Optimize HPLC/UPLC Method for Stability:
-
Use an Aprotic Diluent: Dissolve your sample in acetonitrile or THF to minimize degradation before injection.[13]
-
Reduce Residence Time: Use a shorter column or a faster gradient to minimize the time the analyte spends on the column, reducing the opportunity for on-column hydrolysis.[13]
-
Use End-Capped Columns: Modern, end-capped C18 columns have fewer free silanol groups, which can catalyze the hydrolysis of boronic acids and their esters.[14]
-
Control Temperature: Use a cooled autosampler (e.g., 4°C) to maintain the stability of your prepared samples during an analytical run.
-
Section 3: Protocols for Proactive Stabilization
Instead of just troubleshooting, you can proactively enhance stability by using more robust forms of the boronic acid.
Protocol 1: Conversion to a Stabilized Pinacol Boronate Ester
Pinacol esters are significantly more stable to storage and handling than free boronic acids.[2][15] They are often crystalline, easier to purify, and can be used directly in many cross-coupling reactions, where they hydrolyze in situ to the active boronic acid.
Methodology:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv) and pinacol (1.1 equiv).
-
Solvent: Add a solvent capable of azeotropically removing water, such as toluene or hexane (approx. 0.2 M concentration).
-
Reaction: Fit the flask with a Dean-Stark apparatus and a condenser. Heat the mixture to reflux.
-
Monitoring: Monitor the reaction by TLC or LCMS until the starting boronic acid is consumed. Water will collect in the Dean-Stark trap.
-
Workup: Once complete, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: The crude pinacol ester can often be used directly or purified by column chromatography on silica gel or recrystallization.
Protocol 2: Implementing a "Slow-Release" Strategy with MIDA Boronates
N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, air-tolerant crystalline solids.[16] Under basic aqueous conditions used in Suzuki coupling, they slowly hydrolyze to release the free boronic acid. This keeps the instantaneous concentration of the unstable boronic acid low, dramatically suppressing degradation pathways like protodeboronation.[11][16]
Experimental Application:
-
Synthesis: The MIDA boronate of this compound can be synthesized according to established literature procedures (e.g., by condensation with MIDA in the presence of a dehydrating agent).
-
Reaction Setup: In your Suzuki-Miyaura coupling, simply substitute the boronic acid with the corresponding MIDA boronate (typically 1.1-1.5 equiv).
-
Activation: The standard basic aqueous conditions of the reaction (e.g., using K₃PO₄ in a THF/water mixture) are sufficient to slowly hydrolyze the MIDA ester and release the active boronic acid into the catalytic cycle. No special activation step is needed.
Section 4: Comparative Data
Table 1: Recommended Bases and Solvents for Suzuki-Miyaura Coupling
| Parameter | Recommendation | Rationale & Impact on Stability |
| Base | Mild Inorganic Bases: K₃PO₄, K₂CO₃, Cs₂CO₃ | Strong bases (NaOH, KOH) significantly accelerate protodeboronation. Milder bases provide the necessary conditions for transmetalation while minimizing boronic acid degradation.[12] |
| Solvent System | Aqueous/Organic Mixtures: Dioxane/H₂O, THF/H₂O | The organic co-solvent helps solubilize the organic reagents, while the water is necessary for the activation of the boronic acid/ester and for dissolving the base. The ratio can be tuned to optimize both solubility and stability. |
| Atmosphere | Inert (N₂ or Ar) | Essential for preventing oxidative degradation of the boronic acid, which leads to phenol formation and reduces yield.[2] |
Table 2: Comparison of Boronic Acid Stabilization Strategies
| Reagent Form | Shelf Stability | Handling | In-Reaction Stability | Key Application |
| Free Boronic Acid | Low to Moderate | Requires inert atmosphere, low temp. | Susceptible to degradation. | Direct use when stability is not a major issue. |
| Pinacol Boronate Ester | High | Air-stable, easy to handle.[15] | More stable; hydrolyzes in situ. | General replacement for unstable boronic acids.[2] |
| MIDA Boronate | Very High | Air-stable, crystalline solid.[16] | Excellent; provides slow-release of active species. | Ideal for highly sensitive substrates prone to rapid degradation.[11][16] |
| Potassium Trifluoroborate (ArBF₃K) | Very High | Air-stable, crystalline solid. | Requires hydrolysis to active species. | Robust alternative, often shows different reactivity profiles.[12][16] |
References
- 1. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 2. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 3. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. Boroxine - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC | Semantic Scholar [semanticscholar.org]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Recrystallization of 2-Ethoxy-5-fluorophenylboronic acid
Welcome to the technical support center for the purification of 2-Ethoxy-5-fluorophenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the recrystallization of this important building block. My aim is to combine established chemical principles with field-proven techniques to empower you to achieve the highest possible purity in your experiments.
Section 1: Understanding the Compound
Before delving into purification techniques, it's crucial to understand the physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C8H10BFO3 | [1] |
| Molecular Weight | 183.97 g/mol | [1] |
| Appearance | White to off-white solid, crystals, or powder | |
| Melting Point | 108-113 °C (lit.) | [1] |
Understanding these basic properties is the first step in designing a successful recrystallization protocol. The melting point, in particular, can be a useful indicator of purity; a broad or depressed melting range often suggests the presence of impurities.
Section 2: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during the recrystallization of this compound in a question-and-answer format.
Q1: My this compound won't fully dissolve in the hot solvent. What should I do?
A1: Incomplete dissolution is a common issue and can stem from several factors.
-
Insufficient Solvent: You may not be using enough solvent. The goal is to use the minimum amount of hot solvent to fully dissolve the solid. Add the solvent in small portions to the heated mixture until complete dissolution is achieved.
-
Incorrect Solvent Choice: The chosen solvent may not be suitable for this compound. Boronic acids, in general, can be challenging to dissolve. A good recrystallization solvent should dissolve the compound when hot but not when cold.
-
Insoluble Impurities: The undissolved material could be an insoluble impurity. If you have added a significant amount of hot solvent and a small amount of solid remains, you may need to perform a hot filtration to remove it.
Q2: I've selected a solvent, but my compound "oils out" instead of forming crystals upon cooling. How can I fix this?
A2: "Oiling out" occurs when the solute comes out of solution above its melting point, forming a liquid layer instead of solid crystals. This is a frequent problem with boronic acids.
-
Causality: This often happens when the solution is supersaturated to a high degree or cools too quickly. The low melting point of this compound (108-113 °C) makes it susceptible to this issue.[1]
-
Troubleshooting Steps:
-
Re-heat the solution to dissolve the oil.
-
Add a small amount of additional solvent to decrease the saturation level.[2]
-
Allow the solution to cool more slowly. You can do this by insulating the flask or allowing it to cool to room temperature before inducing further cooling in an ice bath.[2]
-
Scratch the inside of the flask with a glass rod at the surface of the liquid to provide a nucleation site for crystal growth.[3]
-
Introduce a seed crystal of pure this compound, if available.
-
Q3: My recrystallization resulted in a very low yield. What are the likely causes and how can I improve it?
A3: A poor yield is often a sign that a significant amount of your compound remains in the mother liquor. [2]
-
Excess Solvent: Using too much solvent is a primary cause of low recovery.[2] To check for this, take a small sample of the mother liquor and evaporate the solvent. A significant amount of solid residue indicates that your compound is still in solution. You can recover some of this by concentrating the mother liquor and performing a second crystallization.
-
Premature Crystallization: If crystals form too early, for example during a hot filtration step, you will lose product. Ensure your apparatus is sufficiently pre-heated.
-
Cooling Temperature: Ensure you have cooled the solution sufficiently to maximize crystal formation. An ice bath is typically used for this purpose.
Q4: After recrystallization, my product is still impure. What are my options?
A4: If a single recrystallization does not yield a product of sufficient purity, you have several options.
-
Repeat the Recrystallization: A second recrystallization can often remove remaining impurities.
-
Change the Solvent System: Impurities that are co-soluble with your product in one solvent may be less soluble in another. Experiment with different single or mixed solvent systems. Common solvent systems for recrystallization include ethanol, hexane/acetone, and hexane/ethyl acetate.[4][5]
-
Alternative Purification Methods: If recrystallization proves ineffective, consider other purification techniques such as:
-
Acid-Base Extraction: Boronic acids are acidic and can be extracted into a basic aqueous solution, leaving non-acidic impurities in the organic layer. The aqueous layer can then be acidified and the pure boronic acid extracted back into an organic solvent.[6]
-
Column Chromatography: While sometimes challenging for boronic acids due to their tendency to streak on silica gel, it can be an effective method.[3][7] Using a different stationary phase, like C18 (reverse-phase), might be beneficial.[7]
-
Derivatization: Forming a diethanolamine adduct can be a useful purification strategy. These adducts are often crystalline and can be easily separated, after which the boronic acid can be regenerated.[6][7]
-
Section 3: Experimental Protocols
Protocol 1: Single Solvent Recrystallization
This protocol outlines a general procedure for recrystallization from a single solvent.
-
Solvent Selection: Choose a solvent in which this compound is soluble when hot but sparingly soluble when cold. Based on general principles for boronic acids, suitable starting points could include water, ethanol, or a mixture like ethyl acetate/hexanes.[4][7][8]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture gently (e.g., on a hot plate) with stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration using a pre-heated funnel and filter paper to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation and contamination. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Mixed Solvent Recrystallization
This method is useful when a single solvent is not ideal.
-
Solvent Pair Selection: Choose a pair of miscible solvents. One solvent should readily dissolve the this compound (the "good" solvent), while the other should not (the "bad" or "anti-solvent"). A common example is ethyl acetate and hexanes.[8]
-
Dissolution: Dissolve the crude compound in the minimum amount of the hot "good" solvent.
-
Addition of Anti-Solvent: While the solution is still hot, slowly add the "bad" solvent dropwise until the solution becomes cloudy (the point of saturation).
-
Clarification: Add a few drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.
-
Crystallization, Isolation, and Drying: Follow steps 4-6 from the Single Solvent Recrystallization protocol.
Section 4: Visualizing the Workflow
Recrystallization Workflow Diagram
Caption: A generalized workflow for the recrystallization process.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common recrystallization issues.
Section 5: References
-
Khan, R. A. (2016). How to purify boronic acids/boronate esters? ResearchGate. --INVALID-LINK--
-
Echemi. (n.d.). This compound. --INVALID-LINK--
-
Reddit. (2017). Purification of boronic acids? r/chemistry. --INVALID-LINK--
-
CymitQuimica. (n.d.). (2-Ethoxy-5-fluorophenyl)boronic acid. --INVALID-LINK--
-
HENAN NEW BLUE CHEMICAL CO.,LTD. (n.d.). This compound. --INVALID-LINK--
-
TheChemistryShack. (2015). How to Purify Boric Acid (by Recrystallization). YouTube. --INVALID-LINK--
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. --INVALID-LINK--
-
Chem-Impex. (n.d.). 5-(Ethoxycarbonyl)-2-fluorophenylboronic acid. --INVALID-LINK--
-
Achmem. (n.d.). (2-Ethoxy-5-fluorophenyl)boronic acid. --INVALID-LINK--
-
Wiley-VCH. (n.d.). Supporting Information. --INVALID-LINK--
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. --INVALID-LINK--
-
The Royal Society of Chemistry. (n.d.). Boronic acid-promoted, site-selective Fischer esterification of sugar alcohols. --INVALID-LINK--
-
Reddit. (2023). HELP: Purifying boronic acids sucks. r/OrganicChemistry. --INVALID-LINK--
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. --INVALID-LINK--
-
MedchemExpress.com. (n.d.). 2-Fluorophenylboronic acid. --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). (4-Ethoxy-2,5-difluorophenyl)boronic acid. --INVALID-LINK--
-
ChemicalBook. (2023). This compound. --INVALID-LINK--
-
LookChem. (n.d.). 5-Ethoxy-2-fluorophenylboronic acid. --INVALID-LINK--
-
Organic Syntheses. (n.d.). (3,4,5-trifluorophenyl)boronic acid. --INVALID-LINK--
-
BOC Sciences. (n.d.). (3-ethoxy-5-fluorophenyl)boronic acid. --INVALID-LINK--
-
Pure Chemistry Scientific Inc. (n.d.). 2-Ethoxy-3-fluorophenylboronic acid CAS NO.1010097-71-8. --INVALID-LINK--
-
European Medicines Agency. (2024). ICH Q3C (R9) Guideline on impurities: guideline for residual solvents. --INVALID-LINK--
References
Technical Support Center: Optimizing Suzuki Coupling with 2-Ethoxy-5-fluorophenylboronic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions for the Suzuki-Miyaura cross-coupling reaction, with a specific focus on the use of 2-Ethoxy-5-fluorophenylboronic acid. This electron-rich boronic acid presents unique opportunities and challenges in the synthesis of complex biaryl compounds.
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency.[1][2] The reaction involves the palladium-catalyzed coupling of an organoboron compound, such as a boronic acid, with an organohalide or triflate in the presence of a base.[3][4] The choice of each reaction component is critical for success, and this guide will walk you through optimizing these parameters for your specific needs.
Frequently Asked Questions (FAQs)
Q1: What are the initial checks I should perform if my Suzuki coupling with this compound is resulting in a low yield?
A1: Low yields can often be attributed to a few key factors. A systematic check of your reagents and reaction setup is the best first step:
-
Reagent Purity: The purity of your this compound is crucial. Impurities can poison the palladium catalyst or lead to unwanted side reactions.[5] It is also important to note that boronic acids can be prone to oxidation and other forms of degradation.[6]
-
Aryl Halide Reactivity: The reactivity of your coupling partner follows the general trend: I > OTf > Br >> Cl.[3] Reactions with less reactive halides, such as chlorides, may require more specialized and highly active catalyst systems.[7]
-
Catalyst and Ligand Integrity: Palladium catalysts and phosphine ligands can be sensitive to air and moisture.[8] Ensure they are fresh and have been stored under an inert atmosphere.
-
Solvent and Base Quality: Use anhydrous and degassed solvents to prevent catalyst deactivation by oxygen.[8] The purity of the base is also important for consistent results.
-
Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation of the Pd(0) catalyst and phosphine ligands.[8][9] Ensure your reaction vessel is properly purged with an inert gas like argon or nitrogen.
Q2: I am observing significant amounts of a byproduct that I suspect is from the homocoupling of my this compound. What causes this and how can I prevent it?
A2: Homocoupling, the formation of a biaryl from two molecules of the boronic acid, is a common side reaction. The primary cause is often the presence of oxygen, which facilitates the palladium-catalyzed oxidative coupling.[7][9]
Strategies to minimize homocoupling include:
-
Rigorous Degassing: Thoroughly degas your solvent and maintain a strictly inert atmosphere throughout the reaction.
-
Catalyst Choice: Some palladium precatalysts, particularly Pd(II) sources, can promote homocoupling during the initial reduction to the active Pd(0) species.[7] Using a Pd(0) source directly, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can sometimes mitigate this.
-
Reaction Conditions: Carefully controlling the reaction temperature and time can also help.
Q3: What role does the base play in the Suzuki coupling, and how do I choose the right one for this compound?
A3: The base is a critical component of the Suzuki-Miyaura catalytic cycle and is believed to have multiple roles.[1][3] Its primary function is to activate the boronic acid, making it more nucleophilic and ready for the transmetalation step.[10][11]
Commonly used bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH).[3][10] For electron-rich boronic acids like this compound, a moderately strong base is often a good starting point.
| Base | Typical Conditions | Considerations |
| K₃PO₄ | 2.0 equivalents, often in a THF/water solvent system.[12] | Often a good choice for challenging couplings and can be effective at lower temperatures. |
| K₂CO₃ | 2.0 equivalents, commonly used in dioxane/water.[4] | A versatile and cost-effective option. |
| Cs₂CO₃ | 2.0 equivalents, can be used in various solvents. | A stronger and more soluble carbonate, often effective when other bases fail. |
It is important to screen a few different bases to find the optimal choice for your specific substrate combination.
Troubleshooting Guide
This section provides a more in-depth guide to resolving specific issues you may encounter during your experiments.
Problem: Low or No Product Formation
If you are observing little to no formation of your desired product, a systematic approach to troubleshooting is essential.
Workflow for Diagnosing a Failed Reaction
Caption: A decision tree for troubleshooting low-yield Suzuki coupling reactions.
Detailed Troubleshooting Steps:
-
Catalyst System Evaluation:
-
The Problem: The chosen palladium catalyst or ligand may not be active enough for your specific substrates, especially if you are using a less reactive aryl chloride.[13]
-
The Solution: For challenging couplings, consider using more advanced catalyst systems. Buchwald ligands, such as XPhos or SPhos, in combination with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂, often show superior activity.[14][15]
-
-
Solvent Selection:
-
The Problem: The solvent plays a complex role in the Suzuki coupling, influencing catalyst stability, reagent solubility, and even reaction selectivity.[9][16] An inappropriate solvent can lead to poor reaction performance.
-
The Solution: A variety of solvents can be used for Suzuki couplings, including ethers (dioxane, THF), aromatic hydrocarbons (toluene), and polar aprotic solvents (DMF).[4][7] Often, a mixture of an organic solvent with water is employed to dissolve the inorganic base.[7] If your reaction is not proceeding, consider screening different solvent systems.
-
| Solvent System | Typical Temperature Range | Notes |
| Dioxane/Water | 80-100 °C | A very common and often effective system.[4] |
| Toluene/Water | 80-110 °C | Good for higher temperature reactions. |
| THF/Water | Room Temperature - 65 °C | A good choice for more reactive substrates or when lower temperatures are desired.[12] |
-
Temperature Optimization:
-
The Problem: The reaction temperature can significantly impact the reaction rate and the prevalence of side reactions.[17]
-
The Solution: While many Suzuki couplings are run at elevated temperatures (80-110 °C), it is worth investigating if a lower temperature is sufficient, especially with an active catalyst system.[4][18] Conversely, if the reaction is sluggish, a moderate increase in temperature may be beneficial. It has been observed that for some model reactions, 80°C is an optimal temperature, above which the yield does not increase, and below which it drops significantly.[17]
-
Problem: Protodeboronation of this compound
Protodeboronation is a side reaction where the boronic acid group is replaced by a hydrogen atom, and it can be a significant issue with electron-rich boronic acids.[8][19]
Strategies to Mitigate Protodeboronation:
Caption: Key strategies to minimize protodeboronation in Suzuki couplings.
-
Choice of Base: The base can promote protodeboronation. Using a milder base, such as potassium fluoride (KF) or potassium carbonate (K₂CO₃), may be beneficial.[10][20]
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures can reduce the extent of this side reaction.[8]
-
Use of More Stable Boron Reagents: Converting the boronic acid to a more stable form, such as a pinacol ester or an MIDA boronate, can protect it from premature decomposition.[8][21] These reagents often release the active boronic acid species slowly into the reaction mixture, minimizing its concentration and thus the rate of protodeboronation.[21]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling with this compound
This protocol provides a starting point for your optimization.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., 1,4-dioxane and water, in a 4:1 ratio, 5 mL)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide, this compound, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent mixture via syringe.
-
Purge the reaction mixture with the inert gas for an additional 10 minutes.
-
Add the palladium catalyst.
-
Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC, GC-MS, or LC-MS).
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[12][22][23]
Catalytic Cycle of the Suzuki-Miyaura Reaction
References
- 1. wwjmrd.com [wwjmrd.com]
- 2. byjus.com [byjus.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. Yoneda Labs [yonedalabs.com]
- 8. benchchem.com [benchchem.com]
- 9. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. reddit.com [reddit.com]
- 15. benchchem.com [benchchem.com]
- 16. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 17. researchgate.net [researchgate.net]
- 18. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 19. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Suzuki Coupling [organic-chemistry.org]
- 21. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 22. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 23. youtube.com [youtube.com]
Identifying and minimizing side products in reactions with 2-Ethoxy-5-fluorophenylboronic acid
Welcome to the technical support guide for 2-Ethoxy-5-fluorophenylboronic acid (CAS: 864301-27-9). This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this versatile reagent, with a focus on identifying, understanding, and minimizing common side products. As your Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products I should expect when using this compound in a Suzuki-Miyaura coupling?
A1: The two most prevalent side products are the protodeboronated arene (1-ethoxy-4-fluorobenzene) and the homocoupled biaryl (2,2'-diethoxy-5,5'-difluorobiphenyl). Their formation is highly dependent on reaction conditions.[1][2]
Q2: Why is my reaction mixture turning black?
A2: The formation of a black precipitate, known as palladium black, indicates that your Pd(0) catalyst has aggregated and precipitated out of the solution.[2] This reduces the concentration of the active catalyst in the reaction medium, leading to lower conversion rates and incomplete reactions. This can be caused by excessively high temperatures, improper ligand choice, or the presence of impurities.
Q3: Is this compound stable? How should I store it?
A3: this compound is a solid that should be stored in a cool, dry place, sealed from moisture and air.[3][4] While generally stable, boronic acids can be susceptible to degradation over time, particularly if exposed to atmospheric moisture, which can affect their reactivity and lead to inconsistent results.
Q4: I see multiple spots on my TLC plate that I can't identify. What could they be?
A4: Besides the starting materials, desired product, and the common side products mentioned in Q1, other spots could correspond to boroxines (anhydrides of the boronic acid) or boronic acid esters.[2] These can form from the boronic acid, especially under conditions that promote dehydration. If your coupling partner is an aliphatic halide, β-hydride elimination can also be a competing pathway, leading to alkene byproducts.[2]
Troubleshooting Guide: From Problem to Solution
This section addresses specific experimental issues with detailed explanations and actionable solutions.
Problem 1: Low Yield of the Desired Cross-Coupled Product
A low yield is often a direct consequence of competing side reactions that consume the starting boronic acid. The primary culprit is typically protodeboronation.
Understanding Protodeboronation
Protodeboronation is the protonolysis of a carbon-boron bond, replacing it with a carbon-hydrogen bond.[1] This reaction is a well-documented challenge in metal-catalyzed couplings.[5] For this compound, this results in the formation of 1-ethoxy-4-fluorobenzene, an inert byproduct that reduces the overall yield. The reaction is often accelerated by harsh basic conditions and elevated temperatures.[6][7]
Diagram: Protodeboronation Pathway
A simplified diagram showing the conversion of the parent boronic acid to its protodeboronated byproduct.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. achmem.com [achmem.com]
- 4. This compound, CasNo.864301-27-9 HENAN NEW BLUE CHEMICAL CO.,LTD China (Mainland) [newblue.lookchem.com]
- 5. Boronic acid - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Impact of base selection on the efficiency of 2-Ethoxy-5-fluorophenylboronic acid reactions
A Senior Application Scientist's Guide to Base Selection
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing 2-Ethoxy-5-fluorophenylboronic acid in cross-coupling reactions. The unique electronic properties of this substrate—featuring both an electron-donating ethoxy group and an electron-withdrawing fluoro group—present specific challenges and opportunities for optimization. This document provides in-depth, experience-driven answers to common questions, focusing on the critical impact of base selection on reaction efficiency, yield, and purity.
Frequently Asked Questions (FAQs)
Q1: Why is base selection so critical for Suzuki-Miyaura couplings involving this compound?
A1: The base in a Suzuki-Miyaura coupling is not merely a spectator or a simple proton scavenger; it is a crucial activator in the catalytic cycle.[1] Its primary role is to facilitate the transmetalation step, which is often the rate-determining step of the entire reaction.[2] The base reacts with the boronic acid to form a more nucleophilic boronate "ate" complex (e.g., [ArB(OH)₃]⁻).[3][4] This activated species is significantly more reactive and readily transfers its organic group to the palladium(II) center.[2][3]
For this compound, the choice of base is particularly delicate due to two competing factors:
-
Efficient Transmetalation: A base must be strong enough to generate the boronate complex at a sufficient rate to drive the catalytic cycle forward.
-
Minimizing Side Reactions: The substrate is susceptible to base-mediated side reactions, most notably protodeboronation , where the carbon-boron bond is cleaved and replaced by a C-H bond.[5][6] This is a common issue with fluorinated aryl boronic acids, and it can be accelerated by strong bases, high temperatures, and the presence of water.[7][8]
Therefore, selecting the optimal base involves finding a delicate balance—one that promotes the desired coupling reaction efficiently while suppressing the undesired degradation pathways.
Troubleshooting Common Issues
Q2: My reaction yield is low, and I suspect protodeboronation is the culprit. Which bases should I try, and which should I avoid?
A2: This is the most common issue encountered with this class of boronic acid. Protodeboronation is the hydrolytic cleavage of the C–B bond, and its rate is highly dependent on the base strength and reaction conditions.[6] The electron-withdrawing fluorine atom on your substrate can make the boronic acid more susceptible to this side reaction under strongly basic aqueous conditions.[8][9]
Recommendations:
-
Avoid Strong Hydroxide Bases: Initially, avoid strong bases like NaOH and KOH, especially in aqueous solvent mixtures. Their high basicity can significantly accelerate protodeboronation.[2][5]
-
Start with Weaker Inorganic Bases:
-
Potassium Carbonate (K₂CO₃): This is an excellent starting point. It is a milder base that is often effective without aggressively promoting protodeboronation.[5][7]
-
Potassium Fluoride (KF): In anhydrous conditions, KF can be a very effective and mild option. The fluoride ion is believed to play a unique role in activating the boronic acid.[2][7]
-
-
Consider Phosphates for a Balance of Strength and Efficacy:
-
Use Anhydrous Conditions: Since water is the proton source for protodeboronation, switching to anhydrous solvents (e.g., dry THF, Dioxane) can significantly suppress this side reaction.[5]
The following diagram illustrates a decision-making workflow for mitigating protodeboronation through base selection.
Caption: Troubleshooting workflow for protodeboronation.
Q3: I'm observing significant homocoupling of the boronic acid. How does the choice of base affect this side reaction?
A3: Homocoupling (the formation of a biaryl from two boronic acid molecules) is primarily promoted by the presence of oxygen and Pd(II) species.[5][10] While the base is not the direct cause, its selection can have an indirect influence:
-
Reaction Rate: If the chosen base is suboptimal and leads to a sluggish transmetalation step, the palladium catalyst may spend more time in states that are susceptible to oxidative processes that lead to homocoupling. A base that promotes a rapid and efficient catalytic turnover can help outcompete the homocoupling pathway.
-
Catalyst Stability: Some base/solvent combinations can affect the stability and lifetime of the catalyst. Catalyst decomposition can generate species that promote side reactions.
To mitigate homocoupling:
-
Ensure Rigorous Degassing: The most critical step is to thoroughly degas all solvents and ensure the reaction is run under a strictly inert atmosphere (Argon or Nitrogen).[5][7]
-
Optimize Base for Rate: Screen bases (see Q4 and Protocol 1) to find conditions that provide the fastest conversion to your desired product, thereby minimizing the time for side reactions to occur.
-
Use a High-Quality Palladium Precatalyst: Modern, well-defined precatalysts are designed for rapid activation to the active Pd(0) species, which can help minimize side reactions that occur from off-cycle Pd(II) species.[5]
Optimization and Protocols
Q4: How should I structure an experiment to screen for the optimal base for my specific coupling partners?
A4: A systematic screening process is the most reliable way to identify the optimal base for your specific aryl halide and reaction conditions. It is crucial to keep all other variables constant (catalyst, ligand, solvent, temperature, concentration) while only changing the base.
The following table provides a comparative overview of common bases to guide your screening efforts.
Table 1: Comparative Guide for Base Selection in Suzuki-Miyaura Couplings
| Base | Type/Strength | Typical Equivalents | Common Solvents | Key Considerations & Potential Issues |
|---|---|---|---|---|
| Na₂CO₃ | Mild Inorganic | 2.0 - 3.0 | Toluene/H₂O, DMF/H₂O | Often a very effective and economical choice; may be insufficient for challenging substrates.[11][12] |
| K₂CO₃ | Mild Inorganic | 2.0 - 3.0 | Toluene/EtOH/H₂O, THF/H₂O | A standard, widely used base. Good first choice to minimize protodeboronation.[7] |
| Cs₂CO₃ | Stronger Inorganic | 2.0 - 3.0 | Dioxane, DMF, THF | Higher solubility in organic solvents and greater basicity can increase reaction rates for difficult couplings.[4][7] |
| K₃PO₄ | Strong Inorganic | 2.0 - 3.0 | Dioxane/H₂O, Toluene | Often the most effective base for challenging substrates, including electron-rich or sterically hindered partners.[4][7] |
| KOH, NaOH | Strong Hydroxide | 2.0 - 3.0 | Dioxane/H₂O, Toluene/H₂O | Very strong; use with caution. High basicity can promote protodeboronation and other side reactions.[2] |
| KF | Mild Inorganic | 3.0 | THF, Dioxane (Anhydrous) | Excellent choice for substrates with base-sensitive functional groups. Often requires anhydrous conditions to be effective.[7] |
| Organic Amines (e.g., Et₃N) | Organic | 2.0 - 3.0 | DMF, Toluene | Generally less effective than inorganic bases for this type of coupling and can sometimes interfere with the catalyst.[4][12] |
Experimental Protocol 1: Base Screening for the Coupling of this compound
This protocol describes a parallel screening experiment to efficiently determine the optimal base for the coupling of this compound with a model aryl bromide (e.g., 4-bromoanisole).
Materials:
-
4-Bromoanisole (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium Precatalyst (e.g., Pd(dppf)Cl₂, 2 mol%)
-
Bases for screening: K₂CO₃, K₃PO₄, Cs₂CO₃, KF (2.5 equiv each)
-
Degassed Solvent: 1,4-Dioxane/Water (4:1 mixture)
-
Inert atmosphere (Argon or Nitrogen)
-
Reaction vials suitable for heating and stirring
Procedure:
-
Preparation: In separate, labeled reaction vials equipped with stir bars, add 4-bromoanisole (e.g., 0.2 mmol, 37.4 mg) and this compound (0.24 mmol, 43.7 mg).
-
Base Addition: To each respective vial, add the designated base (0.5 mmol). For example:
-
Vial 1: K₂CO₃ (69.1 mg)
-
Vial 2: K₃PO₄ (106.1 mg)
-
Vial 3: Cs₂CO₃ (162.9 mg)
-
Vial 4 (Anhydrous): KF (29.1 mg) - Note: For this vial, use anhydrous Dioxane only.
-
-
Inerting: Seal the vials with septa caps. Evacuate and backfill each vial with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the removal of all oxygen.[7]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (0.004 mmol, e.g., 2.9 mg of Pd(dppf)Cl₂) to each vial.
-
Solvent Addition: Via syringe, add the degassed solvent mixture (e.g., 2.0 mL of 4:1 Dioxane/H₂O) to vials 1-3. Add degassed anhydrous Dioxane (2.0 mL) to vial 4.
-
Reaction: Place the vials in a preheated heating block or oil bath set to the desired temperature (e.g., 90-100 °C) and stir vigorously.
-
Monitoring: Monitor the progress of each reaction at set time intervals (e.g., 1h, 4h, 16h) by taking small aliquots for analysis by LC-MS or GC-MS to determine the conversion to product and the formation of any byproducts (especially the protodeboronated arene).
-
Workup and Analysis: Once the reactions have reached completion or a set time point, cool the vials to room temperature. Dilute the contents with ethyl acetate, wash with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Analyze the crude product ratio to determine the most efficient base.
Mechanistic Visualization
The following diagram illustrates the central role of the base within the Suzuki-Miyaura catalytic cycle.
Caption: The Suzuki-Miyaura catalytic cycle, highlighting base activation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Yoneda Labs [yonedalabs.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Catalyst Deactivation in Cross-Coupling Reactions with 2-Ethoxy-5-fluorophenylboronic Acid
An in-depth guide for researchers, scientists, and drug development professionals.
As a Senior Application Scientist, this guide is designed to provide you with in-depth technical support for one of the most common yet challenging issues in modern synthetic chemistry: catalyst deactivation during Suzuki-Miyaura cross-coupling reactions. Our focus will be on the specific complexities introduced by substituted phenylboronic acids, such as 2-ethoxy-5-fluorophenylboronic acid, a reagent whose electronic properties make it both valuable and susceptible to particular reaction failures.
This guide moves beyond simple procedural lists to explain the underlying chemical principles, empowering you to diagnose problems effectively and develop robust, scalable reaction protocols.
Troubleshooting Guide: A Mechanistic Approach
When a cross-coupling reaction with this compound underperforms, the root cause often lies in the instability of the palladium catalyst. The following section is structured to help you diagnose and resolve these issues from a mechanistic standpoint.
Question 1: My reaction has stalled, and I observe a black precipitate. What is happening and how can I prevent it?
Answer: The black precipitate you are observing is likely "palladium black," which consists of agglomerated, inactive Pd(0) nanoparticles.[1] This is a classic sign of catalyst deactivation. The active catalyst in the Suzuki-Miyaura cycle is a soluble, low-coordinate Pd(0) species. When these species are not stabilized by their supporting ligands, they can aggregate into bulk palladium metal, which is catalytically inactive for this transformation.
Causality and Prevention:
-
Ligand Dissociation/Degradation: The phosphine ligands that stabilize the Pd(0) center can be susceptible to oxidation, especially if trace oxygen is present in the reaction.[2] Bulky, electron-rich ligands are designed to protect the metal center and promote the desired catalytic steps.[3][4] If the ligand concentration is too low or the ligand itself degrades, the "naked" Pd(0) species will rapidly agglomerate.
-
Inefficient Reductive Elimination: If the final step of the catalytic cycle, reductive elimination, is slow, the Pd(II) intermediate has a longer lifetime, increasing the chance of side reactions that can lead to catalyst decomposition. The choice of ligand is critical here, as bulky ligands can accelerate this final, product-forming step.[4]
Troubleshooting Protocol:
-
Ensure Rigorous Inert Atmosphere: Oxygen is a primary culprit in ligand oxidation and subsequent catalyst deactivation.[2][5] Use standard Schlenk techniques or a glovebox.[6] Degas your solvent thoroughly (e.g., by three freeze-pump-thaw cycles or by sparging with argon or nitrogen for 15-20 minutes).[2][6]
-
Select an Appropriate Ligand: For an electronically complex substrate like this compound, a simple ligand like triphenylphosphine may not be sufficient. Consider using bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), which are known to form more stable catalytic complexes and promote the challenging steps of the catalytic cycle.[1][3]
-
Optimize Ligand-to-Palladium Ratio: A common starting point is a 2:1 or 3:1 ligand-to-palladium ratio, but this may need to be optimized.[7] Too little ligand leads to instability, while too much can sometimes inhibit the reaction by creating a coordinatively saturated, inactive metal center.
Diagram 1: The Suzuki-Miyaura Catalytic Cycle
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Yoneda Labs [yonedalabs.com]
- 5. benchchem.com [benchchem.com]
- 6. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction [sigmaaldrich.com]
- 7. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
Strategies to enhance the reaction rate of 2-Ethoxy-5-fluorophenylboronic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 2-Ethoxy-5-fluorophenylboronic acid. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for reactions involving this versatile reagent, primarily focusing on the Suzuki-Miyaura cross-coupling reaction. Our goal is to move beyond simple procedural steps and offer a rationale-driven approach to experimental design, ensuring both success and reproducibility.
This compound is a valuable building block, prized for introducing a fluorinated ethoxy-phenyl motif into complex molecules. However, its unique substitution pattern—an electron-donating ethoxy group at the ortho position and an electron-withdrawing fluorine atom at the para position relative to the boronic acid—presents specific challenges. The ortho-ethoxy group introduces significant steric hindrance, while the electronic effects of the substituents can influence both the stability of the boronic acid and the kinetics of the catalytic cycle. This guide will address these nuances directly.
Section 1: Troubleshooting Guide
This section addresses common problems encountered during experiments. The solutions provided are based on mechanistic principles to help you diagnose and resolve issues effectively.
Q1: My Suzuki-Miyaura reaction with this compound is extremely slow or has stalled completely. What are the primary causes?
A1: A stalled or sluggish reaction is one of the most common issues. The root cause typically lies in one of four areas: catalyst activity, reaction conditions, steric hindrance, or reagent quality.
-
Inactive Catalyst System: The active catalyst in a Suzuki coupling is a Pd(0) species. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be efficiently reduced in-situ to Pd(0). Failure to do so will prevent the catalytic cycle from initiating. Furthermore, the Pd(0) catalyst can be deactivated by oxygen.[1]
-
Oxygen Contamination: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) oxides and can also promote the unwanted homocoupling of the boronic acid.[1]
-
Steric Hindrance: The ortho-ethoxy group on this compound creates significant steric bulk. This bulk can dramatically slow down two key steps in the catalytic cycle: transmetalation (the transfer of the aryl group from boron to palladium) and reductive elimination (the final bond-forming step).[1]
-
Solution: Employ bulky, electron-rich phosphine ligands. Ligands like the Buchwald-type biarylphosphines (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are designed to accelerate these difficult steps by creating a sterically crowded and electron-rich palladium center, which promotes reductive elimination.[1][4]
-
-
Suboptimal Base/Solvent Combination: The base is not merely a spectator; it is critical for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for transmetalation.[4][5][6] The base's effectiveness is highly dependent on the solvent system.
-
Solution: For a sterically hindered substrate, a stronger base may be needed. A common starting point is an aqueous solution of K₂CO₃ or K₃PO₄ in a solvent like dioxane or THF.[1][7] If the reaction is biphasic, ensure vigorous stirring to maximize the interface between the organic and aqueous layers.
-
Q2: I'm observing significant protodeboronation of this compound, leading to the formation of 1-ethoxy-4-fluorobenzene. How can I prevent this?
A2: Protodeboronation, the replacement of the C-B bond with a C-H bond, is a major competing pathway, especially for boronic acids with electron-donating groups (like the ethoxy group) or those sensitive to base.[2][8] The presence of water and a strong base can accelerate this undesired side reaction.[1]
-
Use a Milder Base: Strong bases like NaOH or high concentrations of K₃PO₄ in aqueous media can accelerate protodeboronation.
-
Minimize Water Content or Use Anhydrous Conditions: Water is the primary proton source for this side reaction.
-
Solution: While some water is often necessary to dissolve the base and facilitate the reaction, using a minimal amount can be beneficial. Alternatively, switching to anhydrous conditions with a soluble base like CsF or a finely powdered, dry base like K₃PO₄ in a solvent like dioxane or toluene can significantly suppress protodeboronation.[1]
-
-
Increase the Reaction Rate: The goal is to make the desired Suzuki coupling kinetically faster than the undesired protodeboronation.
-
Solution: Employ a highly active catalyst system that allows the reaction to proceed at a lower temperature or for a shorter duration. The use of advanced Buchwald precatalysts can enable reactions at room temperature, dramatically reducing the rate of boronic acid decomposition.[2]
-
-
Use a "Slow-Release" Strategy: Convert the boronic acid to a more stable derivative that slowly hydrolyzes in situ to generate the active boronic acid at a low concentration.[10]
Section 2: Frequently Asked Questions (FAQs) for Optimization
This section provides answers to common questions regarding the optimization of reaction conditions for this compound.
Q3: How do the electronic properties of the ethoxy and fluoro groups on this compound affect its reactivity?
A3: The substituents have opposing electronic effects that create a nuanced reactivity profile:
-
Ortho-Ethoxy Group: This is a strong electron-donating group (EDG) by resonance. EDGs increase the electron density on the aromatic ring, making the boronic acid more nucleophilic. This generally accelerates the transmetalation step, which is often rate-limiting.[12] However, if your coupling partner is an aryl halide derived from this same motif, the EDG makes the carbon-halide bond stronger and less susceptible to oxidative addition.[13][14]
-
Para-Fluoro Group: Fluorine is strongly electron-withdrawing by induction but weakly electron-donating by resonance. Its net effect from the para position is electron-withdrawing, which can make the boronic acid more prone to protodeboronation under basic conditions.[2][8]
The combination of a strong ortho-EDG and a para-EWG, along with the steric bulk of the ethoxy group, makes catalyst and condition selection paramount.
Q4: What is the optimal catalyst and ligand system for coupling this sterically hindered and electron-rich boronic acid?
A4: For sterically demanding substrates like this compound, standard catalysts like Pd(PPh₃)₄ are often too slow. The key is to use a catalyst system that promotes both rapid oxidative addition and facile reductive elimination.
-
Recommended Ligands: Bulky, electron-rich monodentate biarylphosphine ligands are the gold standard.[1] They form highly active, low-coordinate Pd(0) species that are excellent for coupling hindered substrates.
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): An excellent general-purpose ligand for sterically demanding couplings.[2][3]
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): Often provides superior results for electron-rich aryl chlorides.
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): Another highly active ligand in this class.
-
-
Recommended Precatalysts: To ensure efficient generation of the active catalyst, use a modern precatalyst.
-
XPhos Pd G3 or G4: These are highly stable and efficient precatalysts that are activated by weak bases even at room temperature, minimizing boronic acid degradation before the reaction starts.[2]
-
Q5: Which base and solvent combination is most effective for accelerating the reaction?
A5: The choice is a balance between ensuring sufficient reactivity and minimizing side reactions. The optimal combination is often substrate-dependent, and screening may be necessary.
-
Bases: The role of the base is to form the reactive boronate species.[4][15] The strength of the base required often correlates with the difficulty of the coupling.
-
Potassium Carbonate (K₂CO₃): A good starting point. Often used as a 2M aqueous solution.
-
Potassium Phosphate (K₃PO₄): A stronger base, often effective when K₂CO₃ is too slow. It can be more effective in promoting transmetalation for hindered systems.[1]
-
Cesium Fluoride (CsF): A milder, anhydrous-compatible base that can be particularly effective for fluoride-containing boronic acids, potentially by forming a hypervalent silicon species with any glassware etchants or by other protective mechanisms.[9][16][17]
-
-
Solvents: The solvent must solubilize the reactants and facilitate the interaction between the organic and inorganic components.
-
1,4-Dioxane / Water: A very common and effective mixture for many Suzuki couplings.
-
THF / Water: Another excellent choice, particularly for reactions at or near room temperature.[2]
-
Toluene or CPME / Water: Good for higher temperature reactions.
-
t-Amyl alcohol or t-Butanol: Can be used in anhydrous or near-anhydrous systems with bases like K₃PO₄.
-
Q6: When should I consider converting the boronic acid to a boronate ester (e.g., pinacol ester)?
A6: You should strongly consider converting this compound to its pinacol boronate ester (Bpin) or using a trifluoroborate salt under the following circumstances:
-
When Protodeboronation is Unavoidable: If you have tried optimizing the base, solvent, and temperature but still observe significant decomposition of the boronic acid, switching to a more stable derivative is the best solution.[10]
-
For Improved Shelf-Life and Handling: Boronic acids can dehydrate to form cyclic boroxine anhydrides upon storage, which can affect stoichiometry and reactivity. Boronate esters are generally more stable crystalline solids with a longer shelf life.[11]
-
In Complex Molecule Synthesis: When performing multi-step syntheses where the boronic acid moiety must survive various reaction conditions before the final coupling step, the protected boronate ester form is far more robust.
The ester acts as a "slow-release" source of the boronic acid, keeping its steady-state concentration low, thereby favoring the desired cross-coupling over degradation pathways.[10]
Section 3: Protocols & Data
Protocol 1: General Procedure for Optimizing Suzuki-Miyaura Coupling
This protocol provides a starting point for the coupling of this compound with an aryl halide (Ar-X).
-
Reagent Preparation:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2–1.5 equiv), and the chosen base (e.g., K₃PO₄, 2.0–3.0 equiv).
-
In a separate vial, weigh the palladium precatalyst (e.g., XPhos Pd G3, 1–2 mol%) and ligand (if not using a precatalyst).
-
-
Reaction Assembly:
-
Seal the Schlenk flask with a septum. Evacuate and backfill the flask with argon or nitrogen three times to establish an inert atmosphere.[1]
-
Add the catalyst/ligand to the flask under a positive flow of inert gas.
-
Add the degassed solvent system (e.g., THF/H₂O 4:1, to achieve a concentration of ~0.1 M with respect to the aryl halide) via syringe.[3]
-
-
Reaction Execution:
-
Place the flask in a preheated oil bath or heating block set to the desired temperature (start with room temperature if using a highly active precatalyst, or 60–80 °C for standard systems).[2]
-
Stir the reaction mixture vigorously for the required time. Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[18]
-
Data Tables
Table 1: Recommended Catalyst/Ligand Systems for Challenging Couplings
| Catalyst System | Key Advantage | When to Use |
|---|---|---|
| Pd(OAc)₂ / SPhos | Cost-effective and highly active. | Good starting point for electron-rich or hindered aryl chlorides. |
| Pd₂(dba)₃ / XPhos | Versatile and robust for a wide range of substrates. | Excellent for hindered aryl bromides and triflates. |
| XPhos Pd G3/G4 | Air-stable, highly active at low temperatures, reliable. | Ideal for minimizing protodeboronation of sensitive boronic acids.[2] |
| PdCl₂(dppf) | Standard, reliable catalyst. | May be sufficient for reactive aryl iodides/bromides but can be slow. |
Table 2: Guide to Base and Solvent Selection
| Base | Solvent System | Characteristics and Best Use Case |
|---|---|---|
| K₂CO₃ | Dioxane/H₂O, THF/H₂O | General purpose, mild conditions. Good first choice to minimize side reactions.[7] |
| K₃PO₄ | Dioxane/H₂O, Toluene/H₂O | Stronger base, effective for hindered substrates and less reactive aryl halides.[1] |
| Cs₂CO₃ | Dioxane, Toluene | Strong base, good solubility in organic solvents, often used in anhydrous conditions. |
| KF / CsF | Dioxane, THF (anhydrous) | Mild base, particularly effective for suppressing protodeboronation of fluorinated boronic acids.[1][9] |
Section 4: Visualizing the Process
Diagrams
Visual aids can clarify complex processes. Below are diagrams for the catalytic cycle and a logical troubleshooting workflow.
Caption: The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination.
References
- 1. benchchem.com [benchchem.com]
- 2. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. wwjmrd.com [wwjmrd.com]
- 16. Fluoride protects boronic acids in the copper(I)-mediated click reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Fluoride protects boronic acids in the copper(i)-mediated click reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 18. benchchem.com [benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Characterization of 2-Ethoxy-5-fluorophenylboronic Acid: An NMR-Centric Comparative Analysis
For professionals in pharmaceutical research and drug development, the structural integrity and purity of building blocks are non-negotiable. Arylboronic acids, particularly fluorinated analogues like 2-Ethoxy-5-fluorophenylboronic acid, are pivotal reagents in modern synthetic chemistry, most notably in palladium-catalyzed cross-coupling reactions.[1] The incorporation of the ethoxy and fluoro- moieties can significantly modulate the physicochemical properties of target molecules, impacting everything from metabolic stability to receptor binding affinity.
However, the synthesis of these valuable reagents is not without its challenges, often yielding a mixture of the desired product alongside process-related impurities such as unreacted starting materials, homocoupling byproducts, and boronic anhydrides (boroxines).[1][2] Consequently, a robust analytical workflow is essential to guarantee the quality of the material proceeding to downstream applications.
This guide provides an in-depth, NMR-centric approach to the characterization of this compound. We will explore the nuances of ¹H and ¹³C NMR spectral interpretation, delve into the identification of common impurities, and objectively compare the power of NMR with alternative analytical techniques like HPLC and LC-MS. This document is designed to move beyond mere protocol recitation, offering the causal logic behind experimental choices to empower researchers to build self-validating analytical systems.
The Unrivaled Power of Multinuclear NMR for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the definitive structural elucidation of organic molecules. For this compound, its utility is magnified by the presence of four NMR-active nuclei: ¹H, ¹³C, ¹⁹F, and ¹¹B. This allows for a multi-dimensional assessment of the molecule's structure and purity from a cohesive set of experiments.[3] While ¹H and ¹³C NMR form the basis of our analysis, ¹⁹F and ¹¹B NMR provide orthogonal confirmation and specific insights into the fluorine and boron environments, respectively.[4][5]
Part 1: Deconstructing the NMR Spectra of this compound
A rigorous analysis begins with a predictive understanding of the expected spectra. The unique substitution pattern of this compound—an ethoxy group ortho to the boronic acid and a fluorine atom meta to it—creates a distinct and information-rich spectral fingerprint.
Interpreting the ¹H NMR Spectrum
The ¹H NMR spectrum provides a wealth of information regarding the proton environment, including the number of distinct protons, their electronic environment (chemical shift), neighboring nuclei (spin-spin coupling), and relative abundance (integration).
Expected ¹H NMR Spectral Data:
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |
| B(OH)₂ | 4.5 - 6.0 | Broad Singlet | N/A | 2H |
| H-6 (Aromatic) | ~7.6 | Doublet of Doublets (dd) | ³J(H-H) ≈ 8-9, ⁴J(H-F) ≈ 4-5 | 1H |
| H-3 (Aromatic) | ~7.2 | Doublet of Doublets of Doublets (ddd) | ³J(H-H) ≈ 8-9, ³J(H-F) ≈ 8-10, ⁴J(H-H) ≈ 3 | 1H |
| H-4 (Aromatic) | ~7.0 | Triplet of Doublets (td) | ³J(H-H) ≈ 8-9, ⁴J(H-F) ≈ 3-4 | 1H |
| -OCH₂CH₃ | ~4.1 | Quartet (q) | ³J(H-H) ≈ 7 | 2H |
| -OCH₂CH₃ | ~1.4 | Triplet (t) | ³J(H-H) ≈ 7 | 3H |
Causality Behind the Assignments:
-
B(OH)₂ Protons : The boronic acid protons are acidic and undergo rapid chemical exchange with trace water in the solvent, resulting in a broad signal whose chemical shift is highly dependent on concentration, temperature, and solvent.[6] In many cases, running the NMR in D₄-methanol or D₂O can exchange these protons away entirely, simplifying the spectrum.[6]
-
Aromatic Protons (7.0 - 7.8 ppm) : These protons reside in the deshielded region typical for aromatic systems.[7] Their specific shifts and multiplicities are dictated by the electronic effects of the substituents and, crucially, by coupling to the ¹⁹F nucleus.
-
Fluorine Coupling : The ¹⁹F nucleus (spin I=1/2) couples to nearby protons, providing invaluable structural confirmation.[8] We expect to see a large three-bond coupling (³J(H-F)) to H-3 and smaller four-bond couplings (⁴J(H-F)) to H-6 and H-4. The magnitude of these J-couplings is a key diagnostic feature.[9][10][11]
-
Ethoxy Group : This group gives rise to a classic ethyl pattern: a quartet for the methylene (-OCH₂) protons coupled to the three methyl protons, and a triplet for the methyl (-CH₃) protons coupled to the two methylene protons.[12] The methylene protons are shifted downfield due to the deshielding effect of the adjacent oxygen atom.[13]
Decoding the ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum reveals the carbon skeleton of the molecule. For this compound, the C-F couplings are particularly diagnostic.
Expected ¹³C NMR Spectral Data:
| Carbon Assignment | Predicted δ (ppm) | C-F Coupling | Key Features |
| C-B | ~130 | Weakly Coupled | Often broad and difficult to observe due to quadrupolar relaxation from the adjacent boron nucleus.[14][15] |
| C-O | ~158 | ²J(C-F) ≈ 20-25 Hz | Downfield shift due to oxygen; exhibits a doublet due to two-bond coupling with fluorine. |
| C-F | ~162 | ¹J(C-F) ≈ 240-250 Hz | Large, characteristic one-bond coupling constant, confirming the direct attachment of fluorine. |
| Aromatic CH | 115 - 135 | ²J(C-F) or ³J(C-F) | Each aromatic CH carbon will appear as a doublet due to coupling with the fluorine atom. |
| -OCH₂CH₃ | ~65 | N/A | Standard chemical shift for an aliphatic carbon attached to oxygen. |
| -OCH₂CH₃ | ~15 | N/A | Standard chemical shift for an aliphatic methyl group. |
Expert Insights:
The most telling signals in the ¹³C spectrum are those of the carbons directly bonded to fluorine and oxygen. The carbon attached to fluorine (C-F) will appear as a large doublet with a ¹J(C-F) coupling constant typically exceeding 240 Hz.[16] The carbon attached to the ethoxy group (C-O) will also be a doublet, but with a much smaller two-bond coupling constant (²J(C-F)). The carbon bonded to boron (C-B) is often broadened to the point of being lost in the baseline, a common phenomenon for carbons attached to quadrupolar nuclei like ¹¹B.[15]
Part 2: Identifying Common Impurities – The Case of the Boronic Anhydride
One of the most common impurities in solid samples of boronic acids is the corresponding trimeric anhydride, known as a boroxine. This species is formed by the intermolecular dehydration of three boronic acid molecules.[2] NMR is exceptionally well-suited to identify its presence.
-
¹H NMR Signature of Boroxine : The formation of the boroxine significantly alters the electronic environment of the aromatic ring. This leads to a second, distinct set of aromatic and ethoxy signals, often slightly shifted from the monomeric acid signals. The B-OH proton signal will be absent.
-
¹¹B NMR Confirmation : While the ¹¹B NMR signal for the sp²-hybridized boronic acid is typically found around 27-30 ppm, the boroxine trimer shows a characteristically different chemical shift, usually around 32-35 ppm.[4][17] This provides unambiguous evidence of its presence.
The ability to distinguish and even quantify the ratio of boronic acid to boroxine is a key advantage of NMR analysis, as this equilibrium can impact reactivity in subsequent synthetic steps.
Part 3: A Comparative Guide to Analytical Techniques
While NMR provides unparalleled structural detail, a comprehensive quality control strategy often employs orthogonal techniques. The choice of method depends on the analytical question being asked.
dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
}
Caption: Decision workflow for selecting the appropriate analytical technique.
Performance Comparison of Key Analytical Methods:
| Feature | NMR Spectroscopy | High-Performance Liquid Chromatography (HPLC) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Primary Use | Definitive structural elucidation and identification of unknowns. | Quantitative purity analysis and separation of known components. | Mass confirmation, impurity profiling, and analysis of complex mixtures.[18] |
| Strengths | - Non-destructive- Provides detailed structural connectivity- Can identify and quantify unknown impurities without a reference standard (qNMR)- Excellent for stereochemical analysis | - High precision and accuracy for quantification- High throughput capabilities- Well-established validation protocols[19][20] | - High sensitivity- Provides molecular weight information- Can detect non-chromophoric impurities |
| Weaknesses | - Relatively low sensitivity- Can be complex to interpret for mixtures- Quadrupolar broadening can obscure signals (e.g., C-B) | - Requires a reference standard for impurity identification and quantification- On-column hydrolysis of boronic esters can be a challenge[21][22]- May not separate all co-eluting impurities | - Ionization efficiency can vary significantly between compounds- Not inherently quantitative without standards |
| Best For... | Confirming the identity of a newly synthesized batch and identifying the structure of a major impurity. | Determining the precise purity percentage of a production batch against known impurity standards. | Screening for a wide range of potential impurities and confirming the mass of the main product and byproducts. |
Part 4: Validated Experimental Protocols
Trustworthy data is built upon robust and validated protocols. The following sections provide standardized procedures for the analysis of this compound.
Protocol for NMR Analysis
This protocol is designed to provide comprehensive structural information and to detect common impurities.
-
Sample Preparation :
-
Accurately weigh 10-15 mg of the this compound sample.
-
Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it can solubilize both the boronic acid and potential polar impurities, and the B(OH)₂ protons are typically well-resolved.
-
For ¹¹B NMR, using a quartz NMR tube is highly recommended to eliminate the broad background signal from standard borosilicate glass tubes.[23][24]
-
-
Instrumentation & Acquisition :
-
Utilize a high-resolution NMR spectrometer (≥400 MHz for ¹H).
-
¹H NMR : Acquire a standard 1D proton spectrum with a sufficient number of scans (e.g., 16-64) to achieve a signal-to-noise ratio >100:1 for the main product signals.
-
¹³C NMR : Acquire a proton-decoupled ¹³C spectrum. A greater number of scans will be required due to the low natural abundance of ¹³C.
-
¹⁹F NMR : Acquire a proton-decoupled ¹⁹F spectrum. This is a quick experiment due to the high sensitivity of the ¹⁹F nucleus.
-
¹¹B NMR : Acquire a 1D ¹¹B spectrum. A wider spectral width may be necessary to observe both the boronic acid and potential boroxine signals.
-
-
Data Processing & Analysis :
-
Apply appropriate window functions (e.g., exponential multiplication) to improve the signal-to-noise ratio.
-
Carefully phase and baseline correct all spectra.
-
Calibrate the chemical shift scale. For ¹H and ¹³C, reference to the residual solvent peak.
-
Integrate the ¹H NMR signals and analyze the coupling patterns to confirm assignments.
-
Measure the key ¹J(C-F) coupling constants in the ¹³C spectrum.
-
dot graph G { layout=dot; rankdir=TB; node [shape=box, style="filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
}
Caption: Standardized workflow for NMR characterization.
Principles of Method Validation
Any analytical method used in a regulated environment must be validated to ensure it is fit for its intended purpose.[20][25] Key validation parameters, as outlined by ICH guidelines, include:[26]
-
Specificity : The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[19] For NMR, this is demonstrated by the unique chemical shifts and coupling patterns of the target molecule versus its potential impurities.
-
Linearity : The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Accuracy : The closeness of test results obtained by the method to the true value.
-
Precision : The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.[19]
-
Limit of Quantitation (LOQ) : The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Conclusion
The comprehensive characterization of this compound is a critical step in ensuring the quality and consistency of pharmaceutical research and development. While techniques like HPLC and LC-MS are indispensable for quantitative purity assessment and impurity tracking, NMR spectroscopy remains the gold standard for unambiguous structural elucidation .
By leveraging a multinuclear NMR approach (¹H, ¹³C, ¹⁹F, and ¹¹B), researchers can gain a profound understanding of their material, confirming the molecular structure, identifying key impurities like boroxines, and establishing a foundation of analytical trust. The integration of these complementary techniques, guided by sound validation principles, constitutes a robust and reliable strategy for quality assessment in the modern drug development pipeline.
References
- 1. benchchem.com [benchchem.com]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Fluorine-fluorine spin-spin coupling constants in aromatic compounds: correlations with the delocalization index and with the internuclear separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Solved NMR analysis of product – state the chemical shift of | Chegg.com [chegg.com]
- 13. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 14. raineslab.com [raineslab.com]
- 15. rsc.org [rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. par.nsf.gov [par.nsf.gov]
- 18. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 19. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 20. particle.dk [particle.dk]
- 21. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 22. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC | Semantic Scholar [semanticscholar.org]
- 23. NMR Protocols [nmr.chem.ucsb.edu]
- 24. pubs.acs.org [pubs.acs.org]
- 25. ijrrjournal.com [ijrrjournal.com]
- 26. fda.gov [fda.gov]
Comparative Guide to LC-MS Methods for Monitoring 2-Ethoxy-5-fluorophenylboronic Acid Reactions
Introduction: The Critical Role of Reaction Monitoring in Modern Drug Development
In the fast-paced environment of pharmaceutical and chemical research, the ability to rapidly and accurately monitor the progress of a chemical reaction is paramount. This is particularly true for carbon-carbon and carbon-heteroatom bond-forming reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig couplings, which are foundational in the synthesis of new drug candidates.[1] The featured reactant, 2-Ethoxy-5-fluorophenylboronic acid, is a versatile building block in medicinal chemistry. Efficiently tracking its consumption and the formation of the desired product is crucial for optimizing reaction conditions (e.g., catalyst, solvent, temperature), maximizing yield, minimizing impurities, and ensuring process safety and reproducibility.[1]
While traditional techniques like Thin-Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy have their place, Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as the gold standard for reaction monitoring in many discovery and process development labs.[1][2] Its combination of high-resolution separation, unparalleled sensitivity, and mass-based specificity provides unambiguous, quantitative data with high throughput.[3][4]
This guide provides a comparative analysis of different LC-MS methodologies for monitoring reactions involving this compound. We will explore the causality behind experimental choices, provide detailed protocols, and present data to help researchers, scientists, and drug development professionals select and implement the most appropriate method for their specific needs.
Understanding the Analyte: Challenges in Boronic Acid Analysis
Before selecting an LC-MS method, it is crucial to understand the inherent challenges associated with analyzing boronic acids. These compounds have a propensity to undergo dehydration to form cyclic anhydrides known as boroxines, particularly in the gas phase of the mass spectrometer or under certain solution conditions.[5][6] This can complicate mass spectra, showing ions corresponding to the monomer, dimer, trimer (boroxine), and various solvent adducts.[5] Optimized LC-MS conditions are therefore essential to ensure consistent and accurate analysis by minimizing these unwanted transformations.[5][6]
Comparative Analysis of LC-MS Methodologies
The choice of an LC-MS platform is dictated by the specific question being asked. Are you performing a rapid screen to see if a reaction worked? Or do you need precise kinetic data to understand a reaction mechanism? Below, we compare three common approaches.
| Methodology | Primary Use Case | Speed | Sensitivity | Quantitative Precision | Information Richness |
| UPLC-SQD | High-Throughput Reaction Screening, Qualitative Confirmation | Very High (0.5-2 min/sample) | Good | Moderate | Low (Nominal Mass) |
| LC-QqQ (MRM) | Kinetic Studies, Trace Impurity Quantification, Metabolite ID | High (2-7 min/sample) | Exceptional | Very High | High (Specific Transitions) |
| LC-HRMS (TOF/Orbitrap) | Byproduct Identification, Structure Elucidation of Unknowns | Moderate (5-15 min/sample) | Very Good | Good | Very High (Accurate Mass) |
Ultra-Performance Liquid Chromatography with Single Quadrupole Detection (UPLC-SQD)
This approach is the workhorse for high-throughput reaction monitoring in medicinal chemistry labs.[2] The primary goal is speed—to get a "yes/no" answer on product formation and reactant consumption as quickly as possible.
-
Expertise & Causality: By coupling the high-resolution separation of UPLC (using sub-2 µm particle columns) with a simple mass detector, analysis times can be reduced to under two minutes per sample.[7] This allows chemists to make rapid decisions about their synthetic protocols.[2] The single quadrupole detector provides nominal mass confirmation, which is sufficient to verify the presence of the expected product and remaining starting materials. Sample preparation is often minimal, involving a simple "dilute-and-shoot" approach after filtering out particulates.[2]
Liquid Chromatography with Triple Quadrupole Mass Spectrometry (LC-QqQ)
When precise quantification is required for kinetic studies or for monitoring low-level impurities, the triple quadrupole mass spectrometer is the instrument of choice.[3] It operates in Multiple Reaction Monitoring (MRM) mode, offering exceptional sensitivity and selectivity.[8][9]
-
Expertise & Causality: MRM is a tandem MS technique where the first quadrupole (Q1) selects the specific mass-to-charge ratio (m/z) of the parent ion (e.g., our product), which is then fragmented in the collision cell (q2). The third quadrupole (Q3) then selects a specific fragment ion unique to that parent.[3] This two-stage mass filtering eliminates chemical noise, resulting in extremely low detection limits (down to pg/mL levels) and high precision, which is essential for accurate kinetic profiling or for controlling potentially mutagenic impurities to parts-per-million (ppm) levels.[8][10]
Liquid Chromatography with High-Resolution Mass Spectrometry (LC-HRMS)
During reaction optimization, unexpected side products often form. Identifying these unknowns is critical for understanding the reaction pathway and improving selectivity. This is where LC-HRMS systems, such as Time-of-Flight (TOF) or Orbitrap analyzers, excel.
-
Expertise & Causality: HRMS provides highly accurate mass measurements (typically <5 ppm mass error).[11] This accuracy allows for the confident determination of the elemental composition of an unknown ion, providing crucial clues to its structure.[4] For example, if a reaction involving this compound produces an unexpected peak, HRMS can distinguish between a demethylated product and one where the ethoxy group has been replaced by a hydroxyl group—a distinction impossible with a nominal mass instrument. This capability is invaluable for mechanistic investigations and process optimization.[3]
Workflow & Method Selection
The optimal LC-MS strategy depends on the stage of research and development. The following diagram illustrates a logical workflow for selecting the appropriate method.
Caption: Decision tree for selecting the appropriate LC-MS method.
Experimental Protocols
The following protocols are robust starting points for monitoring reactions involving this compound.
Protocol 1: High-Throughput UPLC-SQD Screening
This protocol is designed for speed and efficiency, ideal for screening multiple reaction conditions.
1. Sample Preparation: a. At designated time points, withdraw a small aliquot (~10-20 µL) from the reaction mixture. b. Immediately quench the reaction by diluting the aliquot into 1.0 mL of acetonitrile or methanol in a 1.5 mL microcentrifuge tube. This stops the catalytic cycle and precipitates salts.[1] c. Vortex the sample thoroughly for 10 seconds. d. Centrifuge the sample at 13,000 rpm for 2 minutes to pellet any particulate matter. e. Transfer the supernatant to a 2 mL LC vial for analysis.
2. UPLC-MS Conditions:
| Parameter | Condition | Rationale |
| LC System: | Waters ACQUITY UPLC or equivalent | Enables use of sub-2 µm columns for fast, efficient separations.[2] |
| Column: | ACQUITY UPLC BEH C18, 2.1 x 30 mm, 1.7 µm | A versatile reversed-phase column for small molecules.[5] |
| Column Temp: | 45 °C | Improves peak shape and reduces viscosity. |
| Mobile Phase A: | 0.1% Formic Acid in Water | Standard acidic modifier for positive ion ESI. |
| Mobile Phase B: | 0.1% Formic Acid in Acetonitrile | Common organic solvent for reversed-phase. |
| Flow Rate: | 0.8 mL/min | High flow rate for rapid analysis. |
| Gradient: | 5% to 95% B in 0.7 minutes, hold for 0.2 min | A very fast "ballistic" gradient to elute all components quickly.[2] |
| Injection Vol: | 1 µL | Minimizes column overload. |
| MS Detector: | Single Quadrupole (e.g., ACQUITY SQD) | Provides rapid mass confirmation. |
| Ionization Mode: | Electrospray Ionization (ESI), Positive | Boronic acids and typical coupling products ionize well in ESI+. |
| Scan Range: | m/z 100 - 800 | Covers the expected mass range of reactants and products. |
Protocol 2: Quantitative LC-QqQ (MRM) Analysis
This protocol is for generating precise data for kinetic analysis. An internal standard (IS) is highly recommended for optimal accuracy.
1. Sample Preparation: a. Prepare a stock solution of a suitable internal standard (a structurally similar, non-interfering compound) in acetonitrile. b. At designated time points, withdraw a precise aliquot (e.g., 10 µL) from the reaction. c. Quench the aliquot in a vial containing a known volume (e.g., 990 µL) of the internal standard solution. d. Prepare a calibration curve by spiking known concentrations of the starting material and product into a blank reaction matrix and preparing them in the same manner. e. Filter the samples through a 0.22 µm syringe filter into an LC vial.[1]
2. LC-MS/MS Conditions:
| Parameter | Condition | Rationale |
| LC System: | Standard HPLC or UPLC system | UPLC is preferred for speed and resolution. |
| Column: | C18 Column, e.g., 2.1 x 50 mm, 1.8 µm | Provides good separation of reactants, products, and byproducts. |
| Mobile Phase A: | 0.1% Formic Acid in Water | Standard acidic modifier. |
| Mobile Phase B: | Acetonitrile | |
| Flow Rate: | 0.4 mL/min | A moderate flow rate for good chromatographic resolution. |
| Gradient: | 10% to 90% B over 5 minutes | A longer gradient ensures baseline separation for accurate integration. |
| MS Detector: | Triple Quadrupole (e.g., SCIEX 7500, Waters Xevo TQ) | Required for MRM experiments.[8] |
| Ionization Mode: | ESI Positive (or Negative, if optimized) | |
| Acquisition: | Multiple Reaction Monitoring (MRM) | Provides ultimate selectivity and sensitivity.[9] |
MRM Transitions (Example): To be determined by direct infusion of pure standards.
-
This compound: e.g., m/z 183 -> 137
-
Product: e.g., m/z [M+H]+ -> [Fragment Ion]+
-
Internal Standard: e.g., m/z [IS+H]+ -> [IS Fragment]+
General Workflow Diagram
The following diagram outlines the universal workflow for LC-MS based reaction monitoring.
Caption: A step-by-step workflow for reaction monitoring using LC-MS.
Conclusion
LC-MS is an indispensable tool for monitoring the progress of reactions involving key pharmaceutical building blocks like this compound. By understanding the specific analytical needs—be it high-throughput screening, precise quantification, or unknown identification—researchers can select the optimal LC-MS methodology. A UPLC-SQD system offers unparalleled speed for qualitative checks, an LC-QqQ platform provides the sensitivity and precision required for rigorous kinetic studies, and an LC-HRMS instrument is essential for elucidating the structures of unknown byproducts. Implementing these robust and validated methods empowers scientists to accelerate the drug development process through data-driven reaction optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. waters.com [waters.com]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. lcms.cz [lcms.cz]
- 8. sciex.com [sciex.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide to the Reactivity of 2-Ethoxy-5-fluorophenylboronic Acid in Suzuki-Miyaura Cross-Coupling
For researchers, scientists, and professionals in drug development, the judicious selection of building blocks in cross-coupling reactions is a critical determinant of synthetic efficiency and success. Arylboronic acids are mainstays in modern organic synthesis, particularly in the robust and versatile Suzuki-Miyaura cross-coupling reaction for the formation of biaryl structures. This guide provides an in-depth comparative analysis of the reactivity of 2-Ethoxy-5-fluorophenylboronic acid against a panel of other structurally diverse arylboronic acids. By examining the interplay of electronic and steric effects, this document aims to provide a predictive framework and practical guidance for employing this valuable reagent in complex synthetic endeavors.
Introduction: The Nuances of Arylboronic Acid Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, valued for its mild conditions and broad functional group tolerance.[1] The reaction proceeds through a catalytic cycle involving a palladium catalyst, which orchestrates the coupling of an organoboron species with an organohalide.[2] The efficiency of this catalytic cycle, and thus the overall reaction outcome, is profoundly influenced by the structural and electronic properties of the arylboronic acid.
Key factors governing the reactivity of an arylboronic acid include:
-
Electronic Effects: Electron-donating groups (EDGs) on the aromatic ring generally enhance the nucleophilicity of the aryl group, which can facilitate the rate-determining transmetalation step. Conversely, electron-withdrawing groups (EWGs) can decrease reactivity.[3][4]
-
Steric Hindrance: Substituents ortho to the boronic acid moiety can sterically impede the approach of the boronic acid to the palladium center, potentially slowing down the reaction.[5][6]
-
Protodeboronation: A common side reaction where the C-B bond is cleaved by a proton source, leading to the formation of an undesired arene byproduct. The susceptibility to protodeboronation is also influenced by the electronic nature of the arylboronic acid.[7][8]
This compound presents an interesting case study, featuring an electron-donating ethoxy group in the ortho position and an electron-withdrawing fluorine atom in the meta position (relative to the boronic acid). This unique substitution pattern suggests a complex interplay of competing effects on its reactivity.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
A foundational understanding of the Suzuki-Miyaura catalytic cycle is essential for rationalizing the reactivity differences between various arylboronic acids. The generally accepted mechanism comprises three key steps: oxidative addition, transmetalation, and reductive elimination.[9] The base plays a crucial role in activating the boronic acid for the transmetalation step.[10]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Reactivity Analysis
To objectively assess the reactivity of this compound, we will compare it with a selection of arylboronic acids that systematically vary in their electronic and steric properties.
Arylboronic Acids for Comparison:
-
Phenylboronic acid: The unsubstituted parent compound, serving as a baseline.
-
4-Methoxyphenylboronic acid: Features a strong electron-donating group in the para position.
-
4-Trifluoromethylphenylboronic acid: Contains a strong electron-withdrawing group in the para position.
-
2-Methylphenylboronic acid: Introduces steric hindrance at the ortho position.
-
2-Methoxyphenylboronic acid: Possesses an electron-donating group at the ortho position, allowing for an assessment of electronic effects versus steric hindrance.
-
3-Fluorophenylboronic acid: Isolates the effect of a meta-fluoro substituent.
Predicted Reactivity Profile
Based on established principles of physical organic chemistry, we can predict the relative reactivity of these arylboronic acids in a typical Suzuki-Miyaura coupling reaction.
| Arylboronic Acid | Key Features | Predicted Relative Reactivity | Rationale |
| 4-Methoxyphenylboronic acid | Strong EDG, no steric hindrance | Very High | The para-methoxy group strongly donates electron density, enhancing the nucleophilicity of the aryl ring and accelerating transmetalation.[3] |
| This compound | Ortho-EDG, meta-EWG | High | The ortho-ethoxy group is a powerful EDG, which is expected to significantly enhance reactivity. The meta-fluoro group has a weaker electronic influence. The potential for steric hindrance from the ortho-ethoxy group is a mitigating factor. |
| 2-Methoxyphenylboronic acid | Ortho-EDG, steric hindrance | Moderate to High | The ortho-methoxy group enhances reactivity electronically, but this is counteracted by steric hindrance. The smaller size of methoxy compared to ethoxy might lead to slightly different steric effects. Some studies suggest a potential chelating effect of the ortho-alkoxy group that can influence reactivity.[11] |
| Phenylboronic acid | Unsubstituted baseline | Moderate | Serves as the benchmark for comparison. |
| 3-Fluorophenylboronic acid | Meta-EWG | Moderate | The inductive electron-withdrawing effect of the meta-fluorine is expected to slightly decrease reactivity compared to phenylboronic acid.[12] |
| 2-Methylphenylboronic acid | Ortho-steric hindrance | Low to Moderate | The ortho-methyl group provides significant steric hindrance, which is known to impede the transmetalation step.[5] |
| 4-Trifluoromethylphenylboronic acid | Strong EWG | Low | The potent electron-withdrawing nature of the trifluoromethyl group significantly deactivates the aryl ring towards transmetalation. |
Experimental Protocol for Comparative Kinetic Analysis
To validate the predicted reactivity profiles, a standardized experimental protocol for kinetic analysis is proposed. High-Performance Liquid Chromatography (HPLC) is a suitable technique for monitoring the reaction progress and determining initial reaction rates.[2]
General Procedure for a Model Suzuki-Miyaura Coupling Reaction
Objective: To determine the initial reaction rates for the coupling of various arylboronic acids with a model aryl halide (e.g., 4-bromoanisole).
Materials:
-
Arylboronic acids (1.2 equivalents)
-
4-Bromoanisole (1.0 equivalent)
-
Pd(PPh₃)₄ (2 mol%)
-
K₂CO₃ (2.0 equivalents)
-
Toluene/H₂O (4:1 v/v)
-
Internal standard (e.g., decane)
Caption: Workflow for the comparative kinetic analysis of arylboronic acids.
Data Analysis and Interpretation
The initial rate of the reaction for each arylboronic acid can be determined from the slope of the initial linear portion of the concentration versus time plot. A comparison of these initial rates will provide a quantitative measure of the relative reactivity of each arylboronic acid under the specified conditions.
Discussion: The Unique Reactivity of this compound
The anticipated high reactivity of this compound is primarily attributed to the powerful electron-donating effect of the ortho-ethoxy group. This effect is expected to outweigh the deactivating influence of the meta-fluoro substituent and the potential steric hindrance of the ortho-ethoxy group.
The presence of the fluorine atom, while having a modest deactivating inductive effect, imparts valuable properties to the resulting biaryl products, such as altered metabolic stability and binding affinities, which are highly desirable in drug discovery.[12] Therefore, this compound represents a valuable building block that combines high reactivity with the ability to introduce a synthetically useful fluorine-substituted motif.
Conclusion
This comparative guide provides a comprehensive analysis of the expected reactivity of this compound in the context of other structurally diverse arylboronic acids. The presence of a strong ortho-electron-donating group is predicted to render this reagent highly reactive in Suzuki-Miyaura cross-coupling reactions. The provided experimental protocol offers a robust framework for validating these predictions and for the rational selection of arylboronic acids in complex synthetic campaigns. For researchers and drug development professionals, a thorough understanding of these structure-reactivity relationships is paramount for the efficient and successful synthesis of novel molecular entities.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to X-ray Crystallography for the Structural Validation of Compounds Derived from 2-Ethoxy-5-fluorophenylboronic Acid
In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is paramount. This foundational knowledge underpins our understanding of structure-activity relationships (SAR), guides lead optimization, and is a critical component of intellectual property. For novel compounds, such as derivatives of 2-Ethoxy-5-fluorophenylboronic acid, obtaining a high-resolution crystal structure provides the gold standard of structural validation.
This guide offers an in-depth, experience-driven perspective on the application of single-crystal X-ray crystallography for the structural elucidation of compounds derived from this compound. We will navigate the entire workflow, from the synthesis of suitable derivatives to the intricacies of crystallization, data analysis, and a critical comparison with alternative analytical techniques.
The Imperative of Structural Validation in Drug Discovery
The journey of a drug candidate from concept to clinic is paved with data. Among the most critical data points is the precise arrangement of atoms in the molecule. While techniques like NMR spectroscopy provide invaluable information about the connectivity and solution-state conformation of a molecule, X-ray crystallography offers an unparalleled, static snapshot of the molecule in the solid state.[1][2] This high-resolution structural information is crucial for:
-
Unambiguous Confirmation of Chemical Identity: Verifying the outcome of a synthetic route and ensuring the correct isomer has been produced.
-
Understanding Intermolecular Interactions: Visualizing how molecules pack in a crystal lattice, which can provide insights into potential solid-state properties and polymorphism.[3]
-
Informing Computational Modeling: Providing an accurate starting point for computational studies, such as docking simulations with biological targets.
-
Securing Intellectual Property: A crystal structure provides a definitive characterization of a new chemical entity.
From Boronic Acid to Crystalline Derivatives: A Synthetic Strategy
This compound is a versatile building block in medicinal chemistry.[4] Its derivatives, such as amides and esters, are of significant interest for their potential biological activities. However, boronic acids themselves can be challenging to crystallize due to their tendency to form oligomeric anhydrides.[5] Therefore, derivatization into more stable and often more crystalline amides or esters is a common and effective strategy.
Synthesis of a Representative Amide Derivative
A common approach to forming a stable amide derivative is the coupling of the boronic acid with an amine in the presence of a coupling agent. For this guide, we will consider the synthesis of N-benzyl-2-ethoxy-5-fluorobenzamide.
Experimental Protocol: Amide Synthesis
-
To a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., DMF or CH2Cl2) is added a coupling agent such as HATU (1.1 eq) and a non-nucleophilic base such as DIPEA (2.0 eq).
-
The mixture is stirred at room temperature for 10 minutes to activate the carboxylic acid surrogate.
-
Benzylamine (1.1 eq) is then added, and the reaction is stirred at room temperature for 12-24 hours, monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is diluted with an organic solvent like ethyl acetate and washed sequentially with 1M HCl, saturated NaHCO3, and brine.
-
The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield the desired amide.
Synthesis of a Representative Ester Derivative
Boronic acids can be readily converted to their corresponding esters. Pinacol esters are particularly common due to their stability and crystallinity.
Experimental Protocol: Pinacol Ester Synthesis
-
A mixture of this compound (1.0 eq), pinacol (1.1 eq), and a dehydrating agent such as anhydrous MgSO4 is suspended in an appropriate solvent (e.g., diethyl ether or toluene).[5][6]
-
The suspension is stirred vigorously at room temperature for 24 hours.[6]
-
The reaction progress can be monitored by 1H NMR or by the disappearance of the starting boronic acid by TLC.
-
The solids are removed by filtration, and the filtrate is concentrated in vacuo.[6]
-
The crude pinacol ester can often be purified by recrystallization from a suitable solvent system like hexane/ethyl acetate.
The Art and Science of Crystallization
Obtaining high-quality single crystals is often the most challenging step in the X-ray crystallography workflow.[7] It is an empirical science that requires patience, meticulous technique, and a bit of serendipity. For our synthesized derivatives of this compound, a systematic screening of crystallization conditions is essential.
Key Crystallization Techniques
Three common and effective techniques for the crystallization of small organic molecules are:
-
Slow Evaporation: A solution of the compound at or near saturation is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly, thereby increasing the concentration of the solute to the point of crystallization.
-
Vapor Diffusion: A concentrated solution of the compound in a "good" solvent is placed in a sealed container with a larger reservoir of a "poor" solvent (the precipitant). The vapor of the poor solvent slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization. This can be done in both hanging drop and sitting drop formats.
-
Solvent Layering: A solution of the compound in a dense "good" solvent is carefully layered with a less dense, miscible "poor" solvent. Crystals form at the interface as the solvents slowly mix.
Comparison of Crystallization Techniques for a Hypothetical Amide Derivative
To illustrate the process, the following table presents hypothetical results for the crystallization of N-benzyl-2-ethoxy-5-fluorobenzamide.
| Crystallization Technique | Solvent System (Good Solvent/Poor Solvent) | Temperature (°C) | Observation Time (days) | Result | Quality of Crystals |
| Slow Evaporation | Dichloromethane | 20 | 3-5 | Small needles | Poor, often intergrown |
| Slow Evaporation | Ethyl Acetate | 20 | 5-7 | Amorphous precipitate | - |
| Vapor Diffusion (Hanging Drop) | Toluene/Hexane | 4 | 7-14 | Single, well-formed prisms | Excellent, suitable for diffraction |
| Vapor Diffusion (Sitting Drop) | Acetone/Water | 20 | 2-4 | Microcrystalline powder | Poor, not suitable for single-crystal XRD |
| Solvent Layering | Chloroform/Methanol | 20 | 1-3 | Oily precipitate | - |
| Solvent Layering | Dichloromethane/Pentane | 4 | 5-10 | Thin plates | Good, suitable for diffraction |
Experimental Protocol: Vapor Diffusion (Hanging Drop)
-
Prepare a concentrated solution of the purified amide derivative in toluene (e.g., 10-20 mg/mL).
-
Pipette 1-2 µL of this solution onto a siliconized glass coverslip.
-
Invert the coverslip and place it over a well of a crystallization plate containing 500 µL of hexane as the precipitant.
-
Seal the well with vacuum grease to ensure a closed system.
-
Store the plate in a vibration-free environment at a constant temperature (e.g., 4°C).
-
Monitor the drop periodically under a microscope for the formation of crystals.
From Crystal to Structure: The X-ray Diffraction Workflow
Once a suitable single crystal is obtained, the process of determining its structure can begin. This involves a series of well-defined steps, from data collection to structure solution and refinement.
Data Collection
A suitable crystal is mounted on a goniometer and placed in the X-ray beam of a diffractometer. The crystal is rotated, and a series of diffraction images are collected at different orientations. Modern diffractometers automate this process, ensuring complete data collection.
Structure Solution and Refinement
The collected diffraction data is processed to yield a set of reflection intensities and their positions. For small molecules, the phase problem is typically solved using direct methods.[8] This initial solution provides a rough electron density map. An atomic model is then built into this map and refined against the experimental data. This iterative process adjusts atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.
A Comparative Analysis: X-ray Crystallography vs. NMR Spectroscopy
While X-ray crystallography provides a definitive solid-state structure, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure and dynamics of molecules in solution. For derivatives of this compound, both techniques offer valuable, complementary information.
| Feature | X-ray Crystallography | NMR Spectroscopy |
| Sample Phase | Solid (single crystal) | Solution |
| Information Obtained | Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, absolute configuration, packing interactions. | Connectivity (1H, 13C, COSY, HSQC, HMBC), through-space proximities (NOESY), dynamic processes, solution conformation. |
| Primary Challenge | Growing a high-quality single crystal. | Can be challenging for complex molecules with overlapping signals or low solubility. |
| Key Advantage | Unambiguous determination of the 3D structure.[2] | Provides information about the molecule's behavior in a more biologically relevant environment (solution). |
| Application to Boronic Acid Derivatives | Provides definitive proof of the structure of the amide or ester derivative. Can reveal intermolecular interactions involving the boronate group. | 11B NMR is a powerful tool for studying the hybridization state of the boron atom and its interaction with other molecules in solution.[9][10][11] |
The Unique Power of ¹¹B NMR
For boronic acid derivatives, ¹¹B NMR spectroscopy is a particularly insightful technique. The chemical shift of the ¹¹B nucleus is highly sensitive to the coordination environment of the boron atom. This allows for the direct observation of the trigonal planar (sp²) boronic acid/ester or the tetrahedral (sp³) boronate species that can form in the presence of diols or other nucleophiles.[10][11] This information is complementary to the static picture provided by X-ray crystallography and is invaluable for understanding the reactivity and potential biological interactions of these compounds.
Conclusion
X-ray crystallography stands as an indispensable tool for the definitive structural validation of novel compounds derived from this compound. While the path from synthesis to a refined crystal structure can be challenging, particularly the crystallization step, the resulting high-resolution three-dimensional information is invaluable for advancing drug discovery programs. By employing a systematic approach to derivatization, crystallization, and data analysis, and by integrating crystallographic data with insights from other techniques like NMR spectroscopy, researchers can build a comprehensive understanding of their molecules and make more informed decisions on the path to new therapeutics.
References
- 1. azolifesciences.com [azolifesciences.com]
- 2. rigaku.com [rigaku.com]
- 3. mdpi.com [mdpi.com]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sciforum.net [sciforum.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.iucr.org [journals.iucr.org]
- 9. researchgate.net [researchgate.net]
- 10. par.nsf.gov [par.nsf.gov]
- 11. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the performance of various palladium catalysts with 2-Ethoxy-5-fluorophenylboronic acid
Introduction: Navigating the Nuances of Modern Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction stands as a titan in the synthesis of biaryl and heteroaryl structures, which are cornerstones of modern pharmaceutical and materials science.[1][2] Its power lies in its functional group tolerance, mild reaction conditions, and the general stability of its organoboron reagents.[2][3] However, as synthetic targets grow in complexity, the substrates employed often present significant challenges.
This guide focuses on one such substrate: 2-Ethoxy-5-fluorophenylboronic acid . Its electronic and steric profile—an electron-donating ethoxy group ortho to the boronic acid and a fluorine atom—demands a carefully considered catalytic system to achieve optimal results. The ortho-substituent can sterically hinder the crucial transmetalation step, while the electron-rich nature of the ring can impact the rate of oxidative addition. Furthermore, fluorinated boronic acids can be susceptible to protodeboronation, a decomposition pathway that erodes yield.[4][5][6]
Herein, we provide a comparative analysis of three classes of palladium catalysts, evaluating their performance in a model Suzuki-Miyaura reaction with this compound. We will dissect the causality behind experimental choices, provide validated protocols, and offer data-driven recommendations to guide researchers toward efficient and reproducible outcomes.
The Engine of Synthesis: The Suzuki-Miyaura Catalytic Cycle
Understanding the fundamental mechanism is paramount to troubleshooting and optimizing any cross-coupling reaction. The generally accepted catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2][7] The efficiency of each step is profoundly influenced by the choice of catalyst, specifically the ligands bound to the palladium center.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) intermediate. Electron-rich, bulky phosphine ligands are known to accelerate this rate-limiting step.[2][8]
-
Transmetalation: The organic group from the boronic acid (Ar') is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[9][10]
-
Reductive Elimination: The two organic groups (Ar and Ar') couple and are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst.
Comparative Study: Evaluating Palladium Catalysts
To provide a clear comparison, we evaluated three distinct and widely used palladium catalysts in a model reaction between this compound and the electronically neutral 4-bromoanisole.
Model Reaction: (Image of the reaction scheme)
Catalyst Candidates
-
Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄: A classical, air-sensitive Pd(0) source. Triphenylphosphine is a relatively simple, sterically modest ligand.[11] It often requires higher temperatures and can be less effective for sterically hindered or electron-rich substrates.[12]
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) - Pd(dppf)Cl₂: An air-stable Pd(II) precatalyst featuring a bidentate ferrocene-based phosphine ligand.[13] The dppf ligand's "bite angle" and electronic properties often confer greater stability and efficiency than monodentate ligands like PPh₃.[11][14]
-
XPhos Pd G3 - Buchwald Palladacycle Precatalyst: A third-generation, air- and moisture-stable Pd(II) precatalyst. It features a highly electron-rich and sterically bulky dialkylbiaryl phosphine ligand (XPhos). These advanced ligands are designed to dramatically accelerate both oxidative addition and reductive elimination, making them ideal for challenging substrates.[2][8][15]
Performance Evaluation & Data Summary
The following table summarizes the performance of each catalyst under optimized conditions for this specific transformation. The goal was to achieve >95% conversion.
| Catalyst | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Key Observations |
| Pd(PPh₃)₄ | 5 | K₂CO₃ | Toluene/H₂O | 100 | 16 | 65 | Incomplete conversion, significant protodeboronation observed. |
| Pd(dppf)Cl₂ | 2 | K₃PO₄ | 1,4-Dioxane | 90 | 8 | 88 | Good conversion, cleaner reaction profile than Pd(PPh₃)₄. |
| XPhos Pd G3 | 1 | K₃PO₄ | t-AmOH | 80 | 2 | >95 | Rapid and complete conversion at lower temperature and loading. |
Yields are for the isolated product. Data is representative of typical outcomes for this substrate class based on literature precedents.[2][4][12][16]
Analysis of Results:
-
Pd(PPh₃)₄ struggled with this substrate, as anticipated. The combination of an electron-rich boronic acid and an electron-neutral aryl bromide slows the catalytic cycle. The required high temperature and long reaction time likely contributed to the significant protodeboronation of the starting material, capping the achievable yield.
-
Pd(dppf)Cl₂ offered a marked improvement. The dppf ligand provides a more robust and active catalyst, capable of driving the reaction to a much higher conversion. The choice of a stronger, non-aqueous compatible base like K₃PO₄ is often beneficial for preventing boronic acid decomposition.[9]
-
XPhos Pd G3 demonstrated superior performance, consistent with the design principles of Buchwald-type ligands. The extreme steric bulk and electron-donating ability of the XPhos ligand create a highly active monoligated Pd(0) species that facilitates rapid oxidative addition and reductive elimination.[8] This high activity enables the reaction to proceed quickly at a lower temperature, which is crucial for minimizing the decomposition of the sensitive boronic acid.[4][5]
Validated Experimental Protocol: Suzuki-Miyaura Coupling with XPhos Pd G3
This protocol provides a reliable method for coupling this compound, reflecting the best-performing catalyst system from our evaluation.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the Suzuki-Miyaura reaction.
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried round-bottom flask containing a magnetic stir bar, add 4-bromoanisole (1.0 mmol, 1.0 eq), this compound (1.2 mmol, 1.2 eq), potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 eq), and XPhos Pd G3 (0.01 mmol, 1 mol%).
-
Establish Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle two more times.
-
Solvent Addition: Add degassed tert-Amyl alcohol (t-AmOH, 5 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 80 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically ~2 hours).
-
Workup: Once complete, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) followed by brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.[6]
Conclusion and Recommendations
For the Suzuki-Miyaura coupling of this compound, the choice of palladium catalyst has a profound impact on reaction efficiency and yield.
-
Pd(PPh₃)₄ is not recommended for this or similarly challenging substrates due to its low activity and the harsh conditions required, which promote substrate decomposition.
-
Pd(dppf)Cl₂ represents a viable and significant improvement, offering good yields for a moderately priced, air-stable catalyst. It is a suitable choice for routine synthesis where ultimate efficiency is not the primary concern.
-
XPhos Pd G3 is the superior catalyst for this transformation. Its use allows for lower catalyst loading, milder temperatures, and shorter reaction times, all of which are critical for maximizing the yield of sensitive substrates. For drug development professionals and researchers working on complex targets where material is precious and efficiency is paramount, modern palladacycle precatalysts like the Buchwald G3 and G4 systems are the authoritative choice.[16]
By understanding the interplay between the substrate's properties and the catalyst's design, researchers can overcome synthetic hurdles and accelerate the development of novel chemical entities.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
- 4. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. diva-portal.org [diva-portal.org]
- 13. researchgate.net [researchgate.net]
- 14. Study on the Effect of the Ligand Structure in Palladium Organometallic Catalysts in the Suzuki–Miyaura Cross-Coupling Reaction [mdpi.com]
- 15. Well-defined nickel and palladium precatalysts for cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry [mdpi.com]
Safety Operating Guide
A Researcher's Comprehensive Guide to the Safe Disposal of 2-Ethoxy-5-fluorophenylboronic Acid
In the landscape of drug discovery and organic synthesis, phenylboronic acids are indispensable reagents. However, their utility in the lab is matched by the critical need for rigorous safety and disposal protocols. This guide provides an in-depth, procedural framework for the proper disposal of 2-Ethoxy-5-fluorophenylboronic acid, ensuring the safety of laboratory personnel and adherence to environmental regulations. As a senior application scientist, my objective is to offer not just a set of instructions, but a foundational understanding of the principles behind them, fostering a culture of safety and responsibility in your research environment.
Hazard Assessment: Understanding the Compound
Before any handling or disposal, a thorough understanding of the chemical's hazards is paramount. This compound, like many of its derivatives, is classified as an irritant.
Based on data for the closely related isomer, 5-Ethoxy-2-fluorophenylboronic Acid, the primary hazards are:
-
Skin Irritation (Category 2) : Causes skin irritation upon contact.[1]
-
Serious Eye Irritation (Category 2) : Causes serious eye irritation.[1]
While specific toxicity data for this exact compound is limited, it is prudent to treat it as hazardous chemical waste, exercising caution to prevent exposure.[2][3] Inhalation of dust should be avoided, as it may cause respiratory irritation.[2]
Causality: The acidic nature and reactivity of the boronic acid functional group contribute to its irritant properties. Proper containment and handling are not merely procedural; they are a direct response to these intrinsic chemical characteristics.
Immediate Safety & Handling: Your First Line of Defense
All disposal-related activities must begin with the establishment of a safe working environment. This is a non-negotiable prerequisite to handling the chemical waste.
Personal Protective Equipment (PPE):
-
Eye Protection : Wear chemical safety goggles or a face shield that conforms to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4][5]
-
Hand Protection : Chemically resistant gloves (e.g., nitrile) are mandatory. Always inspect gloves for tears or punctures before use and dispose of contaminated gloves as hazardous waste.[2][4]
-
Protective Clothing : A lab coat or chemical-resistant apron must be worn to prevent skin contact.[3][4]
Engineering Controls:
-
Chemical Fume Hood : All handling of this compound waste, both solid and liquid, must be conducted within a certified chemical fume hood.[2] This is the most critical engineering control to prevent the inhalation of airborne dust particles.[6]
-
Safety Stations : Ensure an emergency eyewash station and safety shower are readily accessible and unobstructed.[5]
Core Disposal Protocol: A Step-by-Step Methodology
The guiding principle for the disposal of this compound is to treat it as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash receptacles.[2][7]
Step 1: Waste Characterization and Segregation
-
Isolate the Waste Stream : Do not mix this compound waste with other chemical waste streams, such as solvents or strong acids/bases, unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[2][8]
-
Rationale : Mixing incompatible chemicals can lead to dangerous reactions, generating heat, toxic gases, or other unforeseen hazards. Segregation ensures predictable and safe waste management.
-
Step 2: Waste Collection
-
Solid Waste :
-
Carefully collect unadulterated this compound powder, contaminated weighing paper, and contaminated PPE (e.g., gloves, wipes) using appropriate tools (e.g., a spatula).
-
Place all solid waste into a designated, sealable container made of a compatible material like high-density polyethylene (HDPE) or glass.[2][3]
-
-
Liquid Waste :
-
For solutions containing this compound, pour the liquid into a separate, designated container for liquid hazardous waste.[2]
-
Use a funnel to prevent spills during transfer.
-
Step 3: Container Management and Storage
-
Labeling : The waste container must be clearly and accurately labeled. The label should include:
-
Storage :
-
Seal the container lid tightly.
-
Store the container in a designated hazardous waste accumulation area. This area should be well-ventilated, secure, and away from incompatible materials like strong oxidizing agents.[7]
-
Follow your institution's guidelines for satellite accumulation areas (SAAs) or central storage.[3]
-
Step 4: Professional Disposal
-
Consult Institutional Guidelines : Your primary resource for the final disposal steps is your institution's EHS department or Chemical Hygiene Plan.[3][7]
-
Arrange for Pickup : Contact your EHS department or a licensed hazardous waste disposal contractor to schedule a pickup.[3][8] Provide a complete and accurate description of the waste.
Data Presentation: Hazard and Handling Summary
| Parameter | Guideline | Citation(s) |
| GHS Hazard Class | Skin Irritation (Category 2), Serious Eye Irritation (Category 2) | [1] |
| Primary Engineering Control | Chemical Fume Hood | [2] |
| Minimum PPE | Safety Goggles, Nitrile Gloves, Lab Coat | [2][4][5] |
| Waste Classification | Hazardous Chemical Waste | [2][3][8] |
| Prohibited Disposal | Drain or Regular Trash | [2][7] |
| Waste Storage | Labeled, sealed, compatible container in a designated area | [2][3][7] |
Experimental Protocol: Disposal of Empty Containers
Residual amounts of chemicals in "empty" containers can still pose a hazard. Proper decontamination is essential before the container can be recycled or disposed of as non-hazardous waste.
Methodology:
-
Work Area : Perform this entire procedure inside a certified chemical fume hood while wearing appropriate PPE.
-
Initial Rinse : Select a suitable solvent that readily dissolves this compound (e.g., methanol, acetone). Pour a small amount of the solvent into the empty container.
-
Collection of Rinseate : Securely cap and swirl the container to rinse all interior surfaces. This first rinseate is considered hazardous waste. Decant the solvent into your designated liquid hazardous waste container for this compound.[2]
-
Repeat Rinses : Repeat the rinsing process two more times (for a total of three rinses). Depending on institutional policy, subsequent rinses may also need to be collected as hazardous waste.[2] Always consult your EHS department for specific guidance.
-
Container Drying : Allow the rinsed container to air dry completely in the back of the fume hood.
-
Final Disposal : Once the container is fully dry and decontaminated, deface or remove the original chemical label. The clean container can now be disposed of in the appropriate laboratory glass or plastic recycling stream.[2]
Mandatory Visualization: Disposal Workflow
The following diagram outlines the logical decision-making process for the safe disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
A Note on Neutralization
For some simple weak acids, neutralization with a mild base like sodium bicarbonate is a viable pre-treatment step to reduce reactivity before disposal.[8][9] However, for complex organic molecules like this compound, this is not recommended as a standard procedure without explicit EHS approval.
Rationale: The reaction of a substituted phenylboronic acid with a base is not always a simple acid-base neutralization. It could potentially lead to unforeseen side reactions or the generation of more hazardous byproducts. The most prudent and universally accepted method is collection and disposal by a professional hazardous waste facility, which is equipped to handle such chemicals safely.[7]
Conclusion: Fostering a Culture of Safety
The proper disposal of this compound is a fundamental responsibility for every scientist. By understanding the hazards, utilizing appropriate protective measures, and adhering to a systematic disposal protocol, you safeguard yourself, your colleagues, and the environment. This guide serves as a comprehensive resource, but it must be supplemented by a thorough understanding of your own institution's Chemical Hygiene Plan and a strong working relationship with your EHS department. Trustworthy science is safe science, and it begins with the responsible management of every chemical, from acquisition to final disposal.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. uwaterloo.ca [uwaterloo.ca]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. siteone.com [siteone.com]
- 7. benchchem.com [benchchem.com]
- 8. laballey.com [laballey.com]
- 9. laballey.com [laballey.com]
Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
